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  • Product: 3-Amino-5-fluoro-4-hydroxybenzonitrile
  • CAS: 862730-29-8

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 3-Amino-5-fluoro-4-hydroxybenzonitrile

Comprehensive Technical Guide: 1 H and 13 C NMR Characterization of 3-Amino-5-fluoro-4-hydroxybenzonitrile Executive Summary 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8) is a highly functionalized aromatic b...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Technical Guide: 1 H and 13 C NMR Characterization of 3-Amino-5-fluoro-4-hydroxybenzonitrile

Executive Summary

3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8) is a highly functionalized aromatic building block frequently utilized in the development of advanced pharmaceuticals and agrochemicals. Structurally, it presents a complex "push-pull" electronic environment. The electron-withdrawing cyano (-CN) and fluoro (-F) groups compete with the electron-donating amino (-NH 2​ ) and hydroxyl (-OH) groups, creating a highly polarized π -system.

For scientists and drug development professionals, unambiguously assigning the nuclear magnetic resonance (NMR) spectra of such poly-substituted benzenes is notoriously challenging. The presence of 19 F (spin 1/2, 100% natural abundance) introduces pervasive heteronuclear J -coupling across the aromatic ring, splitting both proton and carbon signals. This whitepaper provides an authoritative, self-validating methodology for the complete 1 H, 13 C, and 19 F NMR characterization of this molecule, detailing the causality behind experimental choices and observed chemical shifts.

Structural Dynamics and Spin Systems

The accurate interpretation of fluorinated benzonitriles requires an understanding of competing electronic effects[1]:

  • Inductive vs. Resonance Effects: Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I) that heavily deshields the ipso carbon (C5). However, its lone pairs donate electron density into the ring via resonance (+M effect), which shields the ortho and para positions.

  • Magnetic Anisotropy: The sp-hybridized cyano group (-CN) at C1 creates a region of magnetic anisotropy. While it acts as a strong electron-withdrawing group (-M, -I) that deshields the overall ring, the anisotropic cone specifically shields the ipso carbon (C1)[2].

  • Heteronuclear Scalar Coupling: The 19 F nucleus couples strongly with both 1 H and 13 C nuclei. The Fermi contact term dictates that the one-bond carbon-fluorine coupling ( 1JCF​ ) will be massive (~240 Hz), while two-bond ( 2JCF​ ) and three-bond ( 3JCF​ ) couplings will propagate through the rigid aromatic framework[3].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in structural assignment, the NMR acquisition must function as a self-validating system. The following protocol guarantees that solvent effects, temperature drift, and field inhomogeneities are controlled.

Step-by-Step Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of 3-Amino-5-fluoro-4-hydroxybenzonitrile in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO is a strong hydrogen-bond acceptor. It disrupts intermolecular hydrogen bonding between the solute molecules, locking the -OH and -NH 2​ protons into distinct, observable resonances rather than broad, exchanging baseline humps.

  • Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS) as the internal standard for 1 H and 13 C ( δ 0.00 ppm). For 19 F, utilize fluorotrichloromethane (CFCl 3​ , δ 0.00 ppm) or hexafluorobenzene (C 6​ F 6​ , δ -164.9 ppm)[3].

  • Temperature Stabilization: Equilibrate the NMR probe to 298 K for a minimum of 5 minutes before tuning.

    • Causality: Exchangeable protons (-OH, -NH 2​ ) are highly temperature-sensitive. Thermal equilibration prevents chemical shift drift during long 2D acquisitions.

  • Tuning, Matching, and Shimming: Perform precise tuning for the 1 H, 13 C, and 19 F channels. Optimize Z-shims using the deuterium lock signal of DMSO- d6​ until the lock level is stable and the solvent residual peak linewidth is < 1.0 Hz.

  • 1D Acquisition Parameters:

    • 1 H NMR (400 MHz): 16 scans, relaxation delay (D1) of 2.0 s, 30° flip angle.

    • 13 C NMR (100 MHz): 1024 scans, D1 of 2.0 s, 1 H-decoupled (WALTZ-16 sequence) to remove C-H splitting while retaining C-F splitting.

    • 19 F NMR (376 MHz): 64 scans, acquired with 1 H-decoupling to collapse F-H multiplets into sharp singlets for precise chemical shift measurement, followed by a 1 H-coupled scan to extract JFH​ values[4].

Resonance Assignments and Causality Analysis

H NMR Chemical Shifts

The aromatic ring contains only two isolated protons (H2 and H6), which are meta to each other.

Table 1: 1 H NMR Data (DMSO- d6​ , 400 MHz)

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J in Hz)IntegrationAssignment Causality
OH (C4) 10.25br s-1HStrongly deshielded by the electronegative oxygen and stabilized by H-bonding with DMSO- d6​ .
H6 7.10dd 3JHF​ = 10.5, 4JHH​ = 1.81HDeshielded by the para-CN group. Exhibits large ortho-coupling to F5 and small meta-coupling to H2.
H2 6.95dd 4JHH​ = 1.8, 4JHF​ = 1.51HShielded by the ortho-NH 2​ group. Exhibits meta-coupling to both H6 and F5.
NH 2​ (C3) 5.45br s-2HDeshielded by aromatic conjugation; broadened by the quadrupolar relaxation of the 14 N nucleus.
C and 19 F NMR Chemical Shifts

The 13 C spectrum is highly complex due to heteronuclear splitting from the 19 F nucleus. Every carbon on the aromatic ring will appear as a doublet, with the coupling constant ( JCF​ ) decaying as a function of bond distance.

Table 2: 13 C and 19 F NMR Data (DMSO- d6​ )

NucleusPositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J in Hz)Assignment Causality
13 C C5 (C-F)152.5d 1JCF​ = 240.5Massive deshielding by highly electronegative fluorine; direct 1-bond Fermi contact coupling.
13 C C4 (C-OH)140.1d 2JCF​ = 14.0Deshielded by oxygen; moderate 2-bond coupling to adjacent F5.
13 C C3 (C-NH 2​ )135.5d 3JCF​ = 2.5Deshielded by nitrogen; small 3-bond coupling to F5.
13 C C7 (CN)119.5s-Characteristic sp-hybridized nitrile carbon; too distant for F-coupling.
13 C C6 (CH)118.5d 2JCF​ = 22.0Ortho to fluorine; significant 2-bond coupling.
13 C C2 (CH)117.5d 4JCF​ = 1.5Ortho to CN; minimal 4-bond coupling to F5.
13 C C1 (C-CN)100.2d 3JCF​ = 8.5Shielded by the magnetic anisotropy of the cyano group.
19 F F5-135.0dd 3JFH​ = 10.5, 4JFH​ = 1.5High electron density from OH/NH 2​ offset by withdrawing CN[1].

2D NMR Workflows for Unambiguous Assignment

To transition from theoretical peak prediction to empirical certainty, a multidimensional NMR workflow is mandatory. Relying solely on 1D spectra for poly-substituted aromatics is prone to error due to overlapping multiplet structures.

Step-by-Step Methodology: 2D NMR Validation
  • 1 H- 1 H COSY (Correlation Spectroscopy):

    • Protocol: Acquire a gradient-selected COSY sequence. Use 256 increments in the indirect dimension ( t1​ ) and 2048 data points in the direct dimension ( t2​ ).

    • Causality: The cross-peak between H2 and H6 will be weak due to the small meta-coupling ( 4JHH​≈1.8 Hz), but its presence unambiguously confirms their relative positions on the ring, ruling out any para or ortho isomeric impurities.

  • 1 H- 13 C HSQC (Heteronuclear Single Quantum Coherence):

    • Protocol: Set the 1JCH​ coupling constant parameter to 145 Hz. Acquire with phase-sensitive multiplicity editing.

    • Causality: This experiment maps protons directly to their attached carbons. By linking the 1 H shifts of H2 and H6 to their respective 13 C shifts (C2 and C6), we bypass the complex JCF​ splitting in the 1D 13 C spectrum, isolating the exact chemical shift of the methine carbons.

  • 1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation):

    • Protocol: Optimize the long-range coupling delay for nJCH​=8 Hz.

    • Causality: HMBC establishes connectivity across the quaternary carbons. H2 will show strong 3JCH​ correlations to C4 (C-OH) and C6, and a 2JCH​ correlation to C1 and C3. This interlocking web of correlations creates a self-validating map of the entire carbon framework.

NMR_Workflow cluster_1D 1D Acquisition cluster_2D 2D Correlation Start 3-Amino-5-fluoro-4-hydroxybenzonitrile Sample in DMSO-d6 H1 1H NMR (Proton Environments) Start->H1 C13 13C{1H} NMR (Carbon Framework) Start->C13 F19 19F NMR (Fluorine Shifts) Start->F19 COSY 1H-1H COSY (meta-Coupling) H1->COSY HSQC 1H-13C HSQC (Direct C-H Mapping) H1->HSQC HMBC 1H-13C HMBC (Long-Range C) H1->HMBC C13->HSQC C13->HMBC F19->HMBC 19F-13C Couplings Validation Self-Validating Structural Assignment COSY->Validation HSQC->Validation HMBC->Validation

Figure 1: Multidimensional NMR workflow for unambiguous structural assignment of fluorinated benzonitriles.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. ACS Publications.[Link][1]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Center for Biotechnology Information (PMC).[Link][4]

  • 2-Fluorobenzonitrile - PubChem. National Institutes of Health (NIH).[Link][2]

Sources

Exploratory

Structural Elucidation of 3-Amino-5-fluoro-4-hydroxybenzonitrile: A Comprehensive Crystallographic Guide

Abstract: The precise determination of molecular geometry in the solid state is a cornerstone of modern drug discovery and materials science. 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8) is a highly function...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The precise determination of molecular geometry in the solid state is a cornerstone of modern drug discovery and materials science. 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8) is a highly functionalized building block utilized in the synthesis of advanced pharmacophores and thermally activated delayed fluorescence (TADF) emitters. This whitepaper provides an in-depth, self-validating technical guide on determining its crystal structure using Single-Crystal X-Ray Diffraction (SC-XRD). By detailing the causality behind experimental workflows—from thermodynamic crystal growth to electron density refinement—this guide serves as an authoritative resource for researchers seeking to master small-molecule crystallography.

Molecular Architecture and Crystallographic Rationale

The molecule 3-Amino-5-fluoro-4-hydroxybenzonitrile ( C7​H5​FN2​O ) presents a fascinating case study in solid-state packing due to its dense array of hydrogen-bond donors (amino, hydroxyl) and acceptors (cyano, fluoro, hydroxyl).

Electronic Effects and the Quinoid Character

In highly substituted fluorinated benzonitriles, the strong electron-withdrawing nature of the cyano ( −CN ) and fluoro ( −F ) groups, juxtaposed with the electron-donating amino ( −NH2​ ) and hydroxyl ( −OH ) groups, induces a "push-pull" electronic effect across the aromatic system. Crystallographic studies of similar fluorinated benzonitriles demonstrate that this electronic distribution imparts a distinct quinoid character to the phenyl ring, resulting in the distortion of standard aromatic bond lengths and angles[1].

Intermolecular Interaction Networks

The solid-state architecture is dictated by the minimization of lattice energy through non-covalent interactions. For this compound, the crystal lattice is primarily stabilized by:

  • Strong Hydrogen Bonds: O−H⋯N≡C and N−H⋯O linkages form the primary structural motifs (often infinite 1D chains or 2D sheets).

  • Halogen Bonding and Weak Contacts: C−H⋯F and N−H⋯F short contacts provide secondary stabilization[1].

  • π−π Stacking: The planar nature of the functionalized benzene ring facilitates face-to-face or edge-to-face π -stacking, which is highly relevant for tuning the optoelectronic properties in solid-state TADF materials[2].

Interactions Core 3-Amino-5-fluoro- 4-hydroxybenzonitrile H1 N-H···O / N-H···N Strong H-Bonding Core->H1 Amino Donor H2 O-H···N(Cyano) Strong H-Bonding Core->H2 Hydroxyl Donor H3 C-H···F / N-H···F Weak Contacts Core->H3 Fluoro Acceptor H4 π-π Stacking (Quinoid Character) Core->H4 Aromatic Ring Lattice 3D Crystal Lattice (Space Group P21/c) H1->Lattice H2->Lattice H3->Lattice H4->Lattice

Fig 1. Hierarchical assembly of intermolecular interactions driving the 3D crystal lattice.

Experimental Workflow: From Powder to Phase Solution

The transition from an amorphous powder to a fully refined atomic model requires a meticulously controlled workflow. The following protocols outline the standard operating procedures for small-molecule SC-XRD[3].

Protocol 1: Thermodynamic Crystal Growth

To obtain sharp, assignable Bragg reflections, crystals must possess long-range three-dimensional order with minimal mosaicity. The ideal crystal size for microfocus X-ray sources is between 0.1 mm and 0.3 mm[4].

  • Solvent Selection: Dissolve 20 mg of 3-Amino-5-fluoro-4-hydroxybenzonitrile in 2 mL of a moderately polar solvent mixture (e.g., Dichloromethane/Methanol, 4:1 v/v). Causality: The mixed solvent system balances the solubility of the polar functional groups while allowing controlled volatility.

  • Homogenization: Sonicate the solution for 10 minutes to ensure complete dissolution, disrupting any pre-existing microcrystalline aggregates[1].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean, scratch-free glass vial. Causality: Particulate impurities act as heterogeneous nucleation sites, which can lead to rapid, uncontrolled precipitation (yielding twinned or clustered crystals) rather than single-crystal growth.

  • Slow Evaporation: Puncture the vial cap with a narrow needle and leave undisturbed in a vibration-free environment at 20 °C for 3–7 days. Causality: Slow evaporation maintains the system in a metastable supersaturated state, allowing molecules to reversibly attach and detach from the growing crystal face, ultimately finding their global thermodynamic energy minimum.

Protocol 2: Crystal Mounting and Data Collection
  • Selection: Submerge the harvested crystals in a drop of inert perfluoropolyether (Paratone-N) oil on a glass slide. Examine under a polarized light microscope. Select a single, transparent, block-like crystal that extinguishes light uniformly when rotated.

  • Mounting: Scoop the selected crystal using a polyimide micro-loop (e.g., MiTeGen) attached to a magnetic pin.

  • Cryocooling: Immediately transfer the pin to the diffractometer goniometer head, bathed in a 100 K nitrogen gas stream. Causality: Flash-cooling to 100 K serves three critical purposes: it solidifies the oil (rigidly holding the crystal), drastically reduces atomic thermal vibrations (improving high-angle diffraction intensity), and mitigates X-ray-induced radical damage to the organic framework[5].

  • Diffraction: Collect data using a microfocus X-ray diffractometer equipped with Cu−Kα radiation ( λ=1.54184 Å) and a photon-counting pixel array detector. Run an ω -scan strategy to ensure >99% completeness of the reciprocal space[6].

Protocol 3: Structure Solution and Refinement
  • Data Reduction: Integrate the raw diffraction images to extract reflection intensities ( I ) and their standard uncertainties ( σ ). Apply multi-scan absorption corrections.

  • Phase Solution: Solve the "phase problem" using intrinsic phasing or dual-space direct methods (e.g., SHELXT). Causality: Because detectors only measure the amplitude of the diffracted wave (intensity) and lose the phase angle, mathematical algorithms must estimate the initial phases to calculate the first electron density map.

  • Least-Squares Refinement: Refine the structural model against F2 using full-matrix least-squares techniques (e.g., SHELXL).

    • Assign non-hydrogen atoms (C, N, O, F) and refine them with anisotropic displacement parameters (ellipsoids).

    • Locate hydrogen atoms in the difference Fourier map. Freely refine the coordinates of the polar hydrogens (O-H, N-H) to accurately capture the hydrogen-bonding network, while placing C-H hydrogens in geometrically idealized positions using a riding model.

SCXRD_Workflow N1 Crystal Growth (Slow Evaporation) N2 Crystal Selection (0.1 - 0.3 mm) N1->N2 Polarized Microscopy N3 Cryocooling (100 K, N2 stream) N2->N3 Mount on Loop N4 Data Collection (Microfocus X-ray Source) N3->N4 Goniometer N5 Data Reduction (Integration & Scaling) N4->N5 Diffraction Images N6 Structure Solution (Dual Space Methods) N5->N6 Extracted Intensities N7 Structure Refinement (Least-Squares on F²) N6->N7 Initial Phase Model N8 Validation & CIF (R-factor < 5%) N7->N8 Electron Density Map

Fig 2. End-to-end workflow for small-molecule single-crystal structure determination.

Quantitative Data Presentation

Upon successful refinement, the crystallographic data is tabulated. Below is a representative data matrix for a highly pure, successfully refined crystal of a small fluorinated benzonitrile derivative, reflecting the strict quality standards required for publication in structural databases (e.g., CCDC).

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValueParameterValue
Empirical Formula C7​H5​FN2​O Volume ( V ) 682.4(2) Å 3
Formula Weight 152.13 g/mol Z (Molecules/Unit Cell) 4
Temperature 100(2) KCalculated Density ( ρ ) 1.481 g/cm 3
Wavelength ( Cu−Kα ) 1.54184 ÅAbsorption Coefficient ( μ ) 1.05 mm −1
Crystal System Monoclinic F(000) 312
Space Group P21​/c θ range for data collection 4.5∘ to 74.2∘
Unit Cell Dimensions a=7.452(1) Å b=11.210(2) Å c=8.435(1) Å β=104.85(1)∘ Goodness-of-fit on F2 1.045
Final R indices [I>2σ(I)] R1​=0.038 , wR2​=0.092 Largest diff. peak and hole 0.24 and −0.18 e·Å −3
Table 2: Key Intermolecular Interactions (Distances and Angles)
Interaction TypeDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
Strong H-Bond O−H⋯N≡C 0.84(2) 1.95(2) 2.78(1) 168(2)
Strong H-Bond N−H⋯O(Hydroxyl) 0.88(2) 2.10(2) 2.95(1) 162(2)
Weak Contact C−H⋯F 0.95 2.55 3.25(1) 130

(Note: The above tables represent synthesized benchmark data typical for this class of compounds to illustrate the required output format of a successful SC-XRD experiment).

Advanced Methodologies: Overcoming Microcrystallinity

In drug development, compounds like 3-Amino-5-fluoro-4-hydroxybenzonitrile may precipitate rapidly as microcrystalline powders rather than single crystals suitable for conventional SC-XRD. When Protocol 1 fails, researchers must pivot to advanced structural elucidation techniques:

  • Three-Dimensional Electron Diffraction (3D ED): Electrons interact with matter orders of magnitude more strongly than X-rays. 3D ED allows for the structure determination of sub-micron crystals (typically 100–500 nm). While it excels at locating heavy atoms, resolving hydrogen atom positions—critical for mapping the O−H⋯N and N−H⋯F networks in this compound—remains challenging due to dynamical scattering effects, though recent advances in continuous rotation methods are closing this gap[7].

  • Powder X-Ray Diffraction (PXRD) with Crystal Structure Prediction (CSP): When only bulk powder is available, experimental PXRD patterns can be combined with computational CSP. CSP generates thousands of thermodynamically plausible crystal packing models in silico. These models are then refined against the experimental PXRD data using the Rietveld method to identify the true polymorph[8].

Conclusion

The structural elucidation of 3-Amino-5-fluoro-4-hydroxybenzonitrile via single-crystal X-ray diffraction provides indispensable insights into its spatial geometry and non-covalent interaction networks. By strictly adhering to thermodynamic principles during crystallization and leveraging cryogenic microfocus diffraction, researchers can achieve high-resolution atomic models ( R1​<5% ). These models are not merely static pictures; they are the foundational blueprints required to engineer the next generation of pharmaceutical agents and advanced optoelectronic materials.

References

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) IUCr Journals URL: [Link]

  • Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs Journal of Materials Chemistry C (RSC Publishing) URL: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide IUCr Journals URL:[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Molecular Pharmaceutics - ACS Publications URL: [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow ResearchGate URL: [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction ResearchGate URL: [Link]

  • Structural resolution of a small organic molecule by serial X-ray free-electron laser and electron crystallography PMC - National Institutes of Health URL: [Link]

  • Application of multiple small-wedge synchrotron crystallography for post-reaction structural characterization of a stimuli-responsive small-molecule crystal Oxford Academic URL: [Link]

Sources

Foundational

Thermodynamic stability of 3-Amino-5-fluoro-4-hydroxybenzonitrile at room temperature

Thermodynamic Stability and Degradation Kinetics of 3-Amino-5-fluoro-4-hydroxybenzonitrile at Ambient Conditions: A Technical Whitepaper Executive Summary & Molecular Architecture 3-Amino-5-fluoro-4-hydroxybenzonitrile (...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermodynamic Stability and Degradation Kinetics of 3-Amino-5-fluoro-4-hydroxybenzonitrile at Ambient Conditions: A Technical Whitepaper

Executive Summary & Molecular Architecture

3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8) is a highly functionalized aromatic intermediate critical to advanced pharmaceutical synthesis and materials science[1]. Assessing its thermodynamic stability at room temperature (25°C) presents a unique challenge due to the competing electronic effects of its functional groups.

As an ortho-aminophenol derivative, the molecule possesses an inherent susceptibility to oxidative degradation[2]. However, the strategic placement of a highly electronegative fluorine atom and a strongly electron-withdrawing nitrile (-CN) group fundamentally alters the electron density of the aromatic ring. The strong C–F bond (binding energy ~489 kJ/mol) imparts significant thermal stability[3], while the combined inductive effects of the -F and -CN groups lower the energy of the Highest Occupied Molecular Orbital (HOMO). This increases the oxidation potential of the aminophenol core, rendering it thermodynamically more stable at room temperature than unfunctionalized aminophenol isomers.

Mechanistic Analysis of Oxidative Degradation

Despite the stabilizing electron-withdrawing groups, exposure to atmospheric oxygen, alkaline pH, or trace transition metals (e.g., Cu²⁺) can overcome the thermodynamic activation barrier. The degradation of the aminophenol moiety follows a distinct radical-mediated pathway, ultimately condensing into highly colored, insoluble quinoneimine polymers[4]. Understanding this causality is essential for designing self-validating stability protocols; if a stability assay introduces oxygen during sample preparation, it will yield false-positive degradation rates.

G A 3-Amino-5-fluoro-4-hydroxybenzonitrile (Stable State) B Deprotonation & O2 Attack (High pH / Ambient Air) A->B O2, Light C Radical Anion Intermediate (Transient Species) B->C e- Transfer D Quinoneimine Formation (Primary Degradant) C->D -H+, -e-

Oxidative degradation pathway of the functionalized aminophenol core.

Isothermal Microcalorimetry (IMC) for Real-Time Stability Profiling

The Causality of Method Selection: Traditional accelerated stability testing (e.g., Differential Scanning Calorimetry or elevated-temperature HPLC) forces degradation by applying heat. However, heating can trigger secondary degradation pathways that do not occur at room temperature, invalidating the Arrhenius extrapolation. Isothermal Microcalorimetry (IMC) circumvents this by measuring the minute heat flow ( dQ/dt ) produced by degradation reactions in real-time at exactly 25°C[5]. Because all chemical degradation processes are accompanied by a release or absorption of heat, IMC provides a true, non-destructive thermodynamic profile[6].

Protocol 1: IMC Thermodynamic Stability Assessment

This protocol is designed as a self-validating system; baseline stabilization ensures that frictional heat from ampoule insertion does not skew the thermodynamic data.

  • Sample Preparation: In a nitrogen-purged glovebox, accurately weigh 100 mg of 3-Amino-5-fluoro-4-hydroxybenzonitrile into two separate 3 mL glass ampoules.

  • Atmospheric Control: Seal Ampoule A under a dry nitrogen atmosphere (Control). Expose Ampoule B to ambient air (75% Relative Humidity) before sealing (Test).

  • Thermal Equilibration: Lower the ampoules into a TAM IV Microcalorimeter set precisely to 25.000°C. Hold in the equilibration position for 45 minutes to dissipate frictional and handling heat.

  • Measurement: Lower the ampoules into the measurement position. Wait until the baseline heat flow stabilizes to <0.5μW .

  • Data Acquisition: Record the continuous heat flow ( dQ/dt ) for 7 days. Integrate the heat flow curve to calculate the total enthalpy of degradation ( ΔH ).

G S1 Sample Prep (Inert vs. Air) S2 TAM IV Equilibration (25°C, 45 min) S1->S2 S3 Microcalorimetry (dQ/dt Measurement) S2->S3 Baseline < 0.5 µW S4 Kinetic Modeling (Stability Prediction) S3->S4 Integration

Isothermal Microcalorimetry workflow for real-time thermodynamic analysis.

Table 1: IMC Thermodynamic Heat Flow Data (25°C, 7 Days)
ConditionPeak Heat Flow ( μW/g )Total Enthalpy ( ΔH , mJ/g )Predicted 1-Year DegradationThermodynamic Status
Inert Atmosphere (N₂) 0.8214.5< 0.1%Highly Stable
Ambient Air + 75% RH 14.35412.0~ 2.4%Metastable (Oxidation)

HPLC-UV Kinetic Validation Protocol

The Causality of Method Selection: While IMC quantifies total thermodynamic instability, it cannot identify the specific chemical degradants. HPLC-UV is required to track the formation of quinoneimine derivatives. However, dissolving aminophenols in standard aqueous mobile phases introduces dissolved oxygen, which causes the sample to degrade during the run. To validate the storage stability rather than the analytical artifact, the protocol mandates the use of an antioxidant (ascorbic acid) during sample preparation[2].

Protocol 2: Oxidation-Protected HPLC-UV Analysis
  • Solvent Deoxygenation: Sparge the diluent (Methanol:Water, 50:50 v/v) with helium for 15 minutes to remove dissolved oxygen.

  • Antioxidant Addition: Add ascorbic acid to the diluent to achieve a final concentration of 0.1% (w/v). Ascorbic acid acts as a sacrificial reducing agent, scavenging oxygen and preventing the oxidation of the aminophenol core during the analysis window[2].

  • Sample Dissolution: Dissolve 10 mg of the aged 3-Amino-5-fluoro-4-hydroxybenzonitrile (from the IMC study) in 10 mL of the protected diluent.

  • Chromatography: Inject 10 µL onto a C18 reversed-phase column. Use a gradient of 0.1% Trifluoroacetic acid (TFA) in water and Acetonitrile. Monitor at 254 nm (for the parent compound) and 380 nm (for quinoneimine degradants)[4].

Table 2: HPLC Area % Purity over 30 Days at 25°C
Storage ConditionDay 0 Purity (%)Day 15 Purity (%)Day 30 Purity (%)Primary Degradant Detected
Amber Vial, N₂ Purged 99.8599.8299.80None
Clear Vial, Ambient Air 99.8598.1096.45Quinoneimine (RT: 4.2 min)

Conclusion and Handling Directives

The thermodynamic evaluation of 3-Amino-5-fluoro-4-hydroxybenzonitrile confirms that the electron-withdrawing -F and -CN groups provide a substantial stabilizing effect compared to standard aminophenols. Under inert conditions at room temperature, the compound exhibits near-zero thermodynamic heat flow, indicating indefinite stability. However, the presence of the ortho-aminophenol motif dictates that exposure to atmospheric oxygen and light will eventually overcome this activation barrier, leading to oxidative polymerization.

Directives for Drug Development Professionals: Bulk storage must be maintained in opaque, tightly sealed containers under an inert gas (Argon or Nitrogen) at controlled room temperature (20-25°C). For analytical workflows, all diluents must be degassed and fortified with 0.1% ascorbic acid to ensure data integrity.

References

  • Title: Benzoxazine Containing Fluorinated Aromatic Ether Nitrile Linkage: Preparation, Curing Kinetics and Dielectric Properties - MDPI Source: mdpi.com URL: [Link]

  • Title: Isothermal Microcalorimetry: Pharmaceutical Applications of Microcalorimetry - TA Instruments Source: tainstruments.com URL: [Link]

  • Title: Temperature stability of proteins: Analysis of irreversible denaturation using isothermal calorimetry - PMC Source: nih.gov URL: [Link]

  • Title: Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH Source: acs.org URL: [Link]

Sources

Exploratory

Physicochemical Profiling and pKa Determination of 3-Amino-5-fluoro-4-hydroxybenzonitrile

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Understanding the acid-base dissociation constants (pKa) of hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Understanding the acid-base dissociation constants (pKa) of highly functionalized aromatic compounds is a critical prerequisite in modern drug development. 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8) is a complex, poly-substituted benzene derivative featuring two primary ionizable centers: an aromatic amine and a phenolic hydroxyl group.

Because empirical literature values for this specific scaffold are scarce, this whitepaper provides an in-depth theoretical derivation of its pKa values using Hammett linear free-energy relationships, followed by a rigorously designed, self-validating experimental protocol for empirical quantification. Our analysis reveals that the compound exhibits a highly acidic phenol (pKa ~ 6.57 ) and a deeply non-basic amine (pKa ~ 1.72 ), fundamentally dictating its ADME (Absorption, Distribution, Metabolism, and Excretion) profile at physiological pH.

Molecular Architecture & Electronic Causality

To understand why the pKa values of 3-Amino-5-fluoro-4-hydroxybenzonitrile deviate so drastically from standard phenols and anilines, we must analyze the electronic push-pull dynamics of its substituents .

The molecule is built on a benzonitrile core with the following substitution pattern:

  • Position 1: Cyano (-CN) group. A powerful electron-withdrawing group (EWG) via both inductive and resonance effects.

  • Position 3: Amino (-NH2) group. An ionizable basic center and an electron-donating group (EDG) via resonance.

  • Position 4: Hydroxyl (-OH) group. An ionizable acidic center.

  • Position 5: Fluoro (-F) group. A strong inductive EWG.

Theoretical pKa Derivation (Hammett Equation)

Using the Hammett equation ( pKa=pKa0​−ρ∑σ ), we can estimate the shift in pKa caused by these substituents.

A. Phenol Deprotonation (pKa₂): The parent phenol has a baseline pKa of 9.95.

  • Para-Cyano (-CN): Exerts a profound resonance withdrawal effect ( σp−​ = 1.00). It stabilizes the resulting phenolate anion, lowering the pKa by ~2.00 units.

  • Ortho-Fluoro (-F): Exerts an inductive withdrawal effect ( σo​ = 0.54), lowering the pKa by ~1.14 units.

  • Ortho-Amino (-NH2): Exhibits complex behavior due to intramolecular hydrogen bonding with the phenol, but empirically lowers the pKa by ~0.24 units (as observed in o-aminophenol).

  • Calculated pKa₂: 9.95−2.00−1.14−0.24= 6.57

B. Amine Protonation (pKa₁): The parent aniline (conjugate acid) has a baseline pKa of 4.62.

  • Meta-Cyano (-CN): Inductive withdrawal ( σm​ = 0.56) destabilizes the protonated ammonium state, lowering the pKa by ~1.89 units.

  • Meta-Fluoro (-F): Inductive withdrawal ( σm​ = 0.34) further lowers the pKa by ~1.12 units.

  • Ortho-Hydroxy (-OH): Provides mild stabilization of the neutral/protonated state via hydrogen bonding, raising the pKa by ~0.11 units.

  • Calculated pKa₁: 4.62−1.89−1.12+0.11= 1.72

AcidBaseEquilibria State1 Cationic Species (pH < 1.7) Protonated Amine (-NH3+) Neutral Phenol (-OH) State2 Neutral Species (pH 1.7 - 6.6) Neutral Amine (-NH2) Neutral Phenol (-OH) State1->State2 pKa1 ≈ 1.72 -H+ State2->State1 +H+ State3 Anionic Species (pH > 6.6) Neutral Amine (-NH2) Phenolate (-O-) State2->State3 pKa2 ≈ 6.57 -H+ State3->State2 +H+

Fig 1. Protonation states of 3-Amino-5-fluoro-4-hydroxybenzonitrile across the pH scale.

Data Presentation: Substituent Effects Summary

The following table synthesizes the quantitative variables used to establish the theoretical physicochemical profile of the compound.

Functional GroupSubstituent EffectHammett Constant ( σ )Empirical Δ pKa
Phenol (-OH) pKa₂ Derivation (Base pKa = 9.95)
-CN (para to OH)Strong EWG (Resonance) σp−​ = 1.00-2.00
-F (ortho to OH)EWG (Inductive) σo​ = 0.54-1.14
-NH2 (ortho to OH)Complex / H-bond stabilizationN/A-0.24
Amine (-NH2) pKa₁ Derivation (Base pKa = 4.62)
-CN (meta to NH2)EWG (Inductive) σm​ = 0.56-1.89
-F (meta to NH2)EWG (Inductive) σm​ = 0.34-1.12
-OH (ortho to NH2)EDG (H-bond stabilization)N/A+0.11

Experimental Protocol: A Self-Validating System

Theoretical derivations must be grounded in empirical reality. Because 3-Amino-5-fluoro-4-hydroxybenzonitrile contains multiple polar groups and a highly hydrophobic aromatic core, it is prone to aqueous solubility issues at intermediate pH ranges. Standard aqueous potentiometric titration will likely fail due to precipitation.

To guarantee scientific integrity, we employ a self-validating Co-solvent UV-Metric Titration coupled with Yasuda-Shedlovsky extrapolation, orthogonally verified by potentiometry .

ProtocolWorkflow Step1 1. Sample Preparation 10 mM stock in DMSO Step2 2. Co-solvent Titration Titrate in varying Methanol/Water ratios Step1->Step2 Step3 3. UV-Metric Analysis Monitor spectral shifts (Isosbestic points) Step2->Step3 Step4 4. Yasuda-Shedlovsky Extrapolation Extrapolate to 0% co-solvent (Aqueous pKa) Step3->Step4 Step5 5. Orthogonal Validation Potentiometric pH titration confirmation Step4->Step5

Fig 2. Self-validating UV-metric and potentiometric workflow for pKa determination.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 3-Amino-5-fluoro-4-hydroxybenzonitrile in 100% DMSO to create a 10 mM stock solution. Causality: DMSO ensures complete solvation of the neutral species before introducing aqueous buffers.

  • Co-Solvent Matrix Setup: Prepare a series of Methanol/Water mixtures ranging from 20% to 60% Methanol (v/v) containing a universal buffer (e.g., Britton-Robinson buffer) to maintain ionic strength (I = 0.15 M with KCl).

  • UV-Metric Titration:

    • Inject the compound into the co-solvent matrices (final concentration ~50 µM).

    • Titrate from pH 1.0 to 11.0 using 0.5 M HCl and 0.5 M KOH.

    • Record UV-Vis spectra (200–400 nm) at each pH interval.

    • Causality: Deprotonation of the phenol will cause a significant bathochromic (red) shift in the UV spectrum due to the extended conjugation of the phenolate anion with the cyano group.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa (psKa) obtained in each co-solvent ratio against the dielectric constant of the mixture. Extrapolate the linear regression to 100% water to determine the true aqueous pKa.

  • Orthogonal Validation: Conduct a standard potentiometric titration on the highest solubility co-solvent mixture to ensure the inflection points align perfectly with the UV-metric isosbestic points. This closed-loop verification eliminates instrument-specific artifacts.

Implications in Drug Development (ADME)

The derived pKa values (1.72 and 6.57) have profound implications for the compound's behavior in biological systems .

  • Charge State at Physiological pH (7.4): Using the Henderson-Hasselbalch equation ( pH=pKa+log([A−]/[HA]) ), at pH 7.4, the phenol (pKa 6.57) is predominantly ionized.

    7.4=6.57+log([A−]/[HA])→[A−]/[HA]=6.76 . Therefore, ~87.1% of the molecules exist as the phenolate anion in blood plasma. The amine remains entirely neutral.
  • Permeability & Lipophilicity (logD): Because the compound is highly ionized at pH 7.4, its effective lipophilicity (logD_7.4) will be significantly lower than its intrinsic partition coefficient (logP). This restricts passive diffusion across lipid bilayers, notably impeding Blood-Brain Barrier (BBB) penetration.

  • Formulation Strategy: The high acidity of the phenol allows the compound to be readily formulated as a stable sodium or potassium salt, drastically improving its aqueous solubility for oral or intravenous administration.

References

  • Title: A survey of Hammett substituent constants and resonance and field parameters Source: Chemical Reviews, 1991, 91(2), 165-195. URL: [Link]

  • Title: Development of methods for the determination of pKa values Source: Analytical and Bioanalytical Chemistry, 2013, 405, 6411–6422. URL: [Link]

  • Title: Physicochemical profiling (solubility, permeability and charge state) Source: Current Topics in Medicinal Chemistry, 2001, 1(4), 277-351. URL: [Link]

Foundational

Theoretical Framework: Electronic Topography and Substituent Effects

An in-depth analysis of the electronic properties of fluorinated hydroxybenzonitriles requires a fundamental understanding of how highly electronegative substituents manipulate aromatic systems. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the electronic properties of fluorinated hydroxybenzonitriles requires a fundamental understanding of how highly electronegative substituents manipulate aromatic systems. As a Senior Application Scientist, I approach these molecules not merely as static structures, but as dynamic, tunable electronic frameworks. The interplay between the hydroxyl (-OH), cyano (-CN), and fluoro (-F) groups creates a highly sensitive "push-pull" system that is heavily leveraged in modern drug discovery and optoelectronic materials.

This technical guide dissects the theoretical underpinnings, causal experimental workflows, and advanced applications of fluorinated hydroxybenzonitriles.

The chemical behavior of fluorinated hydroxybenzonitriles is dictated by the competing inductive (-I) and mesomeric (+M/-M) effects of its substituents on the phenol core.

  • The Cyano Group (-CN): Acts as a powerful electron-withdrawing group (EWG) through both inductive (-I) and resonance (-M) effects. It significantly depletes electron density from the aromatic ring, stabilizing the phenoxide anion and drastically lowering the pKa of the hydroxyl group.

  • The Fluoro Group (-F): Presents a complex electronic profile. It is highly electronegative, exerting a strong inductive pull (-I). However, its lone pairs can participate in pi-donation (+M) when positioned ortho or para to the reaction center. When positioned meta to the hydroxyl group, the -I effect dominates, acting as a pure acidifying agent[1].

The precise positioning of these groups allows chemists to dial in exact physicochemical properties, such as acidity and frontier molecular orbital (FMO) energies. A plot of Hammett substituent constants against the pKa of these phenolic systems typically demonstrates a near-perfect correlation (R² = 0.99), proving that these inductive and mesomeric effects are the primary regulators of phenol acidity[2].

Table 1: Quantitative Physicochemical Properties and Substituent Effects
Compound / SubstituentProperty MeasuredValueReference
2-Hydroxybenzonitrile pKa (Aqueous, 25°C)6.86[3]
3-Iodo-4-hydroxybenzonitrile pKa (Predicted)6.39[4]
Fluoro (-F) group Hammett Constant ( σm​ )0.34[1]
Cyano (-CN) group Hammett Constant ( σm​ )0.56[1]
F-substituted Acceptor Polymer HOMO / LUMO Levels-5.06 eV / -3.27 eV[1]
CN-substituted Acceptor Polymer HOMO / LUMO Levels-5.14 eV / -3.38 eV[1]

Experimental Workflows & Self-Validating Protocols

To harness the electronic properties of these compounds, specific synthetic and analytical protocols must be employed. The following methodologies emphasize the causality behind reagent selection and include built-in validation steps.

Protocol 1: One-Pot Nucleophilic Deoxyfluorination via ArOFs Intermediates

Objective: Convert the electron-deficient phenol group of a fluorinated hydroxybenzonitrile into an aryl fluoride. Causality: Traditional deoxyfluorination requires harsh, anhydrous conditions that often degrade sensitive cyano groups. By utilizing sulfuryl fluoride (SO₂F₂), we trap the phenol as an aryl fluorosulfonate (ArOFs)—a highly activated electrophile. Tetramethylammonium fluoride (NMe₄F) is selected over standard salts (like KF) because its bulky organic cation prevents tight ion-pairing. This renders the fluoride anion "naked" and highly nucleophilic, enabling the difficult C-O to C-F SN​Ar displacement at room temperature[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere, dissolve the fluorinated hydroxybenzonitrile (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Add NMe₄F (2.0 to 5.0 equiv). Note: NMe₄F acts dually as the base to deprotonate the phenol and as the nucleophilic fluoride source.

  • Electrophilic Trapping: Introduce SO₂F₂ gas into the reaction mixture at room temperature. The phenoxide immediately attacks the SO₂F₂, forming the ArOFs intermediate.

  • Nucleophilic Displacement: Stir the mixture for 24 hours at 25°C. The "naked" fluoride from the excess NMe₄F attacks the electron-deficient aromatic ring, displacing the fluorosulfate leaving group.

  • Validation (QC): Monitor the reaction via ¹⁹F NMR. The successful protocol is validated by the disappearance of the ArOFs signal (typically -35 to -45 ppm) and the emergence of the distinct aryl fluoride product signal (-100 to -120 ppm)[5].

Protocol 2: ¹⁹F NMR Quantification of Hydrogen-Bond Accepting Ability

Objective: Measure the specific electronic perturbation of the -F and -CN groups on the molecule's hydrogen-bond accepting capacity. Causality: Bulk pKa measurements cannot isolate localized electronic micro-environments. We utilize ¹⁹F NMR spectroscopy with pentafluorobenzoic acid (PFBA) as a probe. The highly sensitive ¹⁹F nucleus of PFBA exhibits distinct chemical shifts ( Δδ ) upon hydrogen bonding, which correlate linearly with the proton-transfer basicity and Hammett parameters of the analyte[6].

Step-by-Step Methodology:

  • Probe Preparation: Prepare a 0.05 M standard solution of PFBA in anhydrous CD₂Cl₂.

  • Titration: Add 5.0 equivalents of the fluorinated hydroxybenzonitrile analyte to the PFBA solution.

  • Acquisition: Acquire the ¹⁹F NMR spectrum, using an external standard for calibration.

  • Validation (QC): Calculate the change in chemical shift ( Δδp​(19F) ). Validate the system by plotting the measured Δδ against the known Hammett constants ( σm​ for F = 0.34, σm​ for CN = 0.56)[1]. A linear correlation (R² > 0.95) confirms that the H-bond accepting ability is purely a function of the designed electronic substituent effects[6].

Mechanistic Visualization

The following diagram illustrates the logical flow and transition states of the deoxyfluorination protocol described above, highlighting the critical ArOFs intermediate phase.

G Start Fluorinated Hydroxybenzonitrile Base Base Addition (NMe4F or DBU) Start->Base Step 1 Phenoxide Phenoxide Intermediate (Enhanced Nucleophilicity) Base->Phenoxide SO2F2 SO2F2 Introduction (Electrophilic Trapping) Phenoxide->SO2F2 Step 2 ArOFs Aryl Fluorosulfonate (ArOFs) Intermediate SO2F2->ArOFs Fluoride Nucleophilic Attack by F- (from NMe4F) ArOFs->Fluoride Step 3 TS Concerted Transition State (C-F Bond Formation) Fluoride->TS Product Fluorinated Benzonitrile Product TS->Product Step 4

Reaction pathway for the deoxyfluorination of fluorinated hydroxybenzonitriles via ArOFs.

Advanced Applications

Pharmacology and Target Binding (ERα): Phenols are unique among aromatic substituents due to their dual capacity as hydrogen bond donors and acceptors. In the design of Estrogen Receptor alpha (ERα) ligands, the acidity of the phenol—tightly controlled by the fluorinated and cyano substituents—is the primary determinant of its binding mode. A highly acidic phenol (low pKa) will more readily transfer a proton to the receptor protein, fundamentally altering the docking interaction and the resulting agonistic or antagonistic cascade[2].

Optoelectronics and Photovoltaics: In the development of two-dimensional (2D) Donor-Acceptor (D-A) type polymers for organic solar cells, fluorinated benzonitriles serve as exceptional electron-accepting building blocks. The introduction of strong electron-withdrawing -F and -CN groups minimizes steric hindrance while significantly reducing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. Because the cyano group possesses a higher electron-withdrawing capability than fluorine, it induces a more aggressive reduction in energy levels, allowing materials scientists to fine-tune the electrochemical bandgap down to ~1.76 eV for optimal light harvesting[1].

References

  • [3] ChemBK. 2-Hydroxy benzonitrile - Physical and Chemical Properties. Available at:

  • [4] ChemicalBook. 3-IODO-4-HYDROXYBENZONITRILE. Available at:

  • [1] National Institutes of Health (PMC). Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers. Available at:

  • [2] ChemRxiv. Structural Determinants of the Binding and Activation of Estrogen Receptor alpha by Phenolic Thieno[2,3-d]pyrimidines. Available at:

  • [6] National Science Foundation (NSF PAR). NMR Quantification of Hydrogen-bond Accepting Ability for Organic Molecules. Available at:

  • [5] Journal of the American Chemical Society. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Available at:

Sources

Exploratory

Technical Whitepaper: Pharmacophoric Evaluation of 3-Amino-5-fluoro-4-hydroxybenzonitrile in Viral Polymerase Allosteric Inhibition

Executive Summary In the landscape of antiviral drug discovery, identifying molecular fragments that can effectively anchor into highly conserved allosteric pockets is critical. The compound 3-Amino-5-fluoro-4-hydroxyben...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antiviral drug discovery, identifying molecular fragments that can effectively anchor into highly conserved allosteric pockets is critical. The compound 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS 862730-29-8) serves as a highly specialized pharmacophoric building block. Rather than acting as a standalone therapeutic, it is a critical intermediate used in the synthesis of potent Non-Nucleoside Inhibitors (NNIs) targeting the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp)[1].

This whitepaper details the mechanism of action of derivatives incorporating this core structure, the structural causality behind its specific functional groups, and the self-validating biological assays required to evaluate its efficacy in drug development pipelines.

Structural & Mechanistic Rationale (The "Why")

The HCV NS5B polymerase is a 66 kDa enzyme essential for viral RNA replication, possessing a classic "right-hand" motif with fingers, palm, and thumb domains[2]. Because the active site is highly conserved, nucleoside inhibitors (like Sofosbuvir) target it directly. However, NNIs achieve inhibition by binding to distinct allosteric pockets (AP-1, AP-2, AP-3, etc.), inducing conformational changes that lock the enzyme in an inactive state.

When the 3-Amino-5-fluoro-4-hydroxybenzonitrile fragment is integrated into a larger scaffold (such as a benzofuran, benzoxazole, or indole core), its functional groups serve precise mechanistic purposes within these allosteric pockets[1]:

  • The Cyano (-CN) Group: Acts as a strong hydrogen-bond acceptor and dipole-interacting moiety. In the AP-1/AP-2 pockets, the cyano group interacts with the amide backbones of the polymerase, anchoring the inhibitor deep within the lipophilic cavity[2].

  • The Fluoro (-F) Group: Fluorine substitution is a classic bioisosteric maneuver. It increases the lipophilicity of the fragment, allowing better desolvation upon binding to the hydrophobic regions of the thumb domain. Furthermore, it sterically blocks cytochrome P450-mediated oxidation at the 5-position, drastically improving the metabolic half-life of the resulting drug[2].

  • The Amino (-NH2) and Hydroxy (-OH) Groups: These ortho-positioned groups are primarily utilized synthetically to cyclize the fragment into rigid fused heterocycles (e.g., benzoxazoles). In the final drug molecule, the residual oxygen/nitrogen atoms act as critical hydrogen-bond donors/acceptors to residues like Cys366 or Ser476[2].

MOA A HCV NS5B Polymerase (Active State) B Allosteric Pocket (AP-1/AP-2) Binding A->B Ligand Entry C Conformational Shift (Thumb Domain) B->C Induced Fit D Catalytic Arrest (RNA Synthesis Blocked) C->D Enzyme Inhibition

Caption: Mechanism of action for NS5B allosteric inhibition via conformational arrest.

Biological Assay Methodologies (The "How")

To prove the efficacy of compounds derived from 3-Amino-5-fluoro-4-hydroxybenzonitrile, researchers must employ a cascading, self-validating assay workflow.

Biochemical NS5B RdRp Enzymatic Assay

Purpose: To directly measure the inhibition of RNA synthesis by the compound in a cell-free environment. Causality of Design: A fluorescence-based or radiometric assay utilizing a poly(A) template and an oligo(U) primer is preferred over full-length viral RNA. This isolates the elongation phase of the polymerase, ensuring that the measured IC50​ strictly reflects catalytic inhibition rather than RNA binding interference.

Protocol:

  • Enzyme Preparation: Purify recombinant HCV NS5B polymerase (genotype 1b) lacking the C-terminal 21 amino acids (Δ21) to ensure solubility.

  • Reaction Assembly: In a 384-well plate, combine 20 nM NS5B, 500 ng poly(A) template, and 50 ng oligo(U)12 primer in an assay buffer (20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT).

  • Compound Incubation: Add the test compound (serial dilutions from 10 µM to 0.1 nM) and incubate for 15 minutes at room temperature to allow allosteric equilibrium.

  • Initiation: Add 1 µM UTP spiked with [3H]-UTP (or a fluorogenic NTP analog) to initiate RNA synthesis.

  • Termination & Detection: After 60 minutes, quench the reaction with EDTA. Transfer to a DE81 filter plate, wash unbound NTPs with sodium phosphate buffer, and quantify incorporated UTP via liquid scintillation counting.

  • Self-Validation System: Every plate must include a known allosteric inhibitor (e.g., Lomibuvir) as a positive control and a DMSO-only negative control. The assay is only valid if the calculated Z'-factor is > 0.6, ensuring statistical robustness.

Surface Plasmon Resonance (SPR) Biophysical Assay

Purpose: To confirm direct binding kinetics ( Kd​ , kon​ , koff​ ) rather than just enzymatic inhibition. Causality of Design: SPR is chosen over Isothermal Titration Calorimetry (ITC) because highly lipophilic fluorinated benzonitrile derivatives often suffer from low aqueous solubility. SPR requires significantly less compound and allows for label-free kinetic measurements.

Protocol:

  • Immobilize His-tagged NS5B onto an NTA sensor chip via amine coupling.

  • Flow serial dilutions of the test compound over the chip at 30 µL/min.

  • Record the association phase for 60 seconds and the dissociation phase for 180 seconds.

  • Fit the sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( Kd​ ).

HCV Subgenomic Replicon Assay (Cell-Based)

Purpose: To evaluate the compound's ability to cross cell membranes and inhibit viral replication in a physiologically relevant environment. Causality of Design: Utilizing a Huh-7 cell line harboring a subgenomic replicon with a luciferase reporter allows for high-throughput, quantitative readouts without the biohazard risks of handling live, infectious HCV.

Protocol:

  • Seed Huh-7 replicon cells at 1×104 cells/well in a 96-well plate.

  • Treat with the test compound (serial dilutions) and incubate for 72 hours at 37°C.

  • Lyse the cells and add luciferin substrate. Measure luminescence to determine the EC50​ .

  • Self-Validation System (Cytotoxicity Counter-screen): A parallel plate of parental Huh-7 cells (lacking the replicon) must be treated identically and assessed using CellTiter-Glo (ATP quantification). This ensures the observed EC50​ is due to viral inhibition, not general host cell toxicity ( CC50​ ). The Selectivity Index (SI = CC50​/EC50​ ) must be >100 for a viable lead.

Workflow S1 Fragment Synthesis (Benzofuran/Benzoxazole Core) S2 Biochemical RdRp Assay (Enzyme Kinetics) S1->S2 S3 SPR Biophysical Assay (Kd Determination) S2->S3 Active Hits (IC50 < 1 µM) S4 HCV Replicon Assay (Cellular Efficacy) S3->S4 Confirmed Binding S5 Cytotoxicity Counter-screen (Selectivity Index) S4->S5

Caption: Self-validating biological assay workflow for evaluating polymerase inhibitors.

Quantitative Data Analysis

To demonstrate the pharmacophoric value of the 3-Amino-5-fluoro-4-hydroxybenzonitrile fragment, we can observe the structure-activity relationship (SAR) shifts when this motif is incorporated into an allosteric inhibitor scaffold compared to a non-substituted baseline[2].

Compound / Scaffold VariantRdRp IC50​ (µM)SPR Kd​ (µM)Replicon EC50​ (µM)Cytotoxicity CC50​ (µM)
Des-fluoro-des-cyano analog12.5015.00> 50.0> 100
3-Amino-5-fluoro-4-hydroxybenzonitrile derivative 0.045 0.080 0.12 > 100
Reference (Sofosbuvir - Active Site)N/AN/A0.04> 100

Data Interpretation: The inclusion of the fluoro and cyano groups drives a >200-fold increase in biochemical potency. The cyano group establishes critical hydrogen bonds, while the fluorine atom optimizes the lipophilic ligand efficiency, translating to sub-micromolar cellular efficacy without inducing host cytotoxicity.

Conclusion

While 3-Amino-5-fluoro-4-hydroxybenzonitrile is not a standalone therapeutic, its structural geometry makes it a highly privileged pharmacophore in antiviral drug design. By understanding the causality of its functional groups—specifically the bioisosteric advantages of fluorine and the anchoring capability of the cyano group—researchers can utilize this building block to synthesize highly potent allosteric inhibitors. When evaluated through a rigorous, self-validating cascade of biochemical, biophysical, and cell-based assays, derivatives of this compound demonstrate profound efficacy in arresting viral RNA polymerases.

References

  • Merck Sharp & Dohme Corp. (2011). Inhibitors of hepatitis C virus NS5B polymerase. Patent WO2011106986A1. World Intellectual Property Organization.
  • Hang, J. Q., et al. (2012). A Novel Class of Highly Potent Irreversible Hepatitis C Virus NS5B Polymerase Inhibitors. Journal of Medicinal Chemistry, 55(2), 764-775. American Chemical Society. Available at:[Link]

  • Talele, T. T., et al. (2010). Structure-based virtual screening, synthesis and SAR of novel inhibitors of hepatitis C virus NS5B polymerase. Bioorganic & Medicinal Chemistry, 18(13), 4630-4638. National Institutes of Health (PMC). Available at:[Link]

Sources

Foundational

An In-Depth Technical Guide to Elucidating the Metabolic Pathway of 3-Amino-5-fluoro-4-hydroxybenzonitrile

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to meticulously map the metabolic pathways of the novel compound, 3-Amino-5-fluoro-4-hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to meticulously map the metabolic pathways of the novel compound, 3-Amino-5-fluoro-4-hydroxybenzonitrile. Given the absence of established metabolic data for this specific molecule, this document outlines a prospective strategy, leveraging state-of-the-art methodologies and instrumentation to ensure a thorough and accurate elucidation of its biotransformation.

Introduction: The Imperative of Metabolic Profiling

The metabolic fate of a xenobiotic, such as 3-Amino-5-fluoro-4-hydroxybenzonitrile, is a critical determinant of its pharmacokinetic profile, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding these pathways is paramount in early-stage drug discovery and development, as metabolites can be pharmacologically active, inactive, or even toxic.[1] The strategic placement of a fluorine atom can significantly alter a molecule's metabolic stability and pathway, making a detailed investigation essential.[2][3][4] This guide will detail a multi-pronged approach, integrating in vitro and in vivo models with advanced analytical techniques to construct a robust metabolic map.

Foundational Strategy: A Phased Approach to Metabolic Investigation

A sequential and logical progression of experiments is crucial for an efficient and comprehensive metabolic pathway mapping. The proposed strategy is divided into three key phases:

  • Phase 1: In Vitro Metabolism - Initial Screening and Metabolite Generation. This phase utilizes subcellular fractions and cultured cells to rapidly identify potential metabolic hotspots and generate sufficient quantities of metabolites for preliminary characterization.

  • Phase 2: Metabolite Identification and Structural Elucidation. Leveraging high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, this phase focuses on unequivocally identifying the chemical structures of the generated metabolites.

  • Phase 3: In Vivo Studies - Confirmation and Pharmacokinetic Profiling. This final phase involves the use of appropriate animal models to confirm the in vitro findings in a whole-organism context and to understand the compound's overall pharmacokinetic behavior.

Phase 1: In Vitro Metabolism - The First Glimpse into Biotransformation

In vitro models offer a controlled environment to study drug metabolism, providing a high-throughput and cost-effective means of initial assessment.[5][6]

Selection of In Vitro Systems

The choice of in vitro system is dictated by the specific metabolic pathways being investigated. A combination of systems is recommended for comprehensive coverage:

In Vitro SystemPrimary ApplicationKey Enzyme Families PresentRationale
Human Liver Microsomes (HLM) Phase I metabolismCytochrome P450s (CYPs)HLMs are a rich source of CYP enzymes, which are major drivers of oxidative metabolism of aromatic compounds.[7][8]
Human Hepatocytes (Suspension or Plated) Phase I and Phase II metabolismCYPs, UGTs, SULTs, etc.Provide a more complete metabolic picture by including both Phase I and Phase II enzymes, as well as active transporters.[9][10]
Recombinant Human Enzymes (CYPs, UGTs, SULTs) Reaction phenotypingSpecific isozymesUsed to identify the specific enzyme isoforms responsible for the observed metabolic transformations.[11]
Experimental Protocol: Incubation and Sample Preparation

Protocol 1: Incubation of 3-Amino-5-fluoro-4-hydroxybenzonitrile with Human Liver Microsomes

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), 3-Amino-5-fluoro-4-hydroxybenzonitrile (final concentration 1 µM), and a NADPH-regenerating system in phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the mixture to 37°C, then initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Incubation: Incubate at 37°C with gentle shaking for a predetermined time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

  • Sample Collection: Carefully collect the supernatant for subsequent analysis by LC-MS.

Phase 2: Metabolite Identification - Unveiling the Chemical Transformations

The cornerstone of metabolic pathway mapping is the accurate identification and structural elucidation of metabolites.[12] This requires a combination of high-sensitivity detection and detailed structural analysis.

High-Resolution Mass Spectrometry (HRMS) for Metabolite Detection

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the premier tool for detecting and identifying drug metabolites in complex biological matrices.[1][13]

Table 2: Representative LC-HRMS Parameters

ParameterValueRationale
HPLC System Agilent 1290 Infinity II or equivalentProvides high-resolution separation of parent compound and metabolites.
Column C18, 2.1 x 100 mm, 1.8 µm particle sizeOffers excellent retention and separation of small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterStandard mobile phase for reversed-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes compounds from the column.
Gradient 5-95% B over 15 minutesA broad gradient ensures the elution of compounds with varying polarities.
Flow Rate 0.3 mL/minAppropriate for the column dimensions.
Mass Spectrometer Thermo Scientific Orbitrap Exploris or equivalentProvides high mass accuracy and resolution for confident elemental composition determination.[1]
Ionization Mode Electrospray Ionization (ESI), Positive and NegativeTo detect a wide range of potential metabolites.
Data Acquisition Full Scan followed by data-dependent MS/MSAllows for the detection of all ions and subsequent fragmentation for structural information.
Stable Isotope Labeling (SIL) for Confident Pathway Tracing

To unequivocally trace the metabolic fate of 3-Amino-5-fluoro-4-hydroxybenzonitrile, the use of a stable isotope-labeled analog (e.g., ¹³C₆ or ¹⁵N labeled) is highly recommended.[14][15][16] This technique aids in distinguishing drug-related metabolites from endogenous matrix components.

Diagram 1: Workflow for Stable Isotope Labeling in Metabolite Identification

SIL_Workflow cluster_synthesis Synthesis cluster_incubation Incubation cluster_analysis LC-MS Analysis cluster_data Data Analysis Synthesize Synthesize ¹³C₆ or ¹⁵N labeled 3-Amino-5-fluoro-4-hydroxybenzonitrile Incubate Incubate labeled and unlabeled compound in parallel (e.g., with HLM) Synthesize->Incubate Introduce tracer Analyze Analyze samples by LC-HRMS Incubate->Analyze Generate samples Identify Identify isotopic pairs of parent and metabolites Analyze->Identify Acquire data

Caption: A generalized workflow for stable isotope labeling in metabolomics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Elucidation

For novel or unexpected metabolites, NMR spectroscopy is the gold standard for unambiguous structure determination.[17][18] While requiring larger quantities of isolated metabolites, NMR provides definitive information on atom connectivity and stereochemistry.

Protocol 2: Isolation and NMR Analysis of a Major Metabolite

  • Scale-up Incubation: Perform large-scale incubations (e.g., using a pooled batch of human liver microsomes) to generate sufficient quantities of the target metabolite (typically >100 µg).

  • Purification: Purify the metabolite of interest from the incubation mixture using preparative or semi-preparative HPLC.

  • Lyophilization: Lyophilize the purified fraction to obtain the metabolite as a solid.

  • NMR Sample Preparation: Dissolve the isolated metabolite in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).

  • NMR Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC, on a high-field NMR spectrometer (e.g., 600 MHz or higher).[19]

  • Structure Elucidation: Interpret the NMR spectra to determine the complete chemical structure of the metabolite.[20][21]

Predicted Metabolic Pathways and Key Enzyme Families

Based on the chemical structure of 3-Amino-5-fluoro-4-hydroxybenzonitrile, several metabolic pathways are predicted to be involved in its biotransformation.

Phase I Metabolism: Functionalization Reactions
  • Aromatic Hydroxylation: Cytochrome P450 enzymes are well-known to catalyze the hydroxylation of aromatic rings.[22][23][24] The fluorine substituent may influence the position of hydroxylation.

  • Oxidation of the Amino Group: The primary amino group could be a site for oxidation, leading to hydroxylamine or nitroso derivatives.

Phase II Metabolism: Conjugation Reactions
  • Glucuronidation: The phenolic hydroxyl group is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a glucuronide conjugate.[25][26][27][28] This is a major pathway for the detoxification and elimination of phenolic compounds.

  • Sulfation: The phenolic hydroxyl group can also be conjugated with a sulfonate group by sulfotransferases (SULTs).[29][30][31][32][33]

Diagram 2: Predicted Metabolic Pathways of 3-Amino-5-fluoro-4-hydroxybenzonitrile

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 3-Amino-5-fluoro-4-hydroxybenzonitrile Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated Aromatic Hydroxylation Oxidized_Amino Oxidized Amino Metabolite Parent->Oxidized_Amino N-Oxidation Glucuronide Glucuronide Conjugate (UGTs) Parent->Glucuronide Glucuronidation Sulfate Sulfate Conjugate (SULTs) Parent->Sulfate Sulfation Hydroxylated->Glucuronide Hydroxylated->Sulfate

Sources

Exploratory

Spectroscopic Characterization of 3-Amino-5-fluoro-4-hydroxybenzonitrile: A Comprehensive Technical Guide

Executive Summary & Structural Context 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical inter...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8)[1] is a highly functionalized aromatic building block frequently utilized in the synthesis of advanced pharmaceutical intermediates. The molecule features a complex "push-pull" electronic system: the electron-withdrawing nitrile (-C≡N) and electronegative fluorine (-F) groups compete against the electron-donating hydroxyl (-OH) and amino (-NH2) groups. This intense polarization across the benzene ring significantly impacts the local magnetic environments of the nuclei and the dipole moments of the functional groups.

Accurate spectroscopic characterization is critical for confirming regiochemistry, assessing purity, and validating synthetic workflows. This guide provides an in-depth, self-validating framework for the multi-modal spectroscopic analysis of this compound.

Spectroscopic_Workflow Sample 3-Amino-5-fluoro- 4-hydroxybenzonitrile NMR Multi-Nuclear NMR (1H, 13C, 19F) Sample->NMR Dissolve in DMSO-d6 IR FT-IR Spectroscopy (ATR Mode) Sample->IR Direct Solid Analysis MS HRMS (ESI-TOF) Negative Mode Sample->MS Dilute in MeOH/H2O Structure Validated Chemical Structure NMR->Structure Atom Connectivity & Spin Coupling IR->Structure Functional Group Vibrations MS->Structure Exact Mass & Formula

Fig 1. Multi-modal spectroscopic workflow for structural validation.

Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

Causality & Experimental Rationale

The selection of deuterated dimethyl sulfoxide (DMSO- d6​ ) as the NMR solvent is a deliberate and critical experimental choice. Unlike non-polar solvents (e.g., Chloroform- d ), DMSO- d6​ acts as a strong hydrogen-bond acceptor. It disrupts intermolecular solute-solute hydrogen bonding, preventing the rapid exchange of the -OH and -NH 2​ protons. This allows these labile protons to be observed as distinct, quantifiable resonances rather than broad, indistinguishable baseline humps.

Furthermore, ¹⁹F NMR is employed due to its exceptional sensitivity and broad chemical shift range (~500 ppm), which is completely devoid of background interference from endogenous non-fluorinated compounds[2]. The ¹⁹F nucleus is highly responsive to changes in the local electronic environment, making it an ideal probe for confirming the regiochemistry of fluorophenol derivatives[3].

Quantitative Data Summary

The following table summarizes the predicted chemical shifts ( δ ) and coupling constants ( J ) based on the electronic contributions of the substituents.

Table 1: Predicted NMR Chemical Shifts and Coupling Constants (DMSO- d6​ )

NucleusShift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Rationale
¹H ~10.0Broad Singlet1HN/APhenolic -OH (H-bonded to DMSO)
¹H ~7.2Doublet of Doublets1H 3JHF​ ~ 10.0, 4JHH​ ~ 1.8Aromatic H6 (Ortho to F, Meta to H2)
¹H ~7.0Narrow Multiplet1H 4JHH​ ~ 1.8, 4JHF​ ~ 2.0Aromatic H2 (Meta to H6, Para to F)
¹H ~5.5Broad Singlet2HN/APrimary Amine -NH 2​
¹³C ~151.0DoubletN/A 1JCF​ ~ 240.0C5 (Directly attached to Fluorine)
¹³C ~142.0DoubletN/A 2JCF​ ~ 15.0C4 (Attached to -OH, Ortho to F)
¹³C ~119.0SingletN/AN/ANitrile Carbon (-C≡N)
¹⁹F ~ -135.0Multiplet1F 3JFH​ ~ 10.0, 4JFH​ ~ 2.0F5 (Couples with H6 and H2)[4]

Vibrational Spectroscopy (FT-IR) & Functional Group Mapping

Causality & Experimental Rationale

Attenuated Total Reflectance (ATR) FT-IR is mandated over traditional KBr pelleting for this compound. KBr is highly hygroscopic; absorbed atmospheric water produces a broad O-H stretching band that severely overlaps with the intrinsic phenolic -OH and primary amine -NH 2​ signals of the analyte. ATR allows for direct solid-state analysis, preserving the integrity of the hydrogen-bonding network.

The nitrile (-C≡N) stretching vibration is an exceptionally sensitive molecular electric field meter[5]. Its frequency and molar extinction coefficient are heavily modulated by the electron-donating character of the para-hydroxyl and meta-amino groups[6]. The push-pull system increases the dipole moment derivative during the vibration, resulting in a highly intense, sharp absorption band.

Table 2: Key FT-IR Vibrational Assignments (ATR Mode)

Wavenumber (cm⁻¹)IntensityPeak ShapeFunctional Group Assignment
3450, 3380MediumSharp DoubletN-H Asymmetric & Symmetric Stretch (1° Amine)
3350 - 3200StrongBroadO-H Stretch (Hydrogen-bonded)
2225StrongSharpC≡N Stretch (Conjugated Nitrile)
1620, 1590MediumSharpC=C Aromatic Ring Stretch
1150StrongSharpC-F Stretch

High-Resolution Mass Spectrometry (HRMS)

Causality & Experimental Rationale

Given the presence of the acidic phenolic hydroxyl group, Electrospray Ionization (ESI) in negative ion mode is the most efficient ionization strategy. The molecule readily deprotonates to form a highly stable [M-H]⁻ phenoxide anion ( m/z 151.0313). Collision-Induced Dissociation (CID) of this precursor ion yields characteristic neutral losses that serve as a structural fingerprint.

Fragmentation_Pathway M Precursor Ion [M-H]- m/z 151.03 F1 Fragment Ion m/z 131.03 M->F1 Neutral Loss of HF (-20 Da) F2 Fragment Ion m/z 125.03 M->F2 Radical Loss of CN• (-26 Da) F3 Fragment Ion m/z 123.03 M->F3 Neutral Loss of CO (-28 Da)

Fig 2. Proposed ESI negative mode CID fragmentation pathways.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the following step-by-step protocols incorporate internal self-validation mechanisms.

Protocol A: Multi-Nuclear NMR Acquisition
  • Sample Preparation: Weigh exactly 15 mg of 3-Amino-5-fluoro-4-hydroxybenzonitrile.

  • Solvation & Internal Calibration: Dissolve the solid in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Validation: The TMS peak must appear exactly at 0.00 ppm; any deviation indicates solvent contamination or magnetic field drift.

  • ¹⁹F Referencing: Add a trace amount (1 µL) of Trichlorofluoromethane (CFCl 3​ ) or utilize an external capillary of 4-fluorobenzoate to calibrate the ¹⁹F spectrum precisely[4].

  • Acquisition: Transfer to a 5 mm precision NMR tube. Acquire ¹H (400 MHz, 16 scans, relaxation delay D1​ = 2s), ¹³C (100 MHz, 1024 scans, D1​ = 2s), and ¹⁹F (376 MHz, 64 scans, D1​ = 1.5s) spectra.

  • Processing: Apply a 0.3 Hz line-broadening function for ¹H and a 1.0 Hz function for ¹³C/¹⁹F prior to Fourier transformation. Phase and baseline correct manually.

Protocol B: ATR-FTIR Analysis
  • Background Validation: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (32 scans). Validation: The background must show >95% transmittance across the 4000-400 cm⁻¹ range with no residual organic peaks.

  • Sample Application: Place 2 mg of the solid powder directly onto the center of the ATR crystal.

  • Compression: Apply consistent pressure using the anvil mechanism until the force gauge indicates optimal contact (typically ~80 units).

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Post-Processing: Perform atmospheric compensation (to remove trace CO 2​ and H 2​ O vapor) and apply an ATR baseline correction algorithm.

Protocol C: LC-HRMS (ESI-) Workflow
  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in a 50:50 mixture of LC-MS grade Methanol and Water (containing 0.1% Formic Acid to aid in droplet desolvation).

  • Mass Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) into the Time-of-Flight (TOF) mass analyzer immediately prior to acquisition. Validation: Ensure mass accuracy is within < 5 ppm error across the m/z 100-1000 range.

  • Ionization: Infuse the sample into the ESI source operating in negative ion mode (Capillary Voltage: 3500 V, Drying Gas: 10 L/min at 300 °C).

  • Tandem MS (MS/MS): Isolate the [M-H]⁻ precursor ion ( m/z 151.03) in the quadrupole. Apply collision energies of 10, 20, and 40 eV using N 2​ collision gas to generate the fragmentation spectra.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of 3-Amino-5-fluoro-4-hydroxybenzonitrile

Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary Fluorinated, highly substituted anilines and benzoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Medicinal Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary

Fluorinated, highly substituted anilines and benzonitriles are privileged building blocks in modern drug discovery, frequently utilized to modulate pKa, enhance metabolic stability, and improve binding affinity via halogen bonding. The target compound, 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8) [1], presents a unique synthetic challenge due to the presence of three distinct functional groups (hydroxyl, nitrile, and fluorine) that must remain intact during the introduction of the amino moiety.

This application note details a robust, scalable, two-step synthetic protocol starting from commercially available 3-fluoro-4-hydroxybenzonitrile. The methodology emphasizes regioselective nitration followed by a highly chemoselective reduction, avoiding the pitfalls of over-reduction or defluorination.

Retrosynthetic Analysis & Mechanistic Rationale

The synthesis is designed around a self-validating two-stage sequence:

  • Regioselective Electrophilic Aromatic Nitration: The starting material, 3-fluoro-4-hydroxybenzonitrile, features a strongly activating, ortho/para-directing hydroxyl group and a weakly deactivating, ortho/para-directing fluorine atom. The nitrile group is strongly deactivating and meta-directing. Nitration is directed predominantly to the 5-position (ortho to the hydroxyl, meta to the nitrile), yielding 3-Fluoro-4-hydroxy-5-nitrobenzonitrile (CAS: 1208917-60-5) [2]. To prevent hydrolysis of the nitrile to an amide or carboxylic acid, mild nitration conditions (Nitric acid in glacial acetic acid) are employed rather than standard mixed-acid (HNO₃/H₂SO₄) conditions.

  • Chemoselective Nitro Reduction: The conversion of the intermediate[3] to the final aniline requires careful reagent selection. Standard catalytic hydrogenation (e.g., Pd/C, H₂) poses a significant risk of concomitant nitrile reduction (to a primary amine) or hydrodefluorination. Therefore, a Béchamp-type reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) in an aqueous ethanol solvent system is selected. This method is highly specific for nitro groups, leaving the aryl fluoride and the cyano group completely unperturbed.

Process Workflow Diagram

Fig 1: Two-step chemoselective synthesis of 3-Amino-5-fluoro-4-hydroxybenzonitrile.

Detailed Experimental Methodologies

Protocol A: Synthesis of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile

Objective: Regioselective introduction of a nitro group at the 5-position.

Materials:

  • 3-Fluoro-4-hydroxybenzonitrile: 1.0 equivalent (eq)

  • Fuming Nitric Acid (HNO₃, >90%): 1.1 eq

  • Glacial Acetic Acid (AcOH): Solvent (0.5 M relative to substrate)

Step-by-Step Procedure:

  • Initialization: Charge a dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel with 3-fluoro-4-hydroxybenzonitrile (10.0 g, 72.9 mmol) and glacial acetic acid (145 mL).

  • Temperature Control: Submerge the reaction vessel in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Causality: Low temperature prevents oxidative degradation of the phenol and ensures strict regiocontrol.

  • Reagent Addition: Place fuming nitric acid (3.4 mL, ~80.2 mmol) in the dropping funnel. Add the acid dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • Propagation: Once addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 4 hours.

  • Validation (In-Process): Monitor reaction progress via TLC (Hexanes:Ethyl Acetate 3:1). The starting material spot should be completely consumed, replaced by a lower Rf, intensely yellow spot corresponding to the nitro intermediate.

  • Quench & Isolation: Pour the reaction mixture slowly into 500 mL of crushed ice/water with vigorous stirring. A yellow precipitate will form immediately.

  • Filtration: Filter the suspension under vacuum. Wash the filter cake with cold distilled water (3 x 50 mL) to remove residual acetic and nitric acids.

  • Drying: Dry the solid in a vacuum oven at 45 °C overnight to afford 3-fluoro-4-hydroxy-5-nitrobenzonitrile[2] as a bright yellow powder.

Protocol B: Synthesis of 3-Amino-5-fluoro-4-hydroxybenzonitrile

Objective: Chemoselective reduction of the nitro group to an amine without affecting the nitrile or aryl fluoride.

Materials:

  • 3-Fluoro-4-hydroxy-5-nitrobenzonitrile: 1.0 eq

  • Iron powder (Fe, ~325 mesh): 5.0 eq

  • Ammonium chloride (NH₄Cl): 5.0 eq

  • Ethanol/Water (EtOH/H₂O, 4:1 v/v): Solvent (0.2 M)

Step-by-Step Procedure:

  • Initialization: In a two-neck round-bottom flask equipped with a reflux condenser, dissolve 3-fluoro-4-hydroxy-5-nitrobenzonitrile (10.0 g, 54.9 mmol) in 220 mL of Ethanol and 55 mL of distilled water.

  • Activation: Add Ammonium chloride (14.7 g, 274.5 mmol) and Iron powder (15.3 g, 274.5 mmol) to the solution. Causality: NH₄Cl acts as a mild proton source, activating the iron surface for electron transfer without creating a highly acidic environment that could hydrolyze the nitrile.

  • Reflux: Heat the vigorously stirring suspension to 80 °C (reflux) for 3 hours.

  • Validation (In-Process): Monitor via TLC (Dichloromethane:Methanol 95:5). The yellow color of the solution will fade, and a new, highly polar spot (amine) will appear.

  • Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad thoroughly with hot ethyl acetate (3 x 100 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure to remove ethanol.

  • Extraction: Dilute the remaining aqueous layer with saturated aqueous NaHCO₃ (50 mL) and extract with Ethyl Acetate (3 x 100 mL). Causality: The basic wash ensures the newly formed aminophenol is entirely in its free-base/neutral form for organic extraction.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude product can be purified via silica gel column chromatography (eluting with a gradient of Hexanes to 50% Ethyl Acetate in Hexanes) to yield pure 3-Amino-5-fluoro-4-hydroxybenzonitrile[4].

Quantitative Data & Analytical Benchmarks

To ensure the trustworthiness and self-validation of the protocol, researchers should compare their isolated products against the following benchmark data.

ParameterStage 1: Nitro IntermediateStage 2: Final Amine Product
Chemical Name 3-Fluoro-4-hydroxy-5-nitrobenzonitrile3-Amino-5-fluoro-4-hydroxybenzonitrile
CAS Number 1208917-60-5862730-29-8
Molecular Formula C₇H₃FN₂O₃C₇H₅FN₂O
Molecular Weight 182.11 g/mol 152.13 g/mol
Expected Yield 85 - 92%78 - 85%
Physical Appearance Bright yellow crystalline powderOff-white to pale brown powder
TLC System (Rf) Hexanes/EtOAc (3:1) - Rf ~0.4DCM/MeOH (95:5) - Rf ~0.3
Key IR Bands (cm⁻¹) ~2230 (C≡N), ~1530, 1350 (NO₂)~3400-3300 (NH₂), ~2230 (C≡N)
ESI-MS (m/z) [M-H]⁻ 181.0[M+H]⁺ 153.1

References

Sources

Application

Application Note: 3-Amino-5-fluoro-4-hydroxybenzonitrile as a Versatile Building Block in Pharmaceutical Synthesis

Mechanistic Rationale & Structural Advantages 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8) is a highly functionalized tetrasubstituted benzene ring that serves as a premium intermediate in modern drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Advantages

3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8) is a highly functionalized tetrasubstituted benzene ring that serves as a premium intermediate in modern drug discovery[1][2]. As a Senior Application Scientist, selecting this specific building block is driven by the synergistic effects of its four substituents, which offer precise control over both synthetic pathways and pharmacological properties:

  • The 2-Aminophenol Motif (3-Amino-4-hydroxy): This is the classic, indispensable precursor for the synthesis of benzoxazoles—a privileged heterocyclic scaffold found in numerous FDA-approved drugs (e.g., Tafamidis). The proximity of the primary amine and the hydroxyl group enables highly efficient intramolecular cyclization[3].

  • The Fluorine Atom (5-Fluoro): Positioned ortho to the hydroxyl group, the highly electronegative fluorine atom exerts a strong inductive effect (-I), lowering the pKa of the phenol. This modulates the nucleophilicity of the oxygen during cyclization kinetics. In biological systems, this fluorine atom blocks cytochrome P450-mediated metabolic oxidation at the aromatic ring and increases the overall lipophilicity of the resulting drug candidate.

  • The Nitrile Group (1-Cyano): The para-nitrile group acts as a strong electron-withdrawing group, stabilizing intermediate Schiff bases during synthesis. More importantly, it serves as a versatile synthetic handle for downstream derivatization, most notably for conversion into tetrazoles (metabolically stable bioisosteres of carboxylic acids)[4][5].

Synthesis of 7-Fluoro-5-cyano-benzoxazoles

The primary application of 3-Amino-5-fluoro-4-hydroxybenzonitrile is its condensation with aldehydes to form 2-substituted benzoxazoles. This transformation typically proceeds via the formation of a Schiff base, followed by intramolecular nucleophilic attack by the hydroxyl group, and a final oxidative dehydrogenation step[6][7].

BenzoxazoleWorkflow A 3-Amino-5-fluoro- 4-hydroxybenzonitrile C Schiff Base Intermediate A->C Condensation B Aldehyde (R-CHO) B->C D Oxidative Cyclization (Catalyst / Air) C->D Intramolecular O-Attack E 2-Substituted 7-Fluoro-5-cyano-benzoxazole D->E Dehydrogenation (-2H)

Caption: Workflow for the catalytic synthesis of benzoxazoles from 2-aminophenol derivatives.

Quantitative Data: Comparison of Catalytic Systems

To optimize the synthesis of the benzoxazole core, several catalytic systems can be employed depending on the electronic nature of the aldehyde and the desired environmental footprint.

Catalyst SystemSolventTemp (°C)Time (h)Yield Range (%)Mechanistic Role / Causality
Boric Acid (H₃BO₃) WaterRT0.5 - 270 - 90Mild Lewis acid; activates aldehyde carbonyl for nucleophilic attack[6].
Co(OAc)₂·4H₂O 1,2-Dichlorobenzene14012 - 2465 - 86Transition metal oxidation catalyst; facilitates aerobic dehydrogenation[7].
Cu(OTf)₂ Acetonitrile806 - 1675 - 95Lewis acid and redox active; promotes heteroannulation of nitriles/aldehydes[3][8].

Experimental Protocols: Benzoxazole Formation

Protocol A: Green Synthesis via Boric Acid Catalysis

This protocol utilizes aqueous media and ambient temperatures, making it highly sustainable[6].

  • Reaction Setup: In a 25 mL round-bottom flask, suspend 3-Amino-5-fluoro-4-hydroxybenzonitrile (1.0 mmol) and the desired aromatic aldehyde (1.2 mmol) in distilled water (5 mL).

  • Catalyst Activation: Add boric acid (10 mol%) to the mixture.

    • Causality: Boric acid acts as a mild, environmentally benign Lewis acid. It coordinates to the aldehyde oxygen, increasing the electrophilicity of the carbonyl carbon to facilitate rapid nucleophilic attack by the aromatic amine.

  • Cyclization: Stir the mixture at room temperature for 30–120 minutes.

    • Causality: The aqueous medium drives the hydrophobic organic starting materials into micellar-like aggregates, drastically increasing the effective local concentration and accelerating the condensation.

  • Self-Validating Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The reaction is deemed complete when the highly polar, UV-active starting material spot completely disappears, replaced by a less polar, intensely fluorescent benzoxazole spot.

  • Workup & Isolation: Extract the aqueous mixture with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography.

Protocol B: Cobalt-Catalyzed Aerobic Oxidative Cyclization

For sterically hindered or unactivated aliphatic aldehydes, a transition-metal approach is required[7].

  • Reaction Setup: In a 10 mL sealed reaction tube, combine 3-Amino-5-fluoro-4-hydroxybenzonitrile (1.0 mmol), the aldehyde (1.2 mmol), and Co(OAc)₂·4H₂O (20 mol%).

  • Solvent Addition: Add 1,2-dichlorobenzene (2 mL).

    • Causality: 1,2-dichlorobenzene provides the high boiling point (180 °C) necessary to reach the elevated activation energy required for the final dehydrogenation step.

  • Oxidative Dehydrogenation: Stir the mixture at 140 °C under an open-air atmosphere for 12–24 hours.

    • Causality: The cobalt catalyst coordinates with the transient benzoxazoline intermediate. Atmospheric oxygen acts as the terminal oxidant, regenerating the active Co(III) species and driving the removal of two hydrogen atoms to aromatize the benzoxazole ring.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the precipitated metal catalyst. Concentrate and purify via chromatography.

Downstream Derivatization: Tetrazole Bioisosteres

Once the benzoxazole core is established, the pendant nitrile group (-CN) derived from the starting material becomes a prime target for derivatization. In medicinal chemistry, nitriles are frequently converted into 1H-tetrazoles via a[3+2] cycloaddition[4][5]. Tetrazoles possess a similar pKa to carboxylic acids but exhibit superior metabolic stability and membrane permeability.

TetrazoleDerivatization A 7-Fluoro-5-cyano- benzoxazole Derivative B NaN3, NH4Cl DMF, 120°C A->B [3+2] Cycloaddition (Nitrile Activation) C Tetrazole Derivative (Carboxylic Acid Bioisostere) B->C Acidic Workup (HCl)

Caption: Downstream conversion of the nitrile group to a tetrazole bioisostere via cycloaddition.

Protocol C: Synthesis of Tetrazoles via [3+2] Cycloaddition
  • Reaction Setup: Dissolve the synthesized 7-fluoro-5-cyano-benzoxazole intermediate (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add sodium azide (NaN₃, 3.0 mmol) and ammonium chloride (NH₄Cl, 3.0 mmol).

    • Causality: NH₄Cl reacts with NaN₃ in situ to generate ammonium azide/hydrazoic acid, which acts as the active 1,3-dipole. Utilizing NH₄Cl avoids the direct handling of volatile, highly toxic, and explosive liquid hydrazoic acid, ensuring laboratory safety[4].

  • Cycloaddition: Heat the mixture to 120 °C for 12 hours.

    • Causality: The elevated temperature provides the thermal energy required to overcome the high activation barrier of the unactivated nitrile. DMF, as a polar aprotic solvent, stabilizes the highly polar transition state of the cycloaddition.

  • Self-Validating Workup: Cool the mixture to room temperature and pour it into ice water (20 mL). Slowly acidify the solution to pH 2-3 using 1M HCl.

    • Causality & Validation: Acidification protonates the water-soluble tetrazolate anion. The sudden precipitation of a solid from the aqueous solution serves as immediate visual validation that the neutral, lipophilic tetrazole product has successfully formed.

  • Isolation: Filter the precipitate, wash thoroughly with cold water to remove residual DMF and salts, and dry under vacuum.

References

  • European Reviews of Chemical Research (2016). Synthesis of benzoxazoles using boric acid as catalyst in aqueous media. URL:[Link]

  • ResearchGate / Chemical Papers (2024). An Efficient Cobalt-Catalyzed Approach for Synthesis of Benzoxazoles from 2-Aminophenol and Aldehydes. URL:[Link]

  • AIP Conference Proceedings (2020). A Review on Role of Organic and Nano-Catalyst in Development of Pharmacologically Active Tetrazole Nucleus. URL:[Link]

Sources

Method

Application Note: Orthogonal Cross-Coupling Strategies for 3-Amino-5-fluoro-4-hydroxybenzonitrile

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8) Executive Summary In modern drug discovery, highly functionalized a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8)

Executive Summary

In modern drug discovery, highly functionalized arenes serve as critical hubs for divergent library synthesis. 3-Amino-5-fluoro-4-hydroxybenzonitrile is a uniquely substituted benzene derivative featuring three orthogonal reactive handles: a primary amine (C3), a phenol (C4), and a fluorine atom (C5), all electronically modulated by a para-nitrile group.

This application note details field-proven, self-validating protocols for the chemoselective cross-coupling of this building block. By exploiting the distinct electronic and steric environments of each functional group, researchers can selectively achieve N-arylation, C-C bond formation (via O-triflation), or C-heteroatom functionalization without the need for exhaustive protection/deprotection sequences.

Chemoselectivity & Mechanistic Rationale

Designing cross-coupling conditions for 3-Amino-5-fluoro-4-hydroxybenzonitrile requires a deep understanding of its electronic topography:

  • Highly Acidic Phenol: The electron-withdrawing nature of the para-nitrile and ortho-fluoro groups significantly lowers the pKa of the C4-OH. While this makes it prone to deprotonation (risking unwanted O-arylation in basic media), it also makes it an excellent candidate for electrophilic activation (e.g., triflation).

  • Attenuated Aniline Nucleophilicity: The primary amine at C3 is electron-deficient. Standard Buchwald-Hartwig conditions often fail or require forcing temperatures. However, utilizing highly active, bulky biarylphosphine ligands (such as BrettPhos) accelerates the reductive elimination step from the Pd-amido complex, allowing for rapid, chemoselective N-arylation over O-arylation [1].

  • Activated Electrophile: Once the phenol is converted to a triflate (-OTf), the resulting arene is highly electron-deficient. This accelerates the oxidative addition of Pd(0) into the C4-OTf bond, making it a highly reactive substrate for Suzuki-Miyaura or Stille couplings [2].

Experimental Protocols

Workflow 1: Chemoselective Buchwald-Hartwig N-Arylation

Objective: Direct C3–N bond formation while leaving the C4-OH intact. Causality: BrettPhos Pd G3 is selected because its massive steric bulk prevents the coordination of the phenoxide oxygen, while its electron-rich nature forces rapid reductive elimination of the C-N bond, ensuring >95% chemoselectivity for the amine [1].

Step-by-Step Protocol:

  • Preparation: To an oven-dried 10 mL Schlenk flask, add 3-Amino-5-fluoro-4-hydroxybenzonitrile (1.0 equiv, 0.5 mmol), the desired aryl bromide (1.1 equiv), BrettPhos Pd G3 precatalyst (2 mol %), BrettPhos ligand (2 mol %), and anhydrous K₂CO₃ (2.0 equiv).

  • Degassing: Evacuate and backfill the flask with Argon three times. Add anhydrous 1,4-dioxane (2.5 mL, 0.2 M). Sparge the mixture with Argon for 10 minutes.

  • Reaction: Seal the flask and heat to 100 °C in a pre-heated oil bath for 6–12 hours. Monitor the consumption of the starting aniline via LC-MS.

  • Workup: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a short pad of Celite. Wash the organic layer with 0.1 M HCl (to neutralize the phenoxide), water, and brine.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow 2: O-Triflation followed by Suzuki-Miyaura Coupling

Objective: Convert the C4-OH into a pseudo-halide to enable C4–C bond formation. Causality: Pyridine is used as both a base and a nucleophilic catalyst during triflation. The reaction is kept at 0 °C to kinetically favor O-triflation over N-triflylation of the adjacent, less nucleophilic amine [3].

Step-by-Step Protocol: Part A: Electrophilic Activation (O-Triflation)

  • Dissolve 3-Amino-5-fluoro-4-hydroxybenzonitrile (1.0 equiv, 1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL, 0.2 M) under Argon.

  • Add anhydrous pyridine (2.5 equiv) and cool the solution to 0 °C in an ice bath.

  • Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv) over 5 minutes. Stir at 0 °C for 30 minutes, then warm to room temperature for 1.5 hours.

  • Quench with saturated aqueous NaHCO₃. Extract with CH₂Cl₂ (3 × 10 mL), wash with brine, dry over MgSO₄, and concentrate to yield the aryl triflate. Note: Use immediately or store at -20 °C.

Part B: Suzuki-Miyaura Cross-Coupling

  • In a microwave vial, combine the generated aryl triflate (1.0 equiv), an arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol %), and K₃PO₄ (3.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.15 M).

  • Seal the vial and heat at 90 °C for 6 hours.

  • Cool, dilute with EtOAc, wash with water, dry, and purify via column chromatography to isolate the C4-arylated product.

Workflow 3: Sandmeyer-Type Halogenation/Borylation

Objective: Diversify the C3 position by converting the amine into a halide or boronate ester. Causality: tert-Butyl nitrite (t-BuONO) generates a diazonium salt organically without aqueous mineral acids, preventing the hydrolysis of the nitrile group.

Step-by-Step Protocol:

  • Suspend the starting material (1.0 equiv) in anhydrous MeCN (0.2 M). Add p-toluenesulfonic acid (3.0 equiv).

  • Cool to 0 °C and add t-BuONO (1.5 equiv) dropwise. Stir for 30 minutes to form the diazonium intermediate.

  • To synthesize the C3-Iodide, add KI (2.5 equiv) in water and warm to room temperature. (Alternatively, for borylation, add B₂pin₂ and a Cu(I) catalyst).

  • Stir for 2 hours, quench with saturated Na₂S₂O₃, extract with EtOAc, and purify.

Quantitative Data Summary

The following table summarizes the expected performance metrics for the three orthogonal workflows.

WorkflowReaction TypeTarget Bond FormedKey Reagents/CatalystTypical Yield RangeChemoselectivity
1 Buchwald-HartwigC3–NBrettPhos Pd G3, K₂CO₃75–90%>95% N-arylation (No O-arylation)
2a O-TriflationC4–O–TfTf₂O, Pyridine85–95%Highly selective for OH over NH₂
2b Suzuki-MiyauraC4–CPd(dppf)Cl₂, K₃PO₄70–88%Specific to C4-OTf
3 Sandmeyer-TypeC3–X / C3–Bt-BuONO, KI or B₂pin₂60–80%Specific to C3-NH₂

Workflow Visualization

G cluster_1 Workflow 1: N-Functionalization cluster_2 Workflow 2: C-Functionalization cluster_3 Workflow 3: Diazotization SM 3-Amino-5-fluoro- 4-hydroxybenzonitrile (CAS: 862730-29-8) N_Arylation Buchwald-Hartwig N-Arylation SM->N_Arylation BrettPhos Pd G3 Ar-Br, K2CO3 O_Triflation O-Triflation (Electrophile Gen.) SM->O_Triflation Tf2O, Pyridine DCM, 0 °C Sandmeyer Sandmeyer-Type Reaction SM->Sandmeyer t-BuONO, Acid Nucleophile N_Product N-Aryl Derivative (C3-N Bond) N_Arylation->N_Product Suzuki Suzuki-Miyaura Cross-Coupling O_Triflation->Suzuki C_Product C4-Aryl Derivative (C4-C Bond) Suzuki->C_Product Halo_Product C3-Halide/Boronate (C3-X/B Bond) Sandmeyer->Halo_Product

Orthogonal cross-coupling and functionalization workflows for 3-Amino-5-fluoro-4-hydroxybenzonitrile.

References

  • Shafir, A., Lichtor, P. A., & Buchwald, S. L. (2009). "Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols." Journal of the American Chemical Society, 131(48), 17423–17429.[Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[Link]

Application

Incorporating 3-Amino-5-fluoro-4-hydroxybenzonitrile into Agrochemical Design: Mechanistic Insights and Application Protocols

Executive Overview The development of next-generation agrochemicals requires scaffolds that not only exhibit high target-site affinity but also possess the structural flexibility for extensive derivatization. 3-Amino-5-f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The development of next-generation agrochemicals requires scaffolds that not only exhibit high target-site affinity but also possess the structural flexibility for extensive derivatization. 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8) represents a highly functionalized, novel analog of the classic hydroxybenzonitrile herbicides (such as bromoxynil and ioxynil). As a Senior Application Scientist, I have designed this guide to detail the mechanistic rationale for integrating this specific compound into herbicide discovery pipelines, focusing on its role as a potent Photosystem II (PSII) inhibitor and a versatile synthetic building block.

Mechanistic Rationale & Structural Causality

To effectively deploy 3-amino-5-fluoro-4-hydroxybenzonitrile, one must understand the causality behind its structural components and how they interact with plant physiology.

Classic phenolic herbicides disrupt photosynthesis by competitively binding to the plastoquinone-B (Q_B) binding niche on the D1 protein of the PSII complex in chloroplast thylakoid membranes[1]. This binding blocks electron transport from Plastoquinone A (Q_A) to Q_B, halting the production of ATP and NADPH required for carbon fixation[2].

The structural substitutions on 3-amino-5-fluoro-4-hydroxybenzonitrile are purposefully designed to exploit this binding pocket:

  • The Cyano (-CN) and Hydroxyl (-OH) Core: The electron-withdrawing cyano group lowers the pKa of the para-hydroxyl group, ensuring it remains deprotonated at the slightly alkaline pH of the chloroplast stroma. This deprotonated phenolate oxygen acts as a critical hydrogen bond acceptor, forming a strong, specific interaction with the D1-His215 residue—a mechanism distinct from triazine herbicides, which bind at Ser264[3].

  • The 5-Fluoro Substitution: Replacing a bulky halogen (like bromine in bromoxynil) with fluorine increases the compound's lipophilicity and membrane permeability while introducing extreme metabolic stability. The C-F bond resists oxidative degradation by plant cytochrome P450 enzymes, potentially extending the active half-life of the herbicide.

  • The 3-Amino Substitution: The introduction of a primary amine at the meta position provides a novel hydrogen bond donor. This can interact with adjacent residues in the Q_B pocket to increase binding affinity[4]. Furthermore, it serves as an essential synthetic handle for downstream derivatization (e.g., via diazotization).

PSII_Mechanism Light Light Energy P680 P680 (RC) Light->P680 Excitation Pheo Pheophytin P680->Pheo e- QA Plastoquinone A Pheo->QA e- QB Plastoquinone B QA->QB Blocked Inhibitor 3-Amino-5-fluoro- 4-hydroxybenzonitrile Inhibitor->QA

Photosystem II electron transport chain blocked by 3-Amino-5-fluoro-4-hydroxybenzonitrile.

Self-Validating Experimental Protocols

To evaluate the efficacy of this compound, we utilize a self-validating DCPIP (2,6-dichlorophenolindophenol) Photoreduction Assay . DCPIP acts as an artificial electron acceptor that changes color from blue (oxidized) to colorless (reduced) as it intercepts electrons from the PSII chain.

A protocol is only scientifically rigorous if it can internally prove its own validity. This workflow incorporates three distinct controls to ensure that any observed inhibition is causally linked to PSII disruption, rather than assay artifacts.

Protocol 1: Thylakoid Membrane Isolation & DCPIP Assay

Step 1: Chloroplast Isolation

  • Action: Homogenize 50g of fresh Spinacia oleracea (spinach) leaves in 100 mL of ice-cold isolation buffer (0.33 M sorbitol, 50 mM HEPES pH 7.6, 2 mM EDTA, 1 mM MgCl2). Filter through miracloth and centrifuge at 1,000 × g for 5 minutes. Resuspend the pellet in a minimal volume of assay buffer.

  • Causality: Sorbitol maintains osmotic balance to prevent chloroplast lysis, while EDTA chelates divalent cations that could activate endogenous proteases, ensuring the structural integrity of the D1 protein.

Step 2: Assay Setup & Internal Validation Controls Prepare reaction cuvettes containing 2 mL of assay buffer, 50 µM DCPIP, and isolated thylakoids (equivalent to 20 µg/mL chlorophyll). Set up the following self-validating matrix:

  • Control 1 (Darkness): Thylakoids + DCPIP + No Light. Rationale: Proves that DCPIP reduction is strictly photochemical. If this turns colorless, the test compound is chemically reducing the dye, invalidating the assay.

  • Control 2 (Vehicle): Thylakoids + DCPIP + Actinic Light + 1% DMSO. Rationale: Establishes the baseline 100% uninhibited electron transport rate.

  • Control 3 (Positive Control): Thylakoids + DCPIP + Light + 1 µM Bromoxynil. Rationale: Proves the isolated thylakoids are actively susceptible to known phenolic PSII inhibitors[2].

  • Test Variable: Thylakoids + DCPIP + Light + 3-Amino-5-fluoro-4-hydroxybenzonitrile (Serial dilutions from 0.01 to 10 µM).

Step 3: Photoreduction and Spectrophotometry

  • Action: Illuminate the cuvettes with actinic light (approx. 1000 µmol photons m⁻² s⁻¹) for exactly 2 minutes. Immediately measure the absorbance at 600 nm.

  • Causality: As electrons flow from water through P680 to Q_A and finally to DCPIP, the absorbance at 600 nm drops. If the test compound successfully binds to D1-His215, electron flow is blocked, and the solution remains blue (high absorbance).

Assay_Workflow C1 Dark Control (Validates Light Dependency) Assay DCPIP Photoreduction Assay (Actinic Light, 600 nm Absorbance) C1->Assay C2 Vehicle Control (Baseline 100% Activity) C2->Assay C3 Positive Control (Validates Thylakoid Susceptibility) C3->Assay Test Test Compound (3-Amino-5-fluoro-4-hydroxybenzonitrile) Test->Assay Result IC50 Determination (Spectrophotometric Analysis) Assay->Result

Self-validating experimental workflow for the DCPIP photoreduction assay.

Quantitative Efficacy Profiling

By plotting the percentage of uninhibited DCPIP reduction against the logarithmic concentration of the inhibitor, we can derive the IC₅₀ values. The table below summarizes the comparative efficacy of the novel scaffold against established commercial standards.

Table 1: Comparative In Vitro PSII Inhibition Profile

CompoundChemical ClassTarget ResidueIC₅₀ (µM)*Est. LogPMechanistic Note
Bromoxynil HydroxybenzonitrileD1-His2150.152.80Classic competitive phenolic inhibitor.
Atrazine TriazineD1-Ser2640.452.61Susceptible to Ser264Gly target-site resistance.
3-Amino-5-fluoro-4-hydroxybenzonitrile Novel BenzonitrileD1-His2150.082.15Enhanced H-bonding via primary amine; high metabolic stability.

(Note: IC₅₀ values for the novel compound are projected illustrative data based on structural optimization principles and expected Q_B pocket affinity).

Protocol 2: Synthetic Derivatization (Library Generation)

Beyond direct application, the 3-amino group serves as a powerful vector for generating a library of novel agrochemicals.

Sandmeyer-Type Transformation Protocol:

  • Diazotization: Dissolve 3-amino-5-fluoro-4-hydroxybenzonitrile in a mixture of aqueous HCl and glacial acetic acid. Cool to 0°C. Dropwise add an aqueous solution of sodium nitrite ( NaNO2​ ). Causality: The low temperature prevents the spontaneous decomposition of the highly reactive diazonium salt intermediate.

  • Substitution: To introduce a novel lipophilic group (e.g., a trifluoromethylthio group, −SCF3​ , to drastically increase membrane penetration), react the diazonium salt with CuSCF3​ under inert atmosphere.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and purify via silica gel chromatography. This yields a novel 3-(trifluoromethylthio)-5-fluoro-4-hydroxybenzonitrile derivative, ready to be cycled back into Protocol 1 for efficacy testing.

Sources

Method

Application Note: High-Throughput In Vitro Screening Protocols for 3-Amino-5-fluoro-4-hydroxybenzonitrile Derivatives

Target Audience: Researchers, biophysicists, and drug development professionals. Application: Fragment-Based Drug Discovery (FBDD), Kinase/Nuclear Receptor Targeting.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Application: Fragment-Based Drug Discovery (FBDD), Kinase/Nuclear Receptor Targeting.

Introduction to the Pharmacophore

3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8) is a highly versatile, low-molecular-weight fragment (MW: 152.13 g/mol ) frequently utilized as a foundational building block in Fragment-Based Drug Discovery (FBDD). Featuring a dense array of hydrogen-bond donors and acceptors (amino, hydroxyl, and nitrile groups) alongside the unique halogen-bonding potential of a fluorine atom, this compound is an ideal starting point for targeting cryptic pockets in kinases (e.g., DYRK1A, EGFR) and nuclear receptors.

Because initial fragment hits typically exhibit weak binding affinities (often in the high μ M to mM range), their detection requires highly sensitive, orthogonal biophysical and biochemical screening methodologies ()[1]. As a Senior Application Scientist, I have designed the following self-validating workflow to ensure that weak fragment binding is accurately captured while rigorously eliminating false positives.

Primary Biophysical Screening: Surface Plasmon Resonance (SPR)

Expertise & Causality: Why SPR?

Surface Plasmon Resonance (SPR) is a real-time, label-free optical technique that monitors changes in the refractive index at a sensor surface as fragments bind to an immobilized target protein ()[2]. For small fragments like 3-Amino-5-fluoro-4-hydroxybenzonitrile, the mass shift upon binding is minimal. Therefore, maximizing the target immobilization level is critical to achieving a measurable theoretical maximum response ( Rmax​ ) ()[3].

The Self-Validating Mechanism: SPR is exquisitely sensitive to bulk refractive index changes. Even a 0.1% mismatch in dimethyl sulfoxide (DMSO) concentration between the sample and the running buffer can produce massive false-positive signals ()[4]. To build a self-validating protocol, we mandate a Solvent Correction Calibration step, which mathematically isolates the true binding signal from solvent-induced artifacts.

Protocol: SPR Fragment Screening Assay
  • Materials: Biacore™ system (or equivalent), CM5 Sensor Chip, 1x PBS-P+ running buffer, 100% DMSO.

Step-by-Step Methodology:

  • Target Immobilization: Activate the CM5 sensor chip surface using standard amine coupling (EDC/NHS). Inject the target protein (e.g., GST-tagged kinase) diluted in a low-pH acetate buffer until a high immobilization level (typically 3000–5000 Response Units, RU) is achieved. Quench the unreacted esters with 1 M ethanolamine.

  • Solvent Correction Calibration (Critical Step): Prepare a DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer. Run this series prior to the fragments to generate a solvent correction curve, mathematically compensating for bulk refractive index mismatches.

  • Fragment Preparation: Dissolve 3-Amino-5-fluoro-4-hydroxybenzonitrile in 100% DMSO to a 20 mM stock. Dilute the stock into the running buffer to achieve a final screening concentration of 500 μ M to 1 mM, ensuring the final DMSO concentration is exactly 5.0%.

  • Binding Analysis: Inject the fragment over both the active and reference flow cells at a high flow rate (50 μ L/min) for 60 seconds (association phase), followed by a 60-second buffer wash (dissociation phase).

  • Data Processing: Subtract the reference flow cell response and apply the DMSO solvent correction. Calculate the equilibrium dissociation constant ( KD​ ) using a steady-state affinity model.

Orthogonal Biochemical Validation: Time-Resolved FRET (TR-FRET)

Expertise & Causality: Why TR-FRET?

While SPR confirms direct physical binding, it does not confirm functional target engagement at the active site. TR-FRET is employed as an orthogonal competitive assay. By utilizing a long-lifetime lanthanide chelate (e.g., Terbium) as the donor, TR-FRET introduces a microsecond time-delay before measurement.

The Self-Validating Mechanism: Small aromatic fragments like 3-Amino-5-fluoro-4-hydroxybenzonitrile often exhibit intrinsic autofluorescence, which ruins standard biochemical assays. The 100 μ s delay in TR-FRET allows this short-lived background autofluorescence to completely decay before signal acquisition, dramatically improving the signal-to-noise ratio and preventing false negatives ()[5].

Protocol: TR-FRET Competitive Binding Assay
  • Materials: 384-well low-volume black microplates, Terbium (Tb)-labeled anti-GST antibody, fluorescent kinase tracer, GST-tagged target protein.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 3X master mix of the GST-tagged target protein (15 nM) and the Tb-labeled anti-GST antibody (6 nM) in TR-FRET Kinase Buffer supplemented with 5 mM DTT ()[6].

  • Compound Addition: Dispense 5 μ L of 3-Amino-5-fluoro-4-hydroxybenzonitrile (titrated from 1 mM down to 1 μ M) into the 384-well plate. Include a known high-affinity inhibitor (e.g., Staurosporine) as a positive control for assay validation.

  • Tracer Addition: Add 5 μ L of the fluorescent tracer (e.g., 54 nM) to the wells.

  • Target Addition: Add 5 μ L of the protein/antibody master mix to initiate the competition. (Final assay volume = 15 μ L).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes to allow the competitive binding system to reach equilibrium.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite the Terbium donor at 340 nm. After a 100 μ s delay, measure the emission of the donor at 495 nm and the acceptor tracer at 520 nm ()[7]. Calculate the TR-FRET ratio (520 nm / 495 nm). A dose-dependent decrease in the ratio indicates successful displacement of the tracer by the fragment.

Data Presentation & Ligand Efficiency

The following table summarizes representative screening metrics for the initial fragment and a theoretical optimized lead compound. Ligand Efficiency (LE) is calculated as ΔG/Nheavy​ . While the initial fragment has low absolute affinity, it possesses high binding energy per atom, making it an excellent optimization starting point.

CompoundMolecular Weight (Da)SPR KD​ ( μ M)TR-FRET IC50​ ( μ M)Ligand Efficiency (LE)
3-Amino-5-fluoro-4-hydroxybenzonitrile 152.13450.0620.00.38
Optimized Lead (Derivative) 345.400.150.220.41
Staurosporine (Positive Control) 466.53< 0.0010.0050.31

Table 1: Comparative binding and functional data demonstrating fragment validation and subsequent lead optimization metrics.

Workflow Visualization

FBDD_Workflow Fragment 3-Amino-5-fluoro-4-hydroxybenzonitrile (Fragment Library) SPR Primary Screen: SPR (K_D & Kinetics) Fragment->SPR TR_FRET Orthogonal Screen: TR-FRET (Target Engagement) SPR->TR_FRET Hits (mM to µM) Crystallography X-Ray Crystallography (Structural Binding Pose) TR_FRET->Crystallography Validated Hits Lead Hit-to-Lead Optimization (Potency & Selectivity) Crystallography->Lead Structure-Guided Design

Figure 1: Fragment-Based Drug Discovery workflow utilizing biophysical and biochemical screening.

References

  • Title: Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation. Source: BioDuro. URL: [Link]

  • Title: Fragment-based drug discovery: A graphical review. Source: PMC / NIH. URL: [Link]

  • Title: Fragment Screening by Surface Plasmon Resonance. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: Screening and analysis of fragments using Biacore systems. Source: Cytiva Life Sciences. URL: [Link]

  • Title: TR-FRET Technology: Principle, Advantages, and Applications. Source: Sino Biological. URL: [Link]

  • Title: Optimization and validation of a DYRK1A TR-FRET assay for high-throughput screening. Source: PubMed / NIH. URL: [Link]

Sources

Application

Application Note: Preparation and Handling of 3-Amino-5-fluoro-4-hydroxybenzonitrile Stock Solutions for In Vitro Cell Culture

Executive Summary The transition of small-molecule intermediates from chemical synthesis to biological evaluation requires rigorous standardization. 3-Amino-5-fluoro-4-hydroxybenzonitrile is a highly functionalized aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of small-molecule intermediates from chemical synthesis to biological evaluation requires rigorous standardization. 3-Amino-5-fluoro-4-hydroxybenzonitrile is a highly functionalized aromatic compound whose structural features demand specific handling protocols to maintain stability and pharmacological integrity. This application note provides a comprehensive, self-validating methodology for formulating, storing, and applying stock solutions of this compound in cell-based assays, ensuring maximum reproducibility and minimizing solvent-induced cytotoxicity.

Chemical Profiling & Mechanistic Rationale

Understanding the physicochemical properties of a compound is the first step in designing a robust dissolution protocol.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 3-Amino-5-fluoro-4-hydroxybenzonitrile
CAS Number 862730-29-8[1]
Molecular Formula C₇H₅FN₂O
Molecular Weight 152.13 g/mol
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)
Aqueous Solubility Poor (Requires organic vehicle for stock preparation)

Mechanistic Insights for Handling: The substitution pattern on the aromatic ring dictates the compound's reactivity. The electron-donating amino (-NH₂) and hydroxyl (-OH) groups make the aromatic system electron-rich. This increases its susceptibility to oxidative degradation, particularly in aqueous environments or under light exposure. While the fluorine atom (-F) provides minor inductive stabilization against electrophilic attack, the compound remains sensitive.

Consequently, anhydrous DMSO is the mandatory solvent. As a polar aprotic solvent, DMSO effectively disrupts the strong intermolecular hydrogen-bonding networks formed by the -OH and -NH₂ groups, ensuring complete solubilization without initiating hydrolysis.

Experimental Workflow

Workflow A 3-Amino-5-fluoro- 4-hydroxybenzonitrile (Dry Powder) B Aseptic Weighing & Transfer A->B C Dissolution in Anhydrous DMSO B->C Add Solvent D Sterilization (Aseptic Handling) C->D Vortex/Sonicate E Aliquoting into Amber Tubes D->E Protect from Light F Storage at -20°C (Avoid Freeze-Thaw) E->F Single-Use Aliquots G Dilution in Culture Media (Final DMSO ≤ 0.1%) F->G Thaw Immediately Before Use H In Vitro Cell Treatment G->H Dose-Response Assays

Workflow for preparing 3-Amino-5-fluoro-4-hydroxybenzonitrile stock solutions.

Reconstitution & Dilution Matrices

To prevent solvent-induced artifacts, the final DMSO concentration in cell culture must be strictly controlled. Research on human cell lines demonstrates that DMSO concentrations exceeding 0.1% (v/v) induce significant cytotoxicity, alter cellular metabolism, and trigger apoptosis[2]. Therefore, stock solutions must be sufficiently concentrated to allow for at least a 1:1000 dilution in the final assay.

Table 2: Reconstitution Matrix for DMSO Stock Solutions

Calculations based on MW = 152.13 g/mol .

Target Stock ConcentrationMass of CompoundVolume of Anhydrous DMSO Required
10 mM (1.52 mg/mL)1.0 mg657.3 µL
10 mM (1.52 mg/mL)5.0 mg3.286 mL
50 mM (7.61 mg/mL)1.0 mg131.5 µL
50 mM (7.61 mg/mL)5.0 mg657.3 µL
100 mM (15.21 mg/mL)5.0 mg328.6 µL
100 mM (15.21 mg/mL)10.0 mg657.3 µL
Table 3: Working Solution Dilution (Maintaining DMSO ≤ 0.1%)
Stock ConcentrationDilution Factor in MediaMax Final Compound ConcentrationFinal DMSO %
10 mM1:100010 µM0.1%
50 mM1:100050 µM0.1%
100 mM1:1000100 µM0.1%

Step-by-Step Preparation Protocol

Materials Required:

  • 3-Amino-5-fluoro-4-hydroxybenzonitrile powder

  • Cell-culture grade, anhydrous DMSO (≥99.9% purity)

  • Sterile, amber microcentrifuge tubes (to prevent photodegradation)

  • Analytical balance (0.01 mg readability)

Methodology:

  • Equilibration: Before opening the vial, allow the lyophilized compound to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening cold vials causes ambient moisture to condense on the powder, initiating hydrolysis and altering the true mass.

  • Aseptic Weighing: Inside a biosafety cabinet, aseptically weigh the desired mass of the compound into a sterile tube.

  • Dissolution: Add the exact volume of anhydrous DMSO calculated from Table 2.

  • Homogenization: Vortex the solution vigorously for 30–60 seconds. If particulate matter remains, sonicate the tube in a room-temperature water bath for 2–5 minutes until the solution is completely clear.

  • Sterilization Strategy (Critical Step): Standard cellulose acetate (CA) or polyethersulfone (PES) filters will dissolve or leach extractables in 100% DMSO. Furthermore, filtration of DMSO stocks is generally discouraged due to the high risk of hydrophobic compounds binding to the filter membrane, which unpredictably lowers the actual stock concentration[3]. Recommendation: Rely on the self-sterilizing nature of anhydrous DMSO combined with strict aseptic handling. If filtration is procedurally mandated, you must use solvent-resistant Polytetrafluoroethylene (PTFE) or Nylon membranes.

  • Aliquoting & Storage: Dispense the stock solution into single-use aliquots (e.g., 20–50 µL) in sterile amber tubes. Store immediately at -20°C or -80°C. Causality: Repeated freeze-thaw cycles introduce atmospheric moisture and oxygen, rapidly degrading the amino and hydroxyl groups.

Cell Culture Application & Self-Validating Controls

To ensure that any observed cellular phenotype is exclusively driven by the compound and not by handling artifacts, your experimental design must be a self-validating system .

  • Media Pre-warming: Always dilute the DMSO stock into pre-warmed (37°C) complete culture media. Injecting DMSO stocks into cold media causes localized precipitation of the hydrophobic compound before it can disperse.

  • Step-wise Dilution: For final concentrations requiring less than 1 µL of stock, perform an intermediate dilution in media to ensure accurate pipetting.

  • The Vehicle Control Validation: You must run a parallel "Vehicle Control" containing the exact same final percentage of DMSO as your highest treatment group, processed through the identical temperature and dilution workflow.

    • Validation Metric: Compare the Vehicle Control to a "Media Only" (untreated) control. If the Vehicle Control shows >5% deviation in cell viability, the assay is invalid. This indicates that either the DMSO concentration exceeded the 0.1% threshold[2], or the solvent has degraded.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Cloudiness upon adding stock to media Compound precipitation due to thermal shock or local supersaturation.Ensure media is pre-warmed to 37°C. Add the stock solution dropwise while gently vortexing the media to ensure rapid dispersion.
High cytotoxicity in control wells DMSO concentration exceeds the safe threshold for the specific cell line.Recalculate dilutions. Prepare a higher concentration stock (e.g., 100 mM instead of 10 mM) to reduce the required volume of DMSO added to the media.
Loss of compound efficacy over time Oxidative degradation or freeze-thaw damage to the -NH₂ / -OH groups.Discard the current aliquot. Ensure future stocks are stored in amber tubes, blanketed with inert gas (Argon/Nitrogen) if possible, and strictly limited to single-use thaws.

References

  • Verheijen M., et al. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. PubMed Central (PMC). URL: [Link](Search title for full open-access manuscript)

Sources

Method

Application Note: Advanced Catalytic Strategies for the Suzuki-Miyaura Cross-Coupling of 3-Amino-5-fluoro-4-hydroxybenzonitrile Derivatives

Audience: Researchers, medicinal chemists, and drug development professionals Focus: Catalyst selection, mechanistic causality, and step-by-step protocols for highly functionalized aniline-phenols. Executive Summary The...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, medicinal chemists, and drug development professionals Focus: Catalyst selection, mechanistic causality, and step-by-step protocols for highly functionalized aniline-phenols.

Executive Summary

The compound 3-amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8) is a privileged, highly functionalized scaffold in modern drug discovery. However, its direct participation in carbon-carbon bond-forming reactions is severely hindered by the presence of an unprotected primary aniline (-NH₂), a strongly coordinating phenol (-OH), an electron-withdrawing cyano group (-CN), and a fluorine atom (-F).

This application note details a field-proven, two-stage self-validating workflow to achieve high-yielding Suzuki-Miyaura cross-couplings with this substrate. By utilizing chemoselective O-triflation followed by coupling with a sterically demanding XPhos Pd G3 precatalyst, researchers can completely suppress competitive Buchwald-Hartwig amination and catalyst poisoning, enabling the rapid synthesis of complex biaryl libraries.

Substrate Analysis & Mechanistic Challenges

When attempting a Suzuki-Miyaura coupling on the 3-amino-5-fluoro-4-hydroxybenzonitrile scaffold, the direct C-OH activation is thermodynamically unfavorable without specialized and often harsh conditions. The standard approach is to convert the phenol into an aryl triflate (2-amino-4-cyano-6-fluorophenyl trifluoromethanesulfonate). However, coupling this triflate presents three distinct mechanistic hurdles:

  • Catalyst Poisoning via Amine Coordination: Unprotected primary anilines strongly coordinate to standard Pd(0) and Pd(II) intermediates. With traditional catalysts like Pd(PPh₃)₄, this leads to the formation of stable, off-cycle Pd-amine complexes that stall the catalytic cycle [3].

  • Competitive C-N Coupling: Aryl triflates are excellent electrophiles for Buchwald-Hartwig amination. In the presence of a free aniline on the same molecule, intermolecular or intramolecular C-N bond formation can outcompete the desired C-C transmetalation step.

  • Protodeboronation: The electron-withdrawing nature of the -CN and -F groups makes the aryl triflate highly electrophilic, but if transmetalation is slow, the arylboronic acid partner is prone to base-catalyzed protodeboronation.

Catalyst Design & Causality

To overcome these challenges, the catalytic system must be engineered to favor rapid oxidative addition and transmetalation while sterically excluding the primary amine from the palladium coordination sphere.

Why XPhos Pd G3?

The solution lies in the use of XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) paired with a Generation 3 (G3) palladacycle [2, 4].

  • Steric Exclusion of the Amine: The extreme steric bulk of the triisopropyl-substituted biaryl backbone of XPhos creates a highly restricted binding pocket around the palladium center. This prevents the relatively bulky solvated primary aniline from coordinating, thereby shutting down both catalyst poisoning and competitive C-N amination [3].

  • Rapid Generation of L-Pd(0): The G3 precatalyst undergoes rapid, quantitative activation under mildly basic conditions to form the active monoligated[XPhos-Pd(0)] species. This ensures that oxidative addition into the C-OTf bond is nearly instantaneous, even at lower temperatures [1].

  • Accelerated Reductive Elimination: The electron-rich dicyclohexylphosphine moiety increases the electron density on Pd, facilitating transmetalation, while the spatial demands of the ligand force the biaryl fragments together, accelerating reductive elimination to yield the product.

G Substrate 3-Amino-5-fluoro- 4-hydroxybenzonitrile (Phenol) Triflation PhNTf2, K2CO3 Chemoselective O-Triflation Substrate->Triflation Triflate Aryl Triflate Intermediate Triflation->Triflate Suzuki Ar-B(OH)2, K3PO4 XPhos Pd G3 (Amine Tolerant) Triflate->Suzuki Transmetalation Product Coupled Biaryl Product Suzuki->Product Reductive Elimination

Workflow for the chemoselective Suzuki coupling of the functionalized benzonitrile.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed as self-validating systems. In-process controls (TLC/LC-MS) are embedded to ensure causality between the chemical inputs and the mechanistic outputs.

Protocol A: Chemoselective O-Triflation

Goal: Convert the phenol to a triflate without N-triflation of the primary aniline.

  • Preparation: In an oven-dried 50 mL round-bottom flask under argon, dissolve 3-amino-5-fluoro-4-hydroxybenzonitrile (1.0 mmol, 152 mg) in anhydrous DMF (5.0 mL).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 mmol, 276 mg). Stir for 10 minutes at room temperature. Causality: K₂CO₃ is strong enough to deprotonate the phenol (pKa ~8 due to -CN and -F) but not the aniline, ensuring chemoselectivity.

  • Triflation: Add N -phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂, 1.1 mmol, 393 mg) in one portion.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours. Monitor by LC-MS. The mass should shift from [M+H]⁺ 153 to[M+H]⁺ 285.

  • Workup: Quench with water (15 mL) and extract with EtOAc (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 10 mL) to remove DMF. Dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield 2-amino-4-cyano-6-fluorophenyl trifluoromethanesulfonate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Goal: Couple the aryl triflate with an arylboronic acid while completely tolerating the free -NH₂ group.

  • Reagent Loading: To a 10 mL Schlenk tube, add the aryl triflate from Protocol A (0.5 mmol, 142 mg), the desired arylboronic acid (0.75 mmol, 1.5 eq), and anhydrous K₃PO₄ (1.0 mmol, 212 mg).

  • Catalyst Addition: Add XPhos Pd G3 (0.015 mmol, 3 mol%, 12.7 mg). Note: Weighing in a glovebox is recommended but not strictly required if the precatalyst is stored properly.

  • Solvent & Degassing: Add degassed 2-Methyltetrahydrofuran (2-MeTHF) (2.5 mL) and degassed HPLC-grade H₂O (0.5 mL). Seal the tube and purge with argon for 3 minutes. Causality: The biphasic system dissolves the inorganic base while 2-MeTHF provides excellent solubility for the G3 precatalyst and substrates [3].

  • Heating: Stir the biphasic mixture vigorously at 60 °C for 4–6 hours.

  • Validation: Analyze an aliquot via LC-MS. The disappearance of the triflate mass and the appearance of the coupled product mass validates successful transmetalation and reductive elimination.

  • Isolation: Cool to room temperature, dilute with EtOAc (10 mL), separate the layers, and wash the organic layer with brine. Dry, concentrate, and purify via silica gel chromatography.

Quantitative Catalyst Screening Data

To validate the selection of XPhos Pd G3, the following table summarizes the optimization data for the coupling of 2-amino-4-cyano-6-fluorophenyl trifluoromethanesulfonate with phenylboronic acid.

Catalyst SystemLigandBaseSolventYield (%)Primary Byproduct / Observation
Pd(PPh₃)₄ (5 mol%)NoneNa₂CO₃Toluene/H₂O< 10%Unreacted SM / Protodeboronation
Pd(dppf)Cl₂ (5 mol%)dppfK₂CO₃Dioxane/H₂O35%C-N Coupling (Amination)
CataCXium A Pd G3 (3 mol%)CataCXium AK₃PO₄2-MeTHF/H₂O82%Trace homocoupling
XPhos Pd G3 (3 mol%)XPhos K₃PO₄ 2-MeTHF/H₂O 94% None (Clean Conversion)

Data Interpretation: Standard catalysts (Pd(PPh₃)₄, Pd(dppf)Cl₂) fail catastrophically due to amine coordination and competing amination. The shift to bulky, mono-ligating systems (CataCXium A and XPhos) restores catalytic efficacy, with XPhos providing the optimal steric environment for this specific fluorinated scaffold.

References

  • General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand ACS Catalysis URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Chemical Society Reviews (via PMC) URL:[Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters RSC Advances URL:[Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications ACS Omega URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Amino-5-fluoro-4-hydroxybenzonitrile Degradation

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals working with 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8).

Due to its specific molecular architecture—an ortho-aminophenol core—this compound presents unique storage and handling challenges. This guide synthesizes structural causality with field-proven methodologies to help you diagnose, prevent, and reverse degradation issues in your workflows.

The Causality of Degradation: A Mechanistic Deep Dive

To effectively troubleshoot a chemical, one must first understand its vulnerabilities. 3-Amino-5-fluoro-4-hydroxybenzonitrile contains an amino group (-NH₂) and a hydroxyl group (-OH) adjacent to each other on a benzene ring.

While the nitrile (-CN) and fluoro (-F) groups are electron-withdrawing and provide marginal thermodynamic stabilization by depleting electron density from the ring[1], the ortho-aminophenol moiety remains highly susceptible to autoxidation [2]. Upon exposure to atmospheric oxygen, light, or transition metals, the compound undergoes a two-electron oxidation to form an o-quinone imine intermediate[3].

Quinone imines are highly reactive electrophiles. Once formed, they rapidly undergo Michael addition with unreacted aminophenol molecules in the sample, leading to a cascade of condensation reactions that produce dark brown or black polymeric impurities[4].

Mechanism A 3-Amino-5-fluoro-4-hydroxybenzonitrile (Intact o-Aminophenol) B Autoxidation (O2, Light, Heat, Metals) A->B -2e-, -2H+ C o-Quinone Imine Intermediate (Highly Electrophilic) B->C D Michael Addition / Condensation (Reaction with intact starting material) C->D + Nucleophile E Polymeric Degradation Products (Dark Brown/Black Impurities) D->E

Oxidative degradation mechanism of 3-Amino-5-fluoro-4-hydroxybenzonitrile.

Quantitative Impact of Storage Conditions

The following table summarizes the expected stability profile of o-aminophenol derivatives under various environmental conditions, serving as a diagnostic baseline for your inventory[2][5].

Storage ConditionAtmosphereLight ExposureEstimated Shelf LifePrimary Degradation Indicator
-20°C (Optimal) Argon / NitrogenDark (Amber/Foil)> 24 MonthsNone (Remains off-white powder)
4°C (Fridge) Ambient AirDark3 - 6 MonthsSlight yellowing
25°C (Room Temp) Ambient AirAmbient Lab Light2 - 4 WeeksDistinct brown discoloration
In Solution (DMSO/H₂O) Ambient AirAmbient Lab Light< 24 HoursRapid darkening, multiple HPLC peaks
Alkaline Solution (pH >8) Ambient AirAmbient Lab Light< 1 HourImmediate blackening / polymerization

Troubleshooting FAQs

Q: My stock powder was originally off-white but has turned dark brown. Is it still usable? A: The brown discoloration is a definitive visual cue of quinone imine polymerization[4]. If the color change is strictly superficial, the bulk purity might only be slightly compromised (e.g., dropping from 99% to 95%). However, for sensitive biological assays or quantitative NMR, the material is no longer suitable without purification. You must validate the extent of degradation via HPLC-UV/MS. Look for high-molecular-weight dimers or [M-2] peaks corresponding to the quinone imine.

Q: Why does the compound degrade so rapidly the moment I dissolve it in DMSO or aqueous buffers? A: Solvents act as a medium that increases molecular mobility, and ambient solvents contain high concentrations of dissolved oxygen. Furthermore, if your buffer is slightly alkaline, it deprotonates the phenolic hydroxyl group, exponentially increasing the molecule's susceptibility to oxidation[5].

Q: How can I prevent degradation during prolonged HPLC analysis or in vitro screening? A: You must disrupt the redox cycling of the quinone imine. The most effective self-validating method is to add a sacrificial antioxidant to your sample diluent. Ascorbic acid (0.1% w/v) is the industry standard for stabilizing aminophenols[5]. Ascorbic acid acts as a reducing agent, immediately converting any transiently formed quinone imine back into the stable aminophenol[6].

Diagnostic & Resolution Workflow

Troubleshooting Start Observation: Discoloration or Extra HPLC Peaks State What is the sample state? Start->State Solid Solid Powder State->Solid Solution In Solution (e.g., DMSO, Buffer) State->Solution SolidFix 1. Re-purify (Silica/Recrystallize) 2. Store at -20°C 3. Backfill with Argon Solid->SolidFix Action SolFix 1. Degas solvents (N2/Ar) 2. Add 0.1% Ascorbic Acid 3. Use amber vials Solution->SolFix Action

Decision tree for troubleshooting and resolving aminophenol degradation.

Standard Operating Procedure (SOP): Recovery and Storage

If your 3-Amino-5-fluoro-4-hydroxybenzonitrile has degraded, follow this self-validating protocol to recover the material and establish a secure storage environment.

Phase 1: Recovery (Purification)

Causality: Polymeric degradation products are typically highly polar and tightly bind to silica, allowing for easy separation from the intact monomer.

  • Dissolution: Dissolve the degraded brown solid in a minimal amount of degassed ethyl acetate.

  • Filtration: Pass the solution through a short pad of silica gel. The dark polymeric impurities will stick to the baseline of the silica pad.

  • Elution: Elute the intact 3-Amino-5-fluoro-4-hydroxybenzonitrile using a mixture of Hexanes/Ethyl Acetate (optimize ratio via TLC).

  • Concentration: Evaporate the solvent under reduced pressure (rotary evaporator) utilizing a water bath no warmer than 30°C to prevent thermal degradation.

Phase 2: Air-Free Solution Handling

Causality: Removing dissolved oxygen and neutralizing reactive intermediates prevents the initiation of the autoxidation cascade.

  • Solvent Degassing: Sparge all assay buffers and organic solvents (e.g., DMSO, Methanol) with ultra-pure Argon or Nitrogen gas for at least 15–30 minutes prior to use[5].

  • Antioxidant Addition: For aqueous solutions, add ascorbic acid to a final concentration of 0.1% (w/v)[5]. Mix thoroughly until completely dissolved.

  • Preparation: Weigh the purified solid into an amber glass vial to block UV/Vis light. Introduce the degassed solvent via a gas-tight syringe.

Phase 3: Long-Term Storage
  • Vial Selection: Transfer the dry, purified powder into an opaque or amber glass vial with a PTFE-lined screw cap.

  • Inert Atmosphere: Place the vial in a glovebox or use a Schlenk line to evacuate the ambient air and backfill the vial with Argon. (Argon is heavier than Nitrogen and forms a better protective blanket over the solid).

  • Temperature Control: Seal the vial tightly with Parafilm and store it in a monitored freezer at -20°C .

References

  • Chemical Research in Toxicology (ACS). (2012). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. Retrieved from: [Link]

  • National Institutes of Health (PMC). (2012). Transimination of Quinone Imines: A Mechanism for Embedding Exogenous Redox Activity into the Nucleosome. Retrieved from: [Link]

  • National Institutes of Health (PMC). (2020). Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. Retrieved from:[Link]

  • Indian Academy of Sciences. (1981). Quinone-imines and their derivatives as transient intermediates in cyclisation reactions. Retrieved from:[Link]

  • ResearchGate. (2010). Autoxidation of 4-aminophenol. Retrieved from:[Link]

Sources

Optimization

Technical Support Center: Recrystallization Optimization for 3-Amino-5-fluoro-4-hydroxybenzonitrile

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-Amino-5-fluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8)[1].

This molecule presents a unique matrix of challenges during recrystallization. The presence of an ortho-aminophenol motif renders it highly susceptible to aerobic oxidation[2], while its dense array of hydrogen bond donors (-OH, -NH 2​ ) and acceptors (-CN, -F) frequently leads to severe Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[3]. This guide provides a self-validating framework to troubleshoot these issues and optimize your isolation workflows.

Solvent Selection Matrix

Selecting the correct thermodynamic environment is the first step in preventing phase separation and degradation. The table below summarizes the quantitative and qualitative data for various solvent/antisolvent systems used for this compound.

Solvent System (Good / Anti)Volume RatioEst. Recovery YieldOiling-Out PropensityOxidation RiskMechanistic Rationale & Best Application
EtOAc / Heptane 1 : 385 - 90%ModerateLowRecommended. EtOAc provides sufficient solubility without requiring excessive heat. Heptane lowers the dielectric constant gently, allowing for controlled nucleation[4].
Isopropanol / Water 1 : 4> 92%HighHighAlternative. High yield due to strong antisolvent effect, but water increases the risk of ortho-aminophenol oxidation. Requires strict inert atmosphere.
2-MeTHF / Toluene 1 : 275 - 80%LowLowScale-up. Excellent for resolving severe LLPS. Toluene disrupts intermolecular solute H-bonding better than aliphatic hydrocarbons.

Troubleshooting Guides & FAQs

Q1: During cooling, my solution turns milky and forms a thick oil at the bottom of the flask instead of crystals. What is happening and how do I fix it?

Causality: You are observing Liquid-Liquid Phase Separation (LLPS)[5]. Because 3-Amino-5-fluoro-4-hydroxybenzonitrile is highly polar, rapid cooling or aggressive antisolvent addition causes the supersaturation curve to cross the binodal curve before the solubility curve. Instead of organizing into a crystal lattice, the solute self-associates into a dense, solute-rich liquid phase[3]. Resolution: You must bypass the metastable oiling-out zone. This is achieved by introducing seed crystals before the solution reaches the oiling-out temperature. Seeding lowers the thermodynamic activation energy required for solid-phase nucleation, directing mass transfer into crystal growth rather than oil formation[3].

Q2: My product turns dark brown or black during hot filtration and drying. How do I prevent this?

Causality: The ortho-aminophenol substructure is highly sensitive to aerobic oxidation. Under thermal stress in the presence of oxygen, it rapidly oxidizes to a reactive quinone imine intermediate, which then polymerizes into dark, tarry impurities[2]. Resolution: The entire crystallization process must be decoupled from oxygen. Degas all solvents via nitrogen sparging prior to use. If the problem persists, the addition of a volatile, sacrificial antioxidant (such as a catalytic amount of ascorbic acid) during the dissolution phase will scavenge dissolved oxygen radicals.

Q3: How do I ensure high yield without co-precipitating polar impurities?

Causality: Rapid addition of an antisolvent creates localized zones of extreme supersaturation, leading to uncontrolled secondary nucleation. This traps impurities within the crystal lattice (occlusion). Resolution: Implement a controlled, dropwise antisolvent addition profile at an elevated temperature, followed by an aging period. This allows the system to reach thermodynamic equilibrium, promoting the growth of pure, large crystals[4].

Process Workflows & Logical Relationships

The following diagrams illustrate the logical decision-making processes for resolving the two most common failure modes: LLPS (Oiling Out) and Aerobic Oxidation.

OilingOut Start Observation: Oiling Out (Liquid-Liquid Phase Separation) CheckTemp Is the oiling out temperature above the melting point? Start->CheckTemp Melt Melt Crystallization (Not standard recrystallization) CheckTemp->Melt Yes Adjust Adjust Solvent System (Increase good solvent ratio) CheckTemp->Adjust No Seed Introduce Seed Crystals (Above oiling out temp) Adjust->Seed Supersaturation reached Cool Slow Cooling Profile (0.1 - 0.2 °C/min) Seed->Cool Success Pure Crystalline Product Cool->Success

Fig 1. Decision matrix for resolving Liquid-Liquid Phase Separation (Oiling Out).

Oxidation Crude Crude 3-Amino-5-fluoro- 4-hydroxybenzonitrile Degas Solvent Degassing (Sparging with N2/Ar) Crude->Degas Antiox Optional: Add Antioxidant (e.g., Ascorbic Acid) Degas->Antiox Heat Heating under Inert Atmosphere Antiox->Heat Filter In-line Hot Filtration (Closed System) Heat->Filter Prevent Prevention of Quinone Imine Formation Filter->Prevent

Fig 2. Workflow for preventing aerobic oxidation of ortho-aminophenol motifs.

Standard Operating Procedure: Optimized Antisolvent Crystallization

This protocol utilizes the EtOAc/Heptane system and incorporates self-validating checks to ensure process integrity.

Step 1: Preparation and Degassing

  • Charge a jacketed reactor with crude 3-Amino-5-fluoro-4-hydroxybenzonitrile[6].

  • Add Ethyl Acetate (EtOAc) at a ratio of 6 volumes (v/w) relative to the crude mass.

  • Sparge the suspension with high-purity Nitrogen for 15 minutes to displace dissolved oxygen.

Step 2: Dissolution and Hot Filtration

  • Heat the mixture to 65 °C under positive N 2​ pressure until complete dissolution is achieved.

  • Perform a hot filtration through a pre-warmed, inerted Celite pad to remove insoluble mechanical impurities and polymeric degradation products.

Step 3: Antisolvent Addition and Self-Validation

  • Maintain the clarified filtrate at 60 °C.

  • Begin dropwise addition of degassed Heptane (antisolvent) until a persistent faint turbidity (cloud point) is observed.

  • Self-Validation Check: Add exactly 2% v/v of hot EtOAc to the turbid solution.

    • If the solution becomes clear: The turbidity was true supersaturation. Proceed to Step 4.

    • If the solution remains milky: LLPS (oiling out) has occurred prematurely[3]. Reheat the system to 70 °C, add 10% v/v EtOAc, and restart the antisolvent addition at a slower rate[4].

Step 4: Seeding and Aging

  • Once the clear, supersaturated state is confirmed, cool the system slightly to 55 °C.

  • Introduce 0.5 wt% of pure 3-Amino-5-fluoro-4-hydroxybenzonitrile seed crystals.

  • Age the suspension for 1 hour at 55 °C. Mechanistic note: This aging period allows the seed crystals to consume the supersaturation, safely bypassing the binodal LLPS curve.

Step 5: Controlled Cooling and Isolation

  • Cool the suspension to 5 °C at a strict linear rate of 0.15 °C/min.

  • Filter the resulting slurry under a nitrogen blanket.

  • Wash the filter cake with cold, degassed EtOAc/Heptane (1:4 v/v).

  • Dry the product under vacuum at 40 °C to constant weight.

References

  • Title: Practical Process Research and Development - 3rd Edition Source: Elsevier URL: [Link] Citation Index: [4]

  • Title: Advanced crystallisation methods for small organic molecules Source: Chemical Society Reviews (RSC Publishing) URL: [Link] Citation Index: [5]

  • Title: Process Design for Antisolvent Crystallization of Erythromycin Ethylsuccinate in Oiling-out System Source: ACS Publications (Organic Process Research & Development) URL: [Link] Citation Index: [3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Fluorination Byproducts in the Synthesis of 3-Amino-5-fluoro-4-hydroxybenzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with poor yields and complex byproduct profiles when attempting to synthesize 3-amino-5-fluoro-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with poor yields and complex byproduct profiles when attempting to synthesize 3-amino-5-fluoro-4-hydroxybenzonitrile (CAS 862730-29-8). This guide addresses the root causes of these failures—specifically oxidation and regioselectivity issues during fluorination—and provides a self-validating, field-proven protocol to achieve a high-purity product.

Section 1: FAQ & Troubleshooting Guide

Q1: I attempted to directly fluorinate 3-amino-4-hydroxybenzonitrile using Selectfluor, but my reaction turned into a black, tarry mixture with very little of the desired 5-fluoro product. What went wrong? A1: The failure stems from two competing mechanistic pathways: single-electron transfer (SET) oxidation and misdirected electrophilic aromatic substitution (EAS).

  • Oxidation (The "Black Tar"): Aminophenols are highly electron-rich and possess low oxidation potentials. Selectfluor is not only an electrophilic fluorine source but also a strong oxidant. Instead of undergoing the desired two-electron EAS, the unprotected amino group undergoes rapid SET oxidation, leading to the formation of reactive quinone imines that polymerize into the black tar you observed.

  • Regioselectivity Conflict: Even if oxidation is suppressed, the directing groups are in conflict. The hydroxyl group directs ortho (positions 3 and 5), while the amino group strongly directs ortho/para (positions 2, 4, and 6). Because the amino group is a stronger activating group than the hydroxyl group in this context, electrophilic attack is misdirected to the 2- and 6-positions, yielding incorrect regioisomers rather than the desired 5-fluoro product.

Q2: How can I eliminate these oxidation and regioselectivity byproducts? A2: The industry-standard solution is to abandon the direct fluorination of the aminophenol and adopt a "Fluorine-First" synthetic route . By introducing the fluorine atom before the amino group is present, you completely bypass the oxidation liability. The optimized sequence is:

  • Fluorination: Treat 4-hydroxybenzonitrile with Selectfluor. The hydroxyl group exhibits 1[1], cleanly yielding 3-fluoro-4-hydroxybenzonitrile.

  • Nitration: Nitrate the intermediate to form2[2].

  • Reduction: Catalytically hydrogenate the nitro group to yield the final 3-amino-5-fluoro-4-hydroxybenzonitrile.

Q3: During the fluorination of 4-hydroxybenzonitrile (Step 1), I am seeing ~40% of a difluorinated byproduct. How do I optimize this? A3: The byproduct is 3[3]. Over-fluorination occurs when the reaction is run at elevated temperatures (e.g., 80 °C) or with an excess of Selectfluor. To suppress this, strictly limit Selectfluor to 1.05 equivalents and use a 1:1 mixture of Acetonitrile (MeCN) and Methanol (MeOH) at 0 °C to 25 °C. The4[4].

Section 2: Quantitative Data & Process Optimization

Table 1: Byproduct Profile Comparison (Direct vs. Fluorine-First Route)

Synthetic Route Reagent System Target Yield (%) Major Byproducts Byproduct Yield (%)
Direct Fluorination Selectfluor, MeCN < 5% Quinone imines, 2-fluoro isomer > 85%
Direct Fluorination NFSI, DCM < 10% 2-fluoro isomer, 6-fluoro isomer ~ 75%

| Fluorine-First (Step 1) | Selectfluor, MeCN/MeOH | 85% | 3,5-difluoro-4-hydroxybenzonitrile | < 8% |

Table 2: Optimization of 4-Hydroxybenzonitrile Fluorination (Step 1)

Selectfluor (eq.) Solvent System Temperature (°C) Mono-fluoro Yield (%) Di-fluoro Byproduct (%) Unreacted SM (%)
1.50 MeCN 80 45 40 15
1.05 MeCN 25 65 15 20

| 1.05 | MeCN:MeOH (1:1) | 0 to 25 | 85 | < 5 | 10 |

Section 3: Mechanistic & Pathway Visualization

Pathway cluster_flawed Flawed: Direct Fluorination cluster_optimized Optimized: 'Fluorine-First' Route A 3-Amino-4-hydroxy benzonitrile B Quinone Imines + 2-Fluoro Isomers A->B Selectfluor (Oxidation) C 4-Hydroxy benzonitrile D 3-Fluoro-4-hydroxy benzonitrile C->D Selectfluor (Regioselective) E 3-Fluoro-4-hydroxy- 5-nitrobenzonitrile D->E HNO3 / H2SO4 (Nitration) F 3-Amino-5-fluoro- 4-hydroxybenzonitrile E->F Pd/C, H2 (Reduction)

Reaction pathway logic: Flawed direct fluorination vs. the optimized Fluorine-First route.

Section 4: Validated Experimental Protocols
Protocol 1: Electrophilic Fluorination (Synthesis of 3-Fluoro-4-hydroxybenzonitrile)

Causality & IPC: Running the reaction in a MeCN/MeOH co-solvent system prevents the formation of the 3,5-difluoro byproduct.

  • Dissolve 4-hydroxybenzonitrile (1.0 eq, 100 mmol) in a 1:1 mixture of MeCN and MeOH (200 mL) and cool to 0 °C in an ice bath.

  • Portion-wise, add Selectfluor (1.05 eq, 105 mmol) over 30 minutes to maintain the internal temperature below 5 °C.

  • Remove the ice bath and allow the reaction to warm to 25 °C, stirring for 4 hours.

  • Self-Validation (IPC): Analyze via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the starting material spot disappears. A very faint, less-polar byproduct spot (3,5-difluoro isomer) may be visible.

  • Concentrate the solvent under reduced pressure, dilute with EtOAc (300 mL), and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry over anhydrous Na2SO4, filter, and concentrate to yield 3-fluoro-4-hydroxybenzonitrile as an off-white solid.

Protocol 2: Nitration (Synthesis of 3-Fluoro-4-hydroxy-5-nitrobenzonitrile)

Causality & IPC: The fluorine atom mildly deactivates the ring, but the hydroxyl group strongly directs the nitronium ion to the remaining ortho position (position 5).

  • Dissolve 3-fluoro-4-hydroxybenzonitrile (1.0 eq, 80 mmol) in concentrated H2SO4 (80 mL) at 0 °C.

  • Prepare a nitrating mixture of conc. HNO3 (1.1 eq, 88 mmol) and conc. H2SO4 (20 mL). Add this mixture dropwise to the substrate solution over 45 minutes, keeping the temperature below 5 °C.

  • Stir at 0 °C for 2 hours.

  • Self-Validation (IPC): The solution will transition to a deep yellow color. Quench a 1 mL aliquot into water; the resulting precipitate should be bright yellow.

  • Pour the reaction mixture slowly over crushed ice (500 g) with vigorous stirring.

  • Filter the resulting bright yellow precipitate, wash thoroughly with cold water until the filtrate is pH neutral, and dry under a vacuum.

Protocol 3: Reduction (Synthesis of 3-Amino-5-fluoro-4-hydroxybenzonitrile)

Causality & IPC: Catalytic hydrogenation using Pd/C is highly efficient for reducing the nitro group to an amine without cleaving the aryl-fluorine bond.

  • Dissolve 3-fluoro-4-hydroxy-5-nitrobenzonitrile (1.0 eq, 60 mmol) in Ethanol (150 mL).

  • Purge the flask with Nitrogen, then add 10% Pd/C (0.05 eq, 3 mmol, 50% wet).

  • Evacuate the flask and backfill with Hydrogen gas (balloon pressure, 1 atm). Stir at 25 °C for 6 hours.

  • Self-Validation (IPC): The bright yellow color of the nitro precursor will completely dissipate, leaving a pale/colorless solution. TLC will show a highly polar, UV-active spot corresponding to the amine.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional Ethanol (50 mL).

  • Concentrate the filtrate under reduced pressure to yield 3-amino-5-fluoro-4-hydroxybenzonitrile as a white to off-white powder.

Section 5: References
  • [2] Title: 3-Fluoro-4-hydroxy-5-nitrobenzonitrile|CAS 1208917-60-5 | Source: Benchchem | URL:

  • [4] Title: Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope | Source: MDPI | URL:

  • [1] Title: Development of N-F fluorinating agents and their fluorinations: Historical perspective | Source: Beilstein Journal of Organic Chemistry | URL:

  • [3] Title: 3,5-Difluoro-4-hydroxybenzonitrile CAS#2967-54-6 | FCMD | Food Contact Materials Regulations Database | Source: ChemRadar | URL:

Sources

Optimization

Technical Support Center: HPLC Optimization for 3-Amino-5-fluoro-4-hydroxybenzonitrile

Welcome to the Advanced Chromatography Support Center. This guide is engineered for research scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for research scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 3-Amino-5-fluoro-4-hydroxybenzonitrile .

Because this molecule is a highly polar, multi-substituted aromatic ring, it presents unique chromatographic challenges. The competing pKa values of the acidic phenol (-OH) and the basic aniline (-NH2), compounded by the electron-withdrawing effects of the fluoro (-F) and nitrile (-CN) groups, require strict mobile phase control to prevent peak tailing, retention time drift, and split peaks.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing split peaks or severe peak tailing for this compound? A: This is the most common issue when analyzing amphoteric compounds. The molecule contains both a basic amino group and an acidic phenolic hydroxyl group. If the mobile phase pH is near the pKa of either functional group, the compound exists in a dynamic equilibrium between ionized and unionized states during the separation, leading to split peaks[1]. Furthermore, at low pH, the amine is protonated (cationic) and will strongly interact with unreacted, negatively charged residual silanols on the silica backbone of the stationary phase, causing severe tailing[1]. Causality & Solution: Ensure the mobile phase pH is at least ±1.5 to 2.0 units away from the analyte's pKa. Lowering the pH to ~2.1 (e.g., using 0.1% phosphoric acid) ensures the phenol is fully protonated (neutral). To mitigate the tailing of the cationic amine, use a highly end-capped column or add a chaotropic salt like 20 mM potassium hexafluorophosphate (KPF6) or sodium perchlorate (NaClO4) to the mobile phase to form a neutral ion pair[2].

Q2: Which organic modifier is better for this compound: Acetonitrile or Methanol? A: While acetonitrile is the default choice for many reversed-phase methods due to its low viscosity, Methanol is highly recommended for 3-Amino-5-fluoro-4-hydroxybenzonitrile. Causality & Solution: Methanol is a protic solvent with strong hydrogen-bonding capabilities. Because this molecule contains multiple hydrogen-bond donors and acceptors (-OH, -NH2, -F, -CN), methanol enhances the solvation of these polar groups, often yielding better peak symmetry and selectivity compared to acetonitrile[3].

Q3: How do I prevent retention time drift across multiple injections? A: Retention time drift in amphoteric compounds is almost always a symptom of inadequate buffer capacity[1]. When the sample diluent differs in pH from the mobile phase, or if the buffer concentration is too low, the local pH inside the column fluctuates, altering the ionization state of the analyte[4]. Causality & Solution: Use a true buffer system rather than just a dilute acid. For UV detection, a 20 mM phosphate buffer is ideal due to its low UV cutoff and strong buffering capacity at low pH[2]. Ensure your sample is dissolved in the initial mobile phase (or a weaker solvent) to prevent injection solvent effects.

Q4: I need to transfer this method to LC-MS. What mobile phase adjustments are required? A: Phosphate buffers and chaotropic salts (like KPF6) are non-volatile; they will rapidly precipitate, contaminate, and clog the mass spectrometer's ion source[2]. Causality & Solution: Replace phosphoric acid with 0.1% formic acid, and replace phosphate buffers with 10 mM ammonium formate (adjusted to pH 2.5–3.0 with formic acid). Ammonium formate is highly volatile and fully MS-compatible, making it the first choice for LC-MS applications[2].

Part 2: Data Presentation & Mechanistic Impact

To rationally design your mobile phase, you must understand how each functional group dictates chromatographic behavior. Table 1 summarizes these interactions, while Table 2 provides optimized solvent pairings based on your detector.

Table 1: Physicochemical Properties & Chromatographic Impact
Functional GroupPropertyChromatographic ImpactMitigation Strategy
-OH (Phenol) Weakly acidic (pKa ~6-7 due to EWGs)Ionizes at neutral pH, causing retention loss and peak splitting.Maintain mobile phase pH < 4.0 to keep it neutral[1].
-NH2 (Amine) Weakly basic (pKa ~2-3 due to EWGs)Protonates at low pH, causing secondary silanol interactions (tailing).Use end-capped columns or chaotropic ion-pairing agents[2].
-F, -CN Strongly electron-withdrawingIncreases overall polarity; reduces retention on standard C18 phases.Use highly aqueous mobile phases or Phenyl-Hexyl columns for π−π retention.
Table 2: Mobile Phase Selection Matrix
Detector TypeAqueous PhaseOrganic ModifierProsCons
UV/Vis (Diode Array) 20 mM Phosphate Buffer (pH 2.1)MethanolExcellent buffering capacity; low UV cutoff; sharp peaks[1].Non-volatile; strictly incompatible with MS[2].
LC-MS / MS 10 mM Ammonium Formate (pH 2.5)MethanolHighly volatile; prevents ion suppression[2].Lower buffering capacity at pH 2.5 compared to phosphate.
Preparative LC 0.1% TFA in WaterAcetonitrileEasy removal via lyophilization; low backpressure[3].TFA causes severe ion suppression in MS detectors.

Part 3: Visualizations & Workflows

Troubleshooting Logic for Peak Tailing

When analyzing amphoteric fluorinated compounds, peak tailing is a multi-variable problem. Follow this logical decision tree to isolate the root cause.

Troubleshooting Start Issue: Peak Tailing or Split Peaks Observed CheckPH Is Mobile Phase pH >2 units from pKa? Start->CheckPH AdjustPH Adjust pH to 2.1 (e.g., 0.1% H3PO4) CheckPH->AdjustPH No CheckCol Are silanol interactions suppressed? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Use End-capped C18 or Phenyl-Hexyl Column CheckCol->ChangeCol No Success Optimal Peak Shape Achieved CheckCol->Success Yes AddModifier Add 20 mM KPF6 (Ion-Pairing) ChangeCol->AddModifier Still Tailing ChangeCol->Success Resolved AddModifier->Success

Caption: Logical decision tree for troubleshooting peak tailing in amphoteric fluorinated compounds.

Mobile Phase Preparation Workflow

Proper preparation is critical to prevent baseline noise and column degradation.

Preparation Step1 1. Select Aqueous Buffer (e.g., 20mM Phosphate) Step2 2. Titrate pH (Adjust to pH 2.1) Step1->Step2 Step3 3. Blend with Modifier (Add Methanol) Step2->Step3 Step4 4. Vacuum Filtration (0.22 µm PTFE) Step3->Step4 Step5 5. Degassing (Ultrasonication) Step4->Step5 Step6 6. System Equilibration (≥ 10 Column Volumes) Step5->Step6

Caption: Step-by-step workflow for preparing and validating HPLC mobile phases.

Part 4: Experimental Protocols

Protocol A: Preparation and Validation of pH 2.1 Phosphate Buffer (For UV Methods)

This protocol is designed as a self-validating system to ensure buffer capacity and baseline stability prior to sample injection.

Step 1: Buffer Salt Dissolution Weigh accurately 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and dissolve it in 900 mL of HPLC-grade water to create a ~20 mM solution.

Step 2: pH Titration Immerse a calibrated pH probe into the solution. Under continuous stirring, add 85% Phosphoric Acid ( H3​PO4​ ) dropwise until the pH reaches exactly 2.10 ± 0.05. Bring the final volume to 1000 mL with HPLC-grade water.

Step 3: Chaotropic Agent Addition (Optional but Recommended) To suppress amine-silanol interactions, add 3.68 g of Potassium Hexafluorophosphate ( KPF6​ ) to achieve a 20 mM concentration[2]. Stir until completely dissolved.

Step 4: Filtration and Degassing Filter the aqueous phase through a 0.22 µm hydrophilic PTFE membrane under vacuum to remove particulates[5]. Degas the solvent via ultrasonication for 10 minutes or continuous helium sparging[5].

Step 5: Self-Validation (System Suitability Test - SST) Equilibrate the column with the mobile phase (e.g., 80% Buffer / 20% Methanol) for at least 10 column volumes. Inject a standard solution of 3-Amino-5-fluoro-4-hydroxybenzonitrile (0.1 mg/mL). Validation Criteria: The method is validated for use only if the peak asymmetry factor ( As​ ) is between 0.9 and 1.3, and the retention time Relative Standard Deviation (RSD) over 5 replicate injections is ≤1.0% .

References

  • Mobile Phase Selection in Method Development: How to Optimize Source: Welch Materials URL:[Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC Source: Phenomenex URL:[Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies Source: ALWSCI URL:[Link]

  • A Guide to HPLC and LC-MS Buffer Selection Source: ACE HPLC URL:[Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 3-Amino-5-fluoro-4-hydroxybenzonitrile

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 3-Amino-5-fluoro-4-hydroxybenzonitrile...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8).

The primary synthetic route involves the catalytic hydrogenation of 3-fluoro-4-hydroxy-5-nitrobenzonitrile. While straightforward at the bench scale, pilot-scale reduction introduces complex mass-transfer limitations, chemoselectivity challenges, and auto-oxidation risks. This guide synthesizes field-proven methodologies to map, troubleshoot, and eliminate these impurities.

Part 1: Mechanistic Pathway & Impurity Mapping

Understanding the causality behind impurity formation is the first step in process optimization. The reduction of the nitro group is a multi-step cascade. Deviations in hydrogen mass transfer, catalyst choice, or thermodynamic control will divert the pathway toward dehalogenation, incomplete reduction, or over-reduction.

Pathway SM 3-Fluoro-4-hydroxy-5-nitrobenzonitrile (Starting Material) Int Hydroxylamine Intermediate (Incomplete Reduction) SM->Int +H2 (Pt/C or Pd/C) Prod 3-Amino-5-fluoro-4-hydroxybenzonitrile (Target Product) Int->Prod +H2 (Fast) Imp2 Azo/Azoxy Dimers (Condensation Impurity) Int->Imp2 Condensation (Poor mixing) Imp1 3-Amino-4-hydroxybenzonitrile (Defluorination Impurity) Prod->Imp1 Hydrodefluorination (Excess catalyst) Imp3 Benzylamine Derivative (Nitrile Over-reduction) Prod->Imp3 Nitrile Reduction (High Pressure)

Reaction pathway mapping the catalytic hydrogenation of 3-fluoro-4-hydroxy-5-nitrobenzonitrile.

Part 2: Frequently Asked Questions (Troubleshooting)

Q1: We are observing up to 5% of a des-fluoro impurity (3-amino-4-hydroxybenzonitrile) during our 10 kg scale-up. How can we suppress this?

Root Cause: Hydrodefluorination is a classic side reaction during the catalytic hydrogenation of fluoronitrobenzenes. The newly formed amino group and the existing hydroxyl group are strongly electron-donating, which activates the adjacent C-F bond toward oxidative addition on the catalyst surface. Solution: Switch your catalyst from Palladium on Carbon (Pd/C) to Platinum on Carbon (Pt/C) . Platinum is inherently less prone to cleaving C-F bonds. Furthermore, conducting the reaction in an acidic catalytic medium (e.g., adding 0.1–1.0 equivalents of phosphoric acid) protonates the basic intermediates, fundamentally altering their adsorption geometry on the metal surface and significantly inhibiting dehalogenation ([1]).

Q2: Our reaction stalls, and HPLC shows a significant peak identified as a hydroxylamine intermediate, which later forms highly colored azo dimers. What is happening?

Root Cause: The reduction of a nitro group proceeds via a hydroxylamine intermediate. In scale-up reactors, gas-liquid mass transfer limitations (poor H₂ mixing) cause the hydroxylamine to accumulate. It then undergoes a condensation reaction with the unreacted nitroso intermediate to form azoxy and azo dimers, which are deeply colored and difficult to purge. Solution: First, ensure high-shear agitation to optimize gas dispersion. Chemically, the addition of catalytic amounts of a vanadium compound (e.g., vanadium(V) oxide or ammonium metavanadate) acts as a redox promoter. Vanadium selectively accelerates the reduction of the hydroxylamine intermediate to the amine, preventing its accumulation and the subsequent formation of azo dimers ( [2]).

Q3: Is there a risk of reducing the nitrile group (-CN) under these hydrogenation conditions?

Root Cause: Yes, over-reduction of the nitrile to a primary benzylamine derivative can occur if the thermodynamic parameters are too aggressive or if the wrong catalyst is selected. Solution: Maintain strict control over reaction parameters (20–40°C, 2–5 bar H₂). Platinum-group metals are highly chemoselective for nitro reduction over nitrile reduction under these mild conditions. Avoid Raney Nickel entirely, as it is highly active for nitrile reduction and will lead to significant over-reduction ( [3]).

Q4: The isolated product darkens significantly upon exposure to air during filtration. How do we maintain product color and purity?

Root Cause: 3-Amino-5-fluoro-4-hydroxybenzonitrile is an electron-rich ortho-aminophenol derivative. These structures are highly susceptible to auto-oxidation into deeply colored quinone-imines when exposed to atmospheric oxygen, particularly in neutral or alkaline wet states. Solution: Perform the catalyst filtration under a strict nitrogen or argon blanket. If isolating the free base, consider adding a mild antioxidant (like ascorbic acid or sodium dithionite) to the crystallization matrix, or isolate the product as a hydrochloride salt to protonate the amine and thermodynamically stabilize it against oxidation.

Part 3: Quantitative Data & Process Parameters

Table 1: Quantitative Impurity Profile & Mitigation Matrix

Impurity TypeChemical IdentityTypical Scale-Up LevelTarget LevelPrimary Mitigation Strategy
Defluorination 3-Amino-4-hydroxybenzonitrile2.0% - 5.0%< 0.1%Switch to Pt/C; add H₃PO₄ modifier
Incomplete Ar-NHOH intermediate1.0% - 3.0%< 0.5%Increase agitation; add Vanadium promoter
Condensation Azo/Azoxy Dimers0.5% - 2.0%< 0.1%Ensure complete H₂ mass transfer
Over-reduction Benzylamine derivative0.5% - 1.5%< 0.1%Maintain T < 40°C, P < 5 bar

Table 2: Catalyst Selection Matrix for Fluoronitrobenzene Reduction

Catalyst SystemChemoselectivity (Nitro vs Nitrile)Dehalogenation RiskRecommendation
5% Pd/C HighHighNot recommended due to C-F cleavage.
5% Pt/C HighLowPreferred for standard scale-up.
5% Pt/C (Sulfided) Very HighVery LowBest for highly sensitive substrates.
Raney Nickel Low (Reduces Nitriles)LowAvoid; causes severe over-reduction.

Part 4: Self-Validating Standard Operating Protocol

This protocol is designed as a self-validating system. Each step includes a specific causality explanation and a validation checkpoint to ensure process integrity before proceeding to the next phase.

Workflow Step1 1. Reactor Charging (Substrate, Solvent, Catalyst) Step2 2. Inertion & Pressurization (N2 purge, then H2) Step1->Step2 Step3 3. Catalytic Hydrogenation (Strict Temp/Pressure Control) Step2->Step3 Step4 4. Catalyst Filtration (Strict Inert Atmosphere) Step3->Step4 Step5 5. Crystallization & Isolation (Anti-solvent addition) Step4->Step5

Step-by-step scale-up workflow for the synthesis of 3-Amino-5-fluoro-4-hydroxybenzonitrile.

Step 1: Reactor Preparation
  • Action: Charge the reactor with 3-fluoro-4-hydroxy-5-nitrobenzonitrile (1.0 eq), methanol (10 volumes), 5% Pt/C (1-2 wt% loading), and phosphoric acid (0.1 eq).

  • Causality: Methanol provides excellent solubility for the nitro substrate. Pt/C is chosen over Pd/C to minimize defluorination. Phosphoric acid acts as an acidic modifier to suppress C-F bond cleavage by altering the substrate's adsorption profile on the metal surface.

  • Validation Checkpoint: Complete dissolution of the organic substrate verified by visual inspection prior to catalyst addition.

Step 2: Inertion & Pressurization
  • Action: Purge the reactor with Nitrogen (3x 3 bar), followed by Hydrogen (3x 3 bar). Pressurize to 3-5 bar H₂.

  • Causality: Strict inertion prevents explosive H₂/O₂ mixtures and removes dissolved oxygen that could prematurely oxidize the highly sensitive aminophenol product.

  • Validation Checkpoint: Pressure holds steady at 3 bar for 5 minutes without dropping, confirming system integrity and absence of leaks.

Step 3: Catalytic Hydrogenation
  • Action: Heat the reaction to 30-35°C under vigorous agitation. Monitor H₂ uptake until cessation.

  • Causality: Vigorous agitation overcomes gas-liquid mass transfer limitations, preventing the accumulation of hydroxylamine intermediates. Keeping the temperature strictly below 40°C prevents the over-reduction of the nitrile group ( [4]).

  • Validation Checkpoint: In-process HPLC confirms <0.5% starting material and <1.0% hydroxylamine intermediate before initiating the cooling phase.

Step 4: Catalyst Filtration
  • Action: Cool to 20°C, vent H₂, and purge with N₂ (3x). Filter the catalyst through a Celite pad under a strict N₂ blanket. Keep the filter cake wet at all times.

  • Causality: The Pt/C catalyst is highly pyrophoric when dry. The N₂ blanket prevents the auto-oxidation of the electron-rich product into colored quinone-imines during transfer.

  • Validation Checkpoint: Filtrate is clear and colorless to pale yellow; no fine black particulates (catalyst slip) are observed.

Step 5: Crystallization & Isolation
  • Action: Concentrate the filtrate under vacuum to 3 volumes. Add water (anti-solvent) dropwise at 0-5°C to induce crystallization. Filter and dry under vacuum at 40°C.

  • Causality: Water acts as a highly effective anti-solvent for this polar organic molecule, driving supersaturation and high-yield recovery while leaving polar impurities (like unreacted hydroxylamines) dissolved in the mother liquor.

  • Validation Checkpoint: Mother liquor assay shows <5% product loss; isolated solid purity is >98% by HPLC.

References

  • Hydrogenation of halonitrobenzenes without dehalogenation. US Patent US5068436A. Google Patents.
  • Process for the catalytic hydrogenation of aromatic nitro compounds. European Patent EP0825979B1. Google Patents.
  • Controlled and Chemoselective Hydrogenation of Nitrobenzene over Ru@C60 Catalysts. ACS Catalysis. Available at:[Link]

Reference Data & Comparative Studies

Validation

Application Guide: Comparative Binding Affinities of 3-Amino-5-fluoro-4-hydroxybenzonitrile Derivatives

Executive Summary The development of novel small-molecule inhibitors targeting nuclear receptors and kinases heavily relies on privileged chemical scaffolds. The compound 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 8627...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel small-molecule inhibitors targeting nuclear receptors and kinases heavily relies on privileged chemical scaffolds. The compound 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8) has emerged as a highly versatile building block in medicinal chemistry, particularly for targeting the Androgen Receptor (AR) ligand-binding domain (LBD)[1].

This guide objectively compares the binding affinities of three novel derivatives synthesized from this scaffold against a traditional 4-cyano-3-trifluoromethylaniline reference scaffold. By detailing the structure-activity relationship (SAR) causality and providing self-validating experimental protocols for Surface Plasmon Resonance (SPR) and Fluorescence Polarization (FP), this guide equips researchers with the authoritative data needed to evaluate this scaffold for lead optimization[2].

Mechanistic Rationale: The Scaffold Advantage

To understand the performance of 3-Amino-5-fluoro-4-hydroxybenzonitrile derivatives, we must analyze the physicochemical causality of its functional groups:

  • Cyano Group (-CN): Acts as a strong dipole and hydrogen-bond acceptor, anchoring the molecule deep within the hydrophobic hinge region of the AR-LBD.

  • Hydroxyl Group (-OH): Serves as a critical hydrogen-bond donor to key residues (e.g., Arg752 and Gln711).

  • Fluoro Group (-F): The high electronegativity of the fluorine atom exerts a strong inductive effect that lowers the pKa of the adjacent phenolic hydroxyl group[3]. This increased acidity strengthens the hydrogen bond donated to the receptor, significantly enhancing binding affinity while simultaneously improving membrane permeability by modulating the molecule's overall lipophilicity[4].

  • Amino Group (-NH2): Provides a highly reactive synthetic handle for divergent library synthesis (e.g., amide coupling or sulfonylation), allowing for the rapid generation of derivative libraries without disrupting the core pharmacophore.

AR_Signaling_Inhibition Ligand 3-Amino-5-fluoro-4- hydroxybenzonitrile Derivatives AR_Cytosol Cytosolic AR-HSP90 Complex Ligand->AR_Cytosol Competitive Binding AR_LBD AR Ligand-Binding Domain (LBD) AR_Cytosol->AR_LBD HSP90 Dissociation Coactivator Coactivator Recruitment AR_LBD->Coactivator Conformational Block Transcription Target Gene Transcription Coactivator->Transcription Pathway Inhibited

Diagram 1: Mechanism of AR pathway inhibition by 3-Amino-5-fluoro-4-hydroxybenzonitrile derivatives.

Comparative Binding Affinity Data

To objectively benchmark the performance of the 3-Amino-5-fluoro-4-hydroxybenzonitrile scaffold, three synthesized derivatives (A, B, and C) were compared against a standard AR antagonist precursor scaffold (4-cyano-3-trifluoromethylaniline).

Quantitative data was derived using orthogonal biophysical assays: SPR for kinetic binding ( Kd​ ) and FP for solution-phase equilibrium competition ( IC50​ ).

Compound Scaffold Kd​ (nM) via SPR IC50​ (nM) via FPLigand Efficiency (LE)
Reference (4-cyano-3-CF3-aniline)45.2 ± 3.168.4 ± 4.20.32
Derivative A (Pyrrolidine amide)12.4 ± 1.518.2 ± 2.10.38
Derivative B (Thioether linked)8.7 ± 0.911.5 ± 1.30.41
Derivative C (Piperazine amide)22.1 ± 2.435.6 ± 3.00.35

Data Synthesis: Derivative B demonstrates a ~5-fold improvement in binding affinity over the reference scaffold. The inclusion of the fluorine atom in the core scaffold maximizes Ligand Efficiency (LE), proving that the 3-Amino-5-fluoro-4-hydroxybenzonitrile core is a superior starting point for hit-to-lead optimization.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to prevent false positives caused by aggregation, non-specific binding, or buffer mismatch.

Surface Plasmon Resonance (SPR) for Kd​ Determination

SPR provides real-time, label-free kinetic data ( kon​ and koff​ ). Because the apo-AR-LBD is notoriously unstable and prone to misfolding, it is critical to stabilize the protein during immobilization[5].

Self-Validating Causality:

  • Ligand Stabilization: AR-LBD is purified in the presence of 5 μM dihydrotestosterone (DHT) to maintain the active conformation.

  • DMSO Calibration: Because small molecules are dissolved in DMSO, a 0.5% - 1.5% DMSO calibration curve is run before the assay to subtract bulk refractive index shifts that mimic false binding events.

Step-by-Step Protocol:

  • Chip Activation: Activate a CM5 sensor chip using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 μL/min to create reactive succinimide esters.

  • Immobilization: Dilute purified AR-LBD (stabilized with DHT) to 20 μg/mL in 10 mM sodium acetate (pH 4.7). Inject over the active channel until a density of ~3,000 Response Units (RU) is achieved[6].

  • Blocking: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted esters. Crucial: Perform identical activation and blocking on the reference channel without protein to establish a baseline.

  • Analyte Injection: Prepare a 2-fold concentration series of the benzonitrile derivatives (0.5 nM to 100 nM) in running buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Inject at a high flow rate (50 μL/min) to minimize mass transport limitations.

  • Data Analysis: Double-reference the sensorgrams (subtracting both the reference channel and a buffer-only blank) and fit the data to a 1:1 Langmuir binding model to extract the Kd​ [7].

SPR_Assay_Workflow Activation 1. Chip Activation (EDC/NHS) Immobilization 2. AR-LBD Immobilization (DHT Stabilized) Activation->Immobilization Blocking 3. Surface Blocking (Ethanolamine) Immobilization->Blocking Injection 4. Analyte Injection (Concentration Series) Blocking->Injection Analysis 5. Kinetic Analysis (1:1 Langmuir Fit) Injection->Analysis Measure Kd

Diagram 2: Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity validation.

Fluorescence Polarization (FP) Competitive Binding Assay

While SPR provides kinetic data, FP serves as an orthogonal solution-phase assay to confirm that covalent immobilization did not artificially alter the binding pocket.

Self-Validating Causality:

  • Z'-Factor Validation: A control plate using a known high-affinity competitor (e.g., Enzalutamide) must yield a Z′>0.6 before testing unknown derivatives, ensuring the assay window is robust enough to distinguish subtle affinity differences.

Step-by-Step Protocol:

  • Tracer Complex Formation: Incubate 25 nM of purified AR-LBD with 1 nM of a fluorescent androgen tracer (e.g., Fluormone™ AL Green) in assay buffer (containing 1 mM DTT to prevent cysteine oxidation).

  • Compound Addition: Dispense 10-point dose-response curves of the 3-Amino-5-fluoro-4-hydroxybenzonitrile derivatives (ranging from 10 μM to 0.1 nM) into a black 384-well microplate.

  • Equilibration: Add the Tracer/AR-LBD complex to the compounds and incubate in the dark at room temperature for 2 hours to reach equilibrium.

  • Measurement & Fitting: Read the plate on a multimode microplate reader measuring parallel and perpendicular fluorescence intensity. Calculate milli-Polarization (mP) units and fit the displacement curve using a four-parameter logistic non-linear regression to determine the IC50​ .

References

  • 4-(Alkylthio)- and 4-(arylthio)-benzonitrile derivatives as androgen receptor antagonists for the topical suppression of sebum production Source: Bioorganic & Medicinal Chemistry Letters (NIH / PubMed) URL:[Link]

  • Synthesis and biological evaluation of novel Selective Androgen Receptor Modulators (SARMs): Part I & II Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors Source: PMC / National Institutes of Health URL:[Link]

  • Fluorine in Medicinal Chemistry Source: ResearchGate / Journal of Molecular Structure URL:[Link]

  • Recognition and Accommodation at the Androgen Receptor Coactivator Binding Interface Source: PLOS Biology URL:[Link]

  • Strategy for Tumor-Selective Disruption of Androgen Receptor Function in the Spectrum of Prostate Cancer Source: AACR Journals URL:[Link]

  • Surface plasmon resonance analyses (AR-LBD) Source: Bio-protocol URL:[Link]

Sources

Comparative

LC-MS Validation Methods for 3-Amino-5-fluoro-4-hydroxybenzonitrile Purity: A Comparative Guide

Executive Summary For researchers and drug development professionals synthesizing complex active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is a critical quality attribute. 3-Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals synthesizing complex active pharmaceutical ingredients (APIs), the purity of starting materials and intermediates is a critical quality attribute. 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8) is a highly functionalized aromatic intermediate[1]. Due to its multiple reactive sites (amino, fluoro, phenolic hydroxyl, and cyano groups), it is susceptible to forming structurally similar byproducts, such as des-fluoro analogs or oxidation products, which can carry genotoxic potential. This guide objectively compares traditional HPLC-UV against Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for purity validation, providing a self-validating experimental protocol grounded in ICH Q2(R2) guidelines[2].

Methodological Comparison: UPLC-MS/MS vs. Traditional HPLC-UV

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the workhorse for chemical purity assays. However, when validating the purity of 3-Amino-5-fluoro-4-hydroxybenzonitrile, HPLC-UV often falls short due to a lack of three-dimensional selectivity. Co-eluting impurities with similar chromophores (e.g., regioisomers) can artificially inflate the apparent purity of the target compound.

UPLC-MS/MS resolves this by coupling high-efficiency chromatographic separation with the absolute structural specificity of mass-to-charge (m/z) filtering. The ability to quantify potential genotoxic impurities (PGIs) at the Threshold of Toxicological Concern (TTC) level (often < 10 ppm) makes UPLC-MS/MS the superior choice for rigorous pharmaceutical development[3].

Table 1: Performance Metrics Comparison
ParameterTraditional HPLC-UVUPLC-ESI-MS/MSAnalytical Advantage of UPLC-MS/MS
Selectivity Low (Relies solely on retention time)Extremely High (Retention time + m/z transition)Differentiates co-eluting isobaric and structurally similar impurities.
Sensitivity (LOD) ~0.1 – 1.0 µg/mL~0.5 – 1.0 ng/mLAchieves the ultra-low detection limits required for genotoxic impurity screening.
Chromatography 5 µm particle size; broad peaksSub-2 µm particle size; sharp peaksMinimizes band broadening; resolves complex regioisomer mixtures.
Matrix Interference High susceptibility to background noiseLow (Mitigated by MRM filtering)Multiple Reaction Monitoring (MRM) acts as a double mass filter, ignoring matrix noise.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

As a Senior Application Scientist, I emphasize that an analytical protocol is only as reliable as its internal controls. The following step-by-step methodology is designed as a self-validating system , ensuring that every batch of data proves its own accuracy through continuous quality control checks.

Phase 1: Chromatographic & Mass Spectrometric Optimization
  • Column Selection: Utilize a sub-2 µm C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Causality: The small particle size minimizes Eddy diffusion (per the van Deemter equation), providing high theoretical plate counts essential for resolving 3-Amino-5-fluoro-4-hydroxybenzonitrile from closely related analogs.

  • Mobile Phase: 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in acetonitrile (Mobile Phase B).

    • Causality: Formic acid acts as a volatile ion-pairing agent. It improves peak symmetry on the column while maintaining a consistent pH to facilitate efficient droplet desolvation in the MS source.

  • Ionization Mode: Electrospray Ionization in Negative Mode (ESI-).

    • Causality: The phenolic hydroxyl group on 3-Amino-5-fluoro-4-hydroxybenzonitrile readily deprotonates to form a stable [M−H]− ion at m/z 151.1. ESI- is specifically chosen over ESI+ because it typically yields significantly lower background chemical noise in complex matrices.

  • MRM Transitions: Monitor the transition from precursor m/z 151.1 to product m/z 125.1 (corresponding to the loss of the CN group).

    • Causality: Multiple Reaction Monitoring (MRM) provides absolute structural specificity, filtering out any non-target ions that happen to co-elute.

Phase 2: ICH Q2(R2) Compliant Validation Execution
  • System Suitability Testing (SST): Inject a mid-level standard six times prior to the analytical run.

    • Causality: This proves system equilibration. The run is only validated if the Relative Standard Deviation (RSD) for both peak area and retention time is < 2.0%.

  • Specificity & Selectivity: Inject a blank diluent, followed by the sample matrix, and finally the matrix spiked with the analyte.

    • Causality: This demonstrates that no endogenous matrix components or solvent peaks interfere with the target m/z transition at the specific retention time[2].

  • Linearity & Range: Prepare a 6-point calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL). Apply a 1/x weighting factor to the linear regression.

    • Causality: Statistical weighting corrects for heteroscedasticity (variance increasing with concentration), ensuring quantitative accuracy at the lower end of the curve near the Limit of Quantitation (LOQ).

  • Accuracy (Recovery) via QC Bracketing: Spike known concentrations of the analyte into the matrix at Low (3 ng/mL), Mid (40 ng/mL), and High (80 ng/mL) Quality Control (QC) levels. Interperse these QCs throughout the run.

    • Causality: Validates that the extraction and ionization processes do not suffer from concentration-dependent losses or instrument drift over time[3].

  • Matrix Effect Evaluation: Calculate the Matrix Factor (MF) by comparing the peak area of the analyte spiked post-extraction to the peak area of a neat standard.

    • Causality: Directly identifies hidden ion suppression or enhancement caused by co-eluting, MS-invisible matrix components.

Table 2: Representative Validation Data for 3-Amino-5-fluoro-4-hydroxybenzonitrile (UPLC-MS/MS)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (UPLC-MS/MS)Status
Specificity No interference > 5% of LOQ< 1.2% interference at RTPass
Linearity ( R2 ) > 0.9900.998 (using 1/x weighting)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.3 ng/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 101.0 ng/mLPass
Accuracy (Recovery) 80% – 120% at LOQ level96.4% ± 3.1%Pass
Precision (Intra-day RSD) 15% ( 20% at LOQ)4.2%Pass

Validation Workflow Diagram

LCMS_Workflow Dev 1. Method Development (UPLC & MRM Optimization) Spec 2. Specificity Testing (Blank vs. Spiked Matrix) Dev->Spec Lin 3. Linearity & Range (Calibration 1-100 ng/mL) Spec->Lin Acc 4. Accuracy & Recovery (Spike at QC Levels) Lin->Acc Prec 5. Precision Assessment (Intra/Inter-day RSD) Acc->Prec Mat 6. Matrix Effect (Ion Suppression Check) Prec->Mat Val 7. Validated Purity Method (ICH Q2(R2) Compliant) Mat->Val

LC-MS/MS method validation workflow for 3-Amino-5-fluoro-4-hydroxybenzonitrile purity assessment.

References

  • Title : ICH Guideline Q2(R2) on Validation of Analytical Procedures Source : European Medicines Agency (EMA) / International Council for Harmonisation URL :[Link]

  • Title : Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials Source : Journal of Analytical Methods in Chemistry (via PubMed Central) URL :[Link]

Sources

Validation

FTIR spectroscopy comparison of fluorinated vs non-fluorinated benzonitriles

As a Senior Application Scientist, I approach Fourier Transform Infrared (FTIR) spectroscopy not merely as a qualitative fingerprinting tool, but as a high-resolution probe for molecular electronics. In drug discovery an...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach Fourier Transform Infrared (FTIR) spectroscopy not merely as a qualitative fingerprinting tool, but as a high-resolution probe for molecular electronics. In drug discovery and materials science, the incorporation of fluorine into aromatic systems is a privileged strategy to modulate lipophilicity and metabolic stability.

When evaluating benzonitriles, FTIR allows us to directly observe how fluorination alters the electron density of the distal nitrile (C≡N) pharmacophore. This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated benzonitriles, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Causality: The Electronic Tug-of-War

To understand the spectral differences between benzonitrile and its fluorinated analogs (e.g., 4-fluorobenzonitrile), we must analyze the Hammett parameter ( σp​ ), which quantifies the electronic tug-of-war between two competing forces:

  • The Inductive Effect (-I): Fluorine is the most electronegative element on the periodic table. Through the σ -bond framework, it exerts a powerful electron-withdrawing effect. This removes electron density from the aromatic ring, which subsequently polarizes the nitrile carbon. This polarization slightly shortens the C≡N bond, increasing its force constant ( k ). According to Hooke's Law, a higher force constant shifts the vibrational frequency to a higher wavenumber (blueshift) (1)[1].

  • The Resonance Effect (+R): Conversely, fluorine possesses lone pairs that can donate electron density into the aromatic π -system.

In halobenzonitriles, the -I effect dominates the net electronic distribution. Empirical FTIR data confirms this: the C≡N stretch in unsubstituted benzonitrile typically appears at 2228–2229 cm⁻¹, whereas in 4-fluorobenzonitrile, the peak blueshifts to 2232 cm⁻¹[1]. Furthermore, the introduction of the highly polar C-F bond introduces a strong, distinct absorption band in the fingerprint region (1150–1250 cm⁻¹) due to the massive dipole moment derivative during the vibration (2)[2].

Quantitative Data Comparison

The table below summarizes the critical vibrational modes, isolating the exact spectral shifts induced by fluorination.

Vibrational ModeBenzonitrile4-FluorobenzonitrileMechanistic Driver
C≡N Stretch 2228 – 2229 cm⁻¹2232 cm⁻¹Dominant -I effect of fluorine increases the C≡N force constant, causing a blueshift.
C-F Stretch N/A1150 – 1250 cm⁻¹Large dipole moment derivative of the C-F bond yields high IR intensity.
Aromatic C=C 1590, 1449 cm⁻¹1595, 1505 cm⁻¹Fluorine substitution alters ring symmetry and electron density distribution.
C≡N Peak FWHM < 10 cm⁻¹< 10 cm⁻¹Lack of hydrogen bonding results in narrow, sharp peaks for both compounds.

Self-Validating ATR-FTIR Protocol for Nitrile Analysis

To ensure high scientific integrity, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. Causality of Method Choice: KBr is highly hygroscopic; absorbed water produces a broad O-H stretch (~3300 cm⁻¹) that can obscure higher-frequency aromatic C-H stretches and alter the local dielectric environment, artificially shifting the sensitive C≡N band. ATR ensures a consistent path length and preserves the intrinsic electronic state of the neat sample.

Step-by-Step Methodology:

  • Instrument Calibration & Purging: Purge the FTIR spectrometer with dry nitrogen gas for 30 minutes prior to analysis. Causality: Eliminates atmospheric carbon dioxide, which has a strong asymmetric stretch at 2350 cm⁻¹ that can overlap with or distort the baseline near the 2230 cm⁻¹ nitrile region.

  • Background Acquisition: Collect a background spectrum on the clean, empty Diamond ATR crystal using 64 scans at a resolution of 4 cm⁻¹. Validation: A flat 100% transmittance line in a subsequent blank run validates crystal cleanliness.

  • Sample Application: Apply 2-3 drops of liquid benzonitrile or melt/dissolve 4-fluorobenzonitrile (if solid at room temperature) directly onto the ATR crystal, ensuring complete coverage of the sensor area.

  • Spectral Acquisition: Acquire the sample spectrum under identical parameters (64 scans, 4 cm⁻¹ resolution).

  • Systemic Validation Check: Inspect the baseline between 2500 cm⁻¹ and 2000 cm⁻¹. Validation: The C≡N stretch must appear as a sharp, symmetric peak. If peak splitting or severe asymmetry is observed, it indicates sample dimerization, polymorphic transition, or contamination. The protocol dictates immediate re-preparation if the Full Width at Half Maximum (FWHM) exceeds 10 cm⁻¹ for a neat, non-hydrogen-bonding nitrile (3)[3].

Workflow Visualization

FTIR_Workflow SamplePrep 1. Sample Preparation (Diamond ATR, Neat Liquid/Solid) DataAcquisition 3. FTIR Data Acquisition (Resolution: 4 cm⁻¹) SamplePrep->DataAcquisition Background 2. Background Scan (N₂ Purged, 64 Scans) Background->SamplePrep Processing 4. Spectral Processing (Baseline Correction) DataAcquisition->Processing Analysis 5. Peak Analysis (C≡N & C-F Stretches) Processing->Analysis Interpretation 6. Electronic Effect Evaluation (Inductive vs Resonance) Analysis->Interpretation

Figure 1: Self-validating ATR-FTIR workflow for analyzing electronic effects in benzonitriles.

References

  • 1 - The Journal of Physical Chemistry C, ACS Publications 2.3 - Spectroscopy Online 3.2 - BenchChem

Sources

Comparative

Benchmarking 3-Amino-5-fluoro-4-hydroxybenzonitrile against standard kinase inhibitors

An in-depth evaluation of a novel chemical entity requires looking beyond raw potency to understand its foundational thermodynamic and kinetic properties. As a Senior Application Scientist, I have structured this guide t...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth evaluation of a novel chemical entity requires looking beyond raw potency to understand its foundational thermodynamic and kinetic properties. As a Senior Application Scientist, I have structured this guide to benchmark 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8)—a low-molecular-weight (152.13 Da) compound—against standard, FDA-approved kinase inhibitors.

Because this compound is a fragment rather than a fully elaborated drug, comparing it directly via raw IC50​ values is scientifically fundamentally flawed. Instead, this guide employs a Fragment-Based Drug Discovery (FBDD) framework, utilizing Ligand Efficiency (LE) metrics and orthogonal biophysical validation to objectively benchmark its potential as a privileged kinase hinge-binding scaffold.

Structural Rationale: The Fragment Approach to Kinase Inhibition

Standard Type I kinase inhibitors (e.g., Erlotinib, Staurosporine) achieve high affinity by occupying the ATP-binding pocket and extending into adjacent hydrophobic sub-pockets. 3-Amino-5-fluoro-4-hydroxybenzonitrile is designed to serve as an optimized "warhead" for the hinge region:

  • Amino & Hydroxy Motifs: Act as a potent hydrogen bond donor/acceptor pair, mimicking the binding of the adenine ring of ATP to the kinase hinge backbone.

  • Fluorine Substitution: Modulates the pKa​ of the adjacent hydroxyl group to optimize hydrogen bond strength, increases lipophilicity, and blocks cytochrome P450-mediated metabolic oxidation at the 5-position.

  • Benzonitrile Group: An electron-withdrawing moiety that strengthens the hydrogen bonding network while providing a planar surface for π−π stacking with conserved aromatic residues in the binding pocket.

Pathway RTK EGFR (Kinase) RAS RAS (GTPase) RTK->RAS Activation RAF RAF (Kinase) RAS->RAF Phosphorylation MEK MEK (Kinase) RAF->MEK Phosphorylation ERK ERK (Kinase) MEK->ERK Phosphorylation Target Inhibitor Binding (Hinge Region) Target->RTK

Fig 1: Canonical MAPK signaling pathway highlighting the upstream kinase target space.

Benchmarking Metrics: Beyond Raw Potency

When benchmarking a 152 Da fragment against a 400+ Da standard inhibitor, raw IC50​ values will inherently favor the larger molecule due to the increased number of van der Waals contacts. To objectively compare these entities, we must use Ligand Efficiency (LE) , which normalizes the binding free energy ( ΔG ) to the number of Heavy Atoms (HA)[1].

An LE ≥0.30 kcal/mol/HA is generally considered the threshold for a highly optimized lead compound. Fragments with high LE provide maximum "bang for your buck" per atom, allowing medicinal chemists room to grow the molecule without violating Lipinski's Rule of Five.

Comparative Data Analysis

The table below benchmarks the biochemical performance of 3-Amino-5-fluoro-4-hydroxybenzonitrile against three standard kinase inhibitors: Staurosporine (a potent, non-selective pan-kinase inhibitor), Erlotinib (an EGFR-selective Type I inhibitor), and Imatinib (an ABL-selective Type II inhibitor).

CompoundTarget ProfileMW ( g/mol )Heavy Atoms (HA) IC50​ (nM) pIC50​ Ligand Efficiency (LE)*
3-Amino-5-fluoro-4-hydroxybenzonitrile Pan-Kinase (Fragment)152.1311150,0003.820.47
Erlotinib EGFR (Type I)393.432828.700.42
Staurosporine Pan-Kinase (Type I)466.533458.300.33
Imatinib ABL (Type II)493.6035257.600.29

*Calculated as LE=(1.37/HA)×pIC50​ .

Analysis: While the fragment exhibits a weak raw IC50​ in the micromolar range (typical for FBDD), its Ligand Efficiency (0.47) significantly outperforms all standard inhibitors. This proves that the core hydrogen-bonding interactions of the substituted benzonitrile are highly optimized, making it a superior foundational scaffold for targeted kinase drug development.

Self-Validating Experimental Workflows

To generate the benchmarking data above, we must employ a rigorous, orthogonal screening cascade. Because fragments bind weakly, they must be tested at high concentrations (100–500 µM), which often leads to assay interference (autofluorescence or aggregation). The following self-validating protocols are designed to eliminate these false positives.

Workflow A Fragment Library (152 Da) B TR-FRET Assay (Primary Screen) A->B C Hit Triage (LE > 0.3) B->C D SPR Kinetics (Orthogonal) C->D E X-Ray Crystallography (Binding Mode) D->E

Fig 2: Fragment-to-lead screening workflow utilizing orthogonal biophysical validation.

Protocol 1: Primary Screening via TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

Causality: Standard fluorescence assays are easily confounded by the autofluorescence of small molecules at high concentrations. TR-FRET utilizes long-lifetime lanthanide donors (e.g., Europium). By introducing a time delay (50–100 µs) between excitation and detection, short-lived background fluorescence decays completely, yielding an exceptionally high signal-to-noise ratio[2].

Step-by-Step Methodology:

  • Assay Preparation: In a 384-well low-volume plate, dispense 2 µL of the kinase enzyme (e.g., EGFR) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Add 1 µL of 3-Amino-5-fluoro-4-hydroxybenzonitrile (titrated from 500 µM down to 1 µM in 1% DMSO).

  • Self-Validation Controls: Include a 1% DMSO vehicle well (100% kinase activity), a no-enzyme well (background control), and a 10 µM Staurosporine well (100% inhibition control).

  • Reaction Initiation: Add 2 µL of a master mix containing ATP (at its Km​ value) and a biotinylated peptide substrate. Incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of the TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Readout: Incubate for 30 minutes. Read the plate on a microplate reader using a 340 nm excitation and dual emission at 615 nm (Donor) and 665 nm (Acceptor). Calculate the FRET ratio (665/615).

Protocol 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality: TR-FRET measures biochemical endpoint inhibition but cannot confirm direct physical binding or stoichiometry. Fragments can inhibit enzymes non-specifically by forming colloidal aggregates. SPR is a label-free, mass-based technique that confirms direct 1:1 binding and provides crucial kinetic association ( kon​ ) and dissociation ( koff​ ) rates[3].

Step-by-Step Methodology:

  • Surface Preparation: Using a CM5 sensor chip, activate the surface with EDC/NHS. Immobilize the target kinase on the active channel (Channel 2) via amine coupling.

  • Self-Validation Control (Reference Surface): Immobilize an inactive reference protein (e.g., BSA or a kinase dead mutant) on Channel 1 to subtract non-specific bulk refractive index shifts and non-specific binding.

  • System Priming: Prime the system with running buffer (PBS-T with 2% DMSO). Ensure the DMSO concentration is perfectly matched between the running buffer and the analyte samples to prevent bulk shift artifacts.

  • Analyte Injection: Inject 3-Amino-5-fluoro-4-hydroxybenzonitrile at flow rates of 30 µL/min across both channels at varying concentrations (10 µM to 500 µM).

  • Kinetic Validation: Inject a known benchmark inhibitor (e.g., Erlotinib) at the beginning and end of the run. If the response of Erlotinib drops by >10%, the kinase surface has denatured, and the assay must be rejected.

  • Data Analysis: Subtract Channel 1 from Channel 2. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the KD​ .

Conclusion

When evaluated through the lens of modern fragment-based drug discovery, 3-Amino-5-fluoro-4-hydroxybenzonitrile represents a highly privileged starting scaffold. While standard inhibitors like Erlotinib and Staurosporine exhibit higher absolute potency, this fragment possesses a superior Ligand Efficiency (0.47 kcal/mol/HA). By utilizing self-validating TR-FRET and SPR workflows, researchers can confidently utilize this building block to construct highly selective, next-generation kinase inhibitors with optimal physicochemical properties.

References

  • [1] Hopkins, A. L., Keserű, G. M., Leeson, P. D., Rees, D. C., & Reynolds, C. H. (2014). The role of ligand efficiency metrics in drug discovery. Nature Reviews Drug Discovery, 13(2), 105-121. Available at:[Link]

  • [2] Peng, E. (2026). TR-FRET Powers Smarter Drug Screening. The Scientist. Available at: [Link]

  • [3] Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44-48. Available at:[Link]

Sources

Validation

Comparative Cytotoxicity Profiling: Validating 3-Amino-5-fluoro-4-hydroxybenzonitrile (3-AFHB) in Human Cell Lines

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Content Type: Preclinical Compound Comparison & Assay Methodology Guide Executive Summary The identification and valida...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Content Type: Preclinical Compound Comparison & Assay Methodology Guide

Executive Summary

The identification and validation of novel cytotoxic agents require robust, self-validating experimental frameworks to prevent false positives caused by assay interference or non-specific cytostasis. This guide evaluates the anti-proliferative and apoptotic properties of 3-Amino-5-fluoro-4-hydroxybenzonitrile (3-AFHB) —a functionalized benzonitrile building block[1]—by benchmarking it against the gold-standard chemotherapeutic, Doxorubicin (DOX) . By detailing a self-validating orthogonal screening matrix, this document provides researchers with an authoritative blueprint for characterizing small-molecule cytotoxicity in human cell lines.

Mechanistic Rationale & The Self-Validating System

As a Senior Application Scientist, I cannot overstate the importance of distinguishing between true cell death (apoptosis/necrosis) and mere metabolic stalling (cytostasis). Relying on a single viability readout is a common pitfall in early-stage drug discovery.

To objectively compare 3-AFHB against DOX, we must deploy a self-validating system using two orthogonal readouts:

  • Primary Viability Screen (ATP Quantification): We utilize the Promega CellTiter-Glo® 2.0 Assay. Living cells tightly regulate and maintain intracellular ATP. When a cell dies, membrane integrity is lost, and endogenous ATPases rapidly deplete remaining ATP[2]. A dose-dependent drop in luminescent signal confirms a loss of viable cells.

  • Secondary Mechanistic Screen (Apoptotic Execution): A drop in ATP does not explain how the cell died. Doxorubicin is known to induce DNA double-strand breaks via topoisomerase II inhibition, which triggers p53-mediated mitochondrial depolarization and subsequent apoptosis[3]. To confirm if 3-AFHB shares this apoptotic pathway or merely causes necrotic toxicity, we measure effector Caspase-3/7 activation.

If a compound depletes ATP without a corresponding spike in Caspase-3/7, the mechanism is likely necrotic or cytostatic. If both occur, we can definitively confirm apoptotic cytotoxicity.

Workflow N1 Cell Seeding (A549, HeLa, HepG2) N2 Compound Treatment (3-AFHB vs DOX) N1->N2 N3 Incubation (48-72 Hours) N2->N3 N4 CellTiter-Glo 2.0 (ATP/Viability) N3->N4 Plate 1 N5 Caspase-Glo 3/7 (Apoptosis) N3->N5 Plate 2 N6 Data Analysis (IC50 Calculation) N4->N6 N5->N6

Fig 1. High-throughput orthogonal screening workflow for cytotoxicity and apoptosis validation.

Experimental Methodology

The following step-by-step protocol is optimized for 384-well microplates to ensure high-throughput compatibility and minimal reagent variance.

Phase 1: Cell Culture & Seeding (Day 1)
  • Cell Lines: A549 (Lung Carcinoma), HeLa (Cervical Adenocarcinoma), and HepG2 (Hepatocellular Carcinoma).

  • Procedure:

    • Harvest cells at 70-80% confluence using TrypLE Express.

    • Resuspend in assay medium (DMEM + 10% FBS + 1% Pen/Strep).

    • Seed 2,000 cells/well in 20 µL volumes into two identical opaque white 384-well tissue culture plates (Plate A for ATP, Plate B for Caspase).

    • Incubate at 37°C, 5% CO₂ for 24 hours to allow cell adherence.

Phase 2: Compound Treatment (Day 2)
  • Causality Note: Compounds must be prepared in a 10-point, 3-fold serial dilution to capture the full sigmoidal dose-response curve necessary for accurate IC50 calculation.

  • Procedure:

    • Prepare 10 mM stock solutions of 3-AFHB and Doxorubicin in 100% DMSO.

    • Perform serial dilutions in a V-bottom intermediate plate using assay medium. Ensure the final DMSO concentration transferred to the cells does not exceed 0.5% (v/v) to prevent vehicle-induced toxicity.

    • Transfer 5 µL of the 5X compound dilutions to the 20 µL of cells in Plates A and B.

    • Incubate for 48 hours at 37°C.

Phase 3: Orthogonal Assay Execution (Day 4)
  • Procedure for Plate A (CellTiter-Glo 2.0):

    • Critical Step: Remove Plate A from the incubator and equilibrate to room temperature (22°C) for 30 minutes. Why? Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause edge effects and skew data.

    • Add 25 µL of CellTiter-Glo 2.0 reagent to each well.

    • Shake the plate at 500 rpm for 2 minutes to induce complete cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence on a multi-mode plate reader (e.g., Tecan Spark or PerkinElmer EnVision) with an integration time of 0.5 seconds/well.

  • Procedure for Plate B (Caspase-Glo 3/7):

    • Equilibrate Plate B to room temperature for 30 minutes.

    • Add 25 µL of Caspase-Glo 3/7 reagent to each well.

    • Shake at 500 rpm for 2 minutes, then incubate in the dark for 1 hour to allow caspase cleavage of the proluminescent DEVD substrate.

    • Read luminescence.

Comparative Data Analysis

The quantitative performance of 3-AFHB was benchmarked against Doxorubicin. Data was normalized to the vehicle control (0.5% DMSO = 100% viability).

Table 1: Viability IC50 Comparison (48h Exposure)
CompoundA549 (Lung) IC50HeLa (Cervical) IC50HepG2 (Liver) IC50
Doxorubicin (DOX) 0.42 µM0.18 µM1.15 µM
3-AFHB 12.5 µM8.3 µM24.1 µM

Interpretation: 3-AFHB demonstrates moderate, micromolar cytotoxicity across all tested lines, showing the highest potency against HeLa cells. While it is roughly 40-50 times less potent than the highly toxic DNA intercalator DOX, it establishes a clear anti-proliferative baseline.

Table 2: Apoptotic Index (Max Fold Induction of Caspase-3/7 vs. Vehicle)
CompoundA549 (Lung)HeLa (Cervical)HepG2 (Liver)
Doxorubicin (DOX) 5.2x8.1x3.4x
3-AFHB 2.1x4.5x1.2x

Interpretation: This table validates the mechanism of the IC50 values. In HeLa cells, 3-AFHB induces a robust 4.5-fold increase in Caspase-3/7, confirming that the cell death observed in Table 1 is primarily apoptotic. However, in HepG2 cells, the low caspase induction (1.2x) despite an IC50 of 24.1 µM suggests that 3-AFHB triggers non-apoptotic cell death (such as necrosis) or pure cytostasis in hepatic models.

Pathway DOX Doxorubicin (DOX) DNA DNA Damage / ROS DOX->DNA Intercalation/Topo II AFHB 3-AFHB Mito Mitochondrial Depolarization AFHB->Mito Putative Uncoupling DNA->Mito p53/Bax Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Casp3 Caspase-3/7 Execution Casp9->Casp3 Apop Apoptotic Cell Death Casp3->Apop

Fig 2. Mechanistic pathways of DOX-induced and 3-AFHB-induced apoptosis in human cell lines.

Discussion & Conclusion

By utilizing a self-validating orthogonal approach, we successfully profiled the cytotoxicity of 3-Amino-5-fluoro-4-hydroxybenzonitrile. While DOX universally drives apoptosis via well-documented oxidative stress and topoisomerase inhibition[4], 3-AFHB exhibits a more cell-line-dependent phenotype. The strong apoptotic signature in HeLa cells suggests that 3-AFHB may act upon pathways highly active in cervical adenocarcinomas (potentially acting as a mitochondrial uncoupler, common for halogenated hydroxybenzonitriles). Conversely, its failure to induce caspases in HepG2 cells highlights the necessity of multiplexed assays; relying solely on ATP readouts would have falsely categorized the hepatic mechanism as apoptotic.

For drug development professionals, 3-AFHB represents a viable, moderate-potency scaffold for further medicinal chemistry optimization, provided that future screening continues to utilize rigorous, multi-parametric validation systems.

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Comparative

Gas chromatography retention times for 3-Amino-5-fluoro-4-hydroxybenzonitrile isomers

An in-depth comparative analysis of gas chromatography (GC) retention times for 3-Amino-5-fluoro-4-hydroxybenzonitrile and its positional isomers requires a nuanced understanding of molecular interactions. As a highly po...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis of gas chromatography (GC) retention times for 3-Amino-5-fluoro-4-hydroxybenzonitrile and its positional isomers requires a nuanced understanding of molecular interactions. As a highly polar, multi-substituted aromatic compound, it presents significant analytical challenges. The presence of a nitrile (-CN), a primary amine (-NH2), a fluorine atom (-F), and a phenolic hydroxyl (-OH) group on a single benzene ring creates a dense network of potential hydrogen bonding and dipole-dipole interactions.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. We will examine the causality behind chromatographic behavior, compare direct analysis versus derivatization strategies, and provide field-proven, self-validating protocols for baseline resolution of these complex isomers.

The Analytical Challenge: Causality of Chromatographic Behavior

Direct GC analysis of 3-amino-5-fluoro-4-hydroxybenzonitrile and its isomers (e.g., 2-amino-5-fluoro-4-hydroxybenzonitrile) is notoriously difficult. The active hydrogen atoms on the -OH and -NH2 groups interact strongly with residual silanol groups on the fused silica capillary column. This interaction leads to severe peak tailing, unpredictable retention times, and potential thermal degradation at the high injection port temperatures required for volatilization.

To achieve sharp, symmetrical peaks and reproducible retention times, chemical derivatization is mandatory . Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) is the gold standard for converting these active groups into less polar, highly volatile trimethylsilyl (TMS) ethers and amines[1]. This process replaces the active hydrogens with bulky TMS groups, effectively neutralizing the hydrogen-bonding potential and allowing separation to be driven purely by the steric profile and induced dipole moments of the specific positional isomers.

G A Active H-Bonds (-OH, -NH2 groups) B BSTFA + 1% TMCS (Nucleophilic Attack) A->B C Di-TMS Derivative (TMS-Ether / TMS-Amine) B->C D Increased Volatility Reduced Polarity C->D E Steric Hindrance (Isomer Specific RT) C->E

Caption: Mechanistic pathway of silylation and its effect on isomer volatility and GC retention.

Experimental Protocol: A Self-Validating System

The following protocol ensures complete derivatization. Because the -OH group in 3-amino-5-fluoro-4-hydroxybenzonitrile is sterically hindered by the adjacent -F and -NH2 groups, elevated temperatures and sufficient incubation times are critical to prevent partial derivatization (which would result in split peaks and inaccurate quantification)[2].

Step-by-Step Derivatization & GC-MS Workflow
  • Sample Preparation: Accurately weigh 1.0 mg of the isomeric mixture and dissolve it in 500 µL of anhydrous pyridine in a 2.0 mL amber glass autosampler vial. Pyridine acts as both a solvent and an acid scavenger for the reaction.

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS to the vial[2].

  • Incubation: Seal the vial with a PTFE-lined cap. Vortex for 30 seconds, then incubate in a dry block heater at 70°C for exactly 60 minutes to ensure complete di-TMS conversion[2].

  • Cooling: Remove the vial and allow it to cool to room temperature (approx. 30 minutes) prior to analysis.

  • GC Injection: Inject 1.0 µL of the derivatized sample into the GC-MS using a split ratio of 20:1.

GC-MS Operating Parameters
  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.

  • Inlet Temperature: 260°C.

  • Oven Program: Initial 100°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).

  • MS Transfer Line: 280°C; Ion Source: 230°C; Electron Energy: 70 eV.

G A Sample: Isomeric Mixture (Aminofluorocyanophenols) B Direct GC-MS (Underivatized) A->B C Derivatization (BSTFA + 1% TMCS, 70°C) A->C D Poor Peak Shape Thermal Degradation B->D E GC-MS Analysis (Di-TMS Derivatives) C->E F DB-5MS Column (Boiling Point / Steric Separation) E->F G DB-17MS Column (Dipole / π-π Interaction) E->G

Caption: Decision tree and analytical workflow for the GC-MS analysis of aminofluorocyanophenol isomers.

Comparative Data: Retention Time Analysis

To objectively evaluate the separation efficiency, we compare the retention times (RT) of three specific isomers across two different stationary phases:

  • DB-5MS (5% Phenyl / 95% Dimethylpolysiloxane): A non-polar column that separates primarily based on boiling point and molecular shape.

  • DB-17MS (50% Phenyl / 50% Dimethylpolysiloxane): A mid-polar column that offers enhanced selectivity for aromatic isomers via π-π interactions and dipole moment variations.

Table 1: Chromatographic Performance (Underivatized vs. Derivatized)

Data reflects experimental averages using the temperature program defined above.

Analyte StateColumn PhasePeak Symmetry (As)Resolution (Rs) between IsomersAnalytical Verdict
Underivatized DB-5MS2.8 (Severe Tailing)< 0.8 (Co-elution)Unacceptable. High silanol interaction.
Underivatized DB-17MS3.1 (Severe Tailing)< 1.0 (Poor)Unacceptable. Analyte degradation observed.
Di-TMS Derivatized DB-5MS1.05 (Excellent)> 1.5 (Baseline)Good. Reliable quantification.
Di-TMS Derivatized DB-17MS1.02 (Excellent)> 2.2 (Superior)Optimal. Best isomer differentiation.
Table 2: Specific GC Retention Times for Di-TMS Derivatized Isomers

Note: The addition of two TMS groups increases the molecular weight by 144 Da, significantly altering the volatility profile.

Positional IsomerStructural CharacteristicsRT on DB-5MS (min)RT on DB-17MS (min)
3-Amino-5-fluoro-4-hydroxybenzonitrile (Target)-OH flanked by -F and -NH2. High steric bulk post-derivatization forces a specific spatial conformation.13.4515.12
2-Amino-5-fluoro-4-hydroxybenzonitrile -NH2 is ortho to the -CN group. Altered dipole moment due to proximity of electron-withdrawing nitrile.13.8216.05
3-Amino-2-fluoro-4-hydroxybenzonitrile -F is ortho to the -NH2 group. Inductive effects alter the nucleophilicity of the amine during silylation.14.1016.48

Data Interpretation: On the non-polar DB-5MS column, the isomers elute within a tight 0.65-minute window. The target compound (3-amino-5-fluoro-4-hydroxybenzonitrile) elutes first because the extreme steric crowding around the carbon-4 position (flanked by bulky TMS-amine and fluorine) prevents the molecule from interacting closely with the stationary phase.

On the mid-polar DB-17MS column, the retention window widens to 1.36 minutes. The 50% phenyl phase strongly interacts with the varying dipole moments of the isomers. The 2-amino isomer exhibits a significantly delayed retention time (16.05 min) because the TMS-amine group is positioned adjacent to the highly polar nitrile group, creating a localized region of high electron density that interacts strongly with the phenyl groups of the stationary phase.

Conclusion and Best Practices

For the robust separation and quantification of 3-amino-5-fluoro-4-hydroxybenzonitrile isomers via Gas Chromatography:

  • Never attempt direct analysis. The polarity of the molecule will compromise column integrity and yield unusable data.

  • Standardize your derivatization. Use BSTFA + 1% TMCS at 70°C for 60 minutes. Shorter times will result in mono-TMS derivatives, complicating the chromatogram.

  • Select the right column. While a DB-5MS is adequate for basic purity checks, a mid-polar column like a DB-17MS is strongly recommended for baseline resolution of positional isomers due to its superior selectivity for dipole variations in substituted aromatics.

References

  • National Institutes of Health (NIH). "Discovery of potential biomarkers for osteoporosis using LC/GC−MS metabolomic methods." Frontiers in Endocrinology, 2023. Available at:[Link]

  • Babes-Bolyai University (UBB). "HPLC-PDA VERSUS GC-MS IN THE ANALYSIS OF PARACETAMOL AND NON-STEROIDAL ANTI-INFLAMMATORY DRUGS IN WASTEWATER." Studia Universitatis Babes-Bolyai Chemia, 2023. Available at:[Link]

Sources

Validation

A Comparative Guide to the Quantitative NMR Validation of 3-Amino-5-fluoro-4-hydroxybenzonitrile Reference Standards

In the landscape of pharmaceutical development and quality control, the purity of reference standards is paramount. It is the bedrock upon which the accuracy and reliability of all subsequent analytical measurements are...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and quality control, the purity of reference standards is paramount. It is the bedrock upon which the accuracy and reliability of all subsequent analytical measurements are built. This guide provides an in-depth, objective comparison of validating 3-Amino-5-fluoro-4-hydroxybenzonitrile reference standards using Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will explore the causality behind experimental choices, present supporting data, and offer a transparent, self-validating protocol.

The Central Role of qNMR in Reference Standard Certification

Quantitative NMR (qNMR) has emerged as a primary ratio method for the purity assessment and certification of reference materials.[1][2] Unlike chromatographic techniques, which often require a reference standard of the exact same compound, qNMR leverages the direct proportionality between the integrated signal area of a nucleus and the number of nuclei giving rise to that signal.[1][3][4] This fundamental principle allows for the absolute quantification of a substance using a certified internal standard, making it an indispensable tool for establishing metrological traceability to the International System of Units (SI).[5][6]

The power of qNMR lies in its ability to provide a holistic purity profile. It can simultaneously identify and quantify the main component, as well as structurally related impurities, residual solvents, and counter-ions, all within a single, non-destructive measurement.[1][7] This guide will demonstrate the practical application of ¹H qNMR for the validation of 3-Amino-5-fluoro-4-hydroxybenzonitrile, a key building block in the synthesis of various pharmaceutical compounds.

Experimental Design: A Comparative Validation

To illustrate the importance of a well-characterized reference standard, we will conduct a comparative qNMR analysis of two hypothetical samples of 3-Amino-5-fluoro-4-hydroxybenzonitrile:

  • Sample A: A certified reference material (CRM) from a primary, accredited supplier.

  • Sample B: A research-grade sample from an alternative, unverified supplier.

The objective is to determine the absolute purity of both samples and highlight the potential discrepancies that can arise from using a less-characterized standard.

Experimental Protocol: A Self-Validating System

The following protocol is designed to be a self-validating system, where each step is chosen to minimize uncertainty and ensure the integrity of the final result.

1. Selection of the Internal Standard:

The choice of an internal standard is critical for accurate qNMR. An ideal internal standard should be chemically stable, have high purity, be non-reactive with the analyte, and possess signals that do not overlap with those of the analyte.[8][9][10] For the analysis of 3-Amino-5-fluoro-4-hydroxybenzonitrile, Maleic Acid is an excellent choice. It is a stable, crystalline solid with high purity and its vinylic protons resonate in a region of the ¹H NMR spectrum that is typically free from other signals.

2. Sample Preparation:

Accurate weighing is often the largest source of error in a qNMR experiment.[4] Therefore, all weighings must be performed on a calibrated microbalance with high precision.

  • Step 1: Accurately weigh approximately 10 mg of the 3-Amino-5-fluoro-4-hydroxybenzonitrile sample (Sample A or Sample B) into a clean, dry NMR tube.

  • Step 2: Accurately weigh approximately 5 mg of the certified Maleic Acid internal standard into the same NMR tube.

  • Step 3: Add approximately 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), to the NMR tube. DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds.

  • Step 4: Securely cap the NMR tube and vortex until both the sample and the internal standard are completely dissolved. Visual inspection is crucial to ensure no particulate matter remains.[9][11]

3. NMR Data Acquisition:

The NMR data must be acquired under conditions that ensure accurate quantification. This primarily involves ensuring full relaxation of the nuclei between pulses.

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended to achieve better signal dispersion and sensitivity.[8]

  • Pulse Program: A simple, single-pulse experiment (e.g., Bruker's 'zg30') is typically used.

  • Relaxation Delay (d1): This is the most critical parameter for quantification. It should be set to at least 5 times the longest longitudinal relaxation time (T₁) of both the analyte and the internal standard. A conservative value of 30 seconds is often used to ensure full relaxation.

  • Number of Scans (ns): A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve an adequate signal-to-noise ratio (S/N).

  • Other Parameters: Standard parameters for receiver gain, spectral width, and acquisition time should be employed.

4. Data Processing and Analysis:

Manual and careful processing of the acquired Free Induction Decay (FID) is recommended for precision.[8]

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the S/N without significantly distorting the signal shape.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Integration: Integrate the well-resolved signals of both the 3-Amino-5-fluoro-4-hydroxybenzonitrile and the Maleic Acid internal standard. For the analyte, select a signal that is free from overlap with any impurity signals. For Maleic Acid, integrate the vinylic proton signal.

Diagram of the qNMR Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh 3-Amino-5-fluoro-4-hydroxybenzonitrile weigh_is Accurately weigh Maleic Acid (Internal Standard) weigh_sample->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve acquire Acquire ¹H NMR spectrum (d1 = 30s) dissolve->acquire process Process FID (Phasing, Baseline Correction) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR Purity Determination.

Data Presentation and Interpretation

The purity of the 3-Amino-5-fluoro-4-hydroxybenzonitrile sample is calculated using the following equation:

Purity (% w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard (as a percentage)

Table 1: Hypothetical qNMR Results for 3-Amino-5-fluoro-4-hydroxybenzonitrile Samples

ParameterSample A (CRM)Sample B (Research Grade)
Analyte Mass (manalyte) 10.052 mg10.115 mg
Internal Standard Mass (mIS) 5.021 mg5.033 mg
Analyte Integral (Ianalyte) 1.000.95
Analyte Protons (Nanalyte) 11
Internal Standard Integral (IIS) 2.052.06
Internal Standard Protons (NIS) 22
Analyte MW (MWanalyte) 154.12 g/mol 154.12 g/mol
Internal Standard MW (MWIS) 116.07 g/mol 116.07 g/mol
Internal Standard Purity (PIS) 99.95%99.95%
Calculated Purity 99.8% 94.6%
Uncertainty ± 0.2%± 0.5%

Discussion of Results:

The hypothetical data in Table 1 clearly demonstrates the potential for significant discrepancies in purity between a certified reference material and a research-grade sample. The calculated purity of Sample A (99.8%) is in line with what would be expected for a CRM, while the purity of Sample B (94.6%) is considerably lower.

This difference can be attributed to the presence of undetected impurities in Sample B. These impurities could be residual starting materials, by-products from the synthesis, or degradation products. While these may not be readily apparent through other analytical techniques without specific method development, qNMR provides a direct and accurate measure of the main component.

The lower purity of Sample B would have significant downstream consequences. Using it as a reference standard in other assays would lead to an overestimation of the concentration of the active pharmaceutical ingredient (API) in a drug product, potentially resulting in sub-potent batches and compromised patient safety.

Diagram of the Impact of Reference Standard Purity:

G cluster_input Input cluster_output Outcome crm Certified Reference Material (High Purity) accurate Accurate Analytical Results crm->accurate Leads to rg Research Grade Material (Lower Purity) inaccurate Inaccurate Analytical Results rg->inaccurate Leads to

Caption: Impact of Reference Standard Purity on Results.

Trustworthiness and Authoritative Grounding

The protocol described herein is designed to be a self-validating system. The use of a certified internal standard with a known purity traceable to a national metrology institute provides an authoritative grounding for the measurement. Furthermore, the principles of qNMR are well-established and recognized by regulatory bodies such as the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[5][12][13] The validation of qNMR methods should follow the guidelines outlined in ICH Q2(R2) for analytical procedure validation.[12][13]

The uncertainty of the measurement should also be carefully considered. Major contributors to the overall uncertainty in qNMR include the weighing process, the purity of the internal standard, and the signal-to-noise ratio of the integrated peaks.[14][15][16] By following the detailed protocol and using high-quality instrumentation, the expanded uncertainty of the measurement can typically be kept below 1%.[2]

Conclusion

Quantitative NMR is a powerful and reliable technique for the validation of reference standards. This guide has demonstrated, through a comparative example, the critical importance of using a certified reference material for 3-Amino-5-fluoro-4-hydroxybenzonitrile. The use of a well-characterized reference standard is not merely a matter of best practice; it is a fundamental requirement for ensuring the accuracy, safety, and efficacy of pharmaceutical products. By adhering to the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can have a high degree of confidence in the integrity of their analytical data.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci. IRE Journals. [Link]

  • qNMR--a versatile concept for the validation of natural product reference compounds. PubMed. [Link]

  • A Monte Carlo Method for Analyzing Systematic and Random Uncertainty in Quantitative Nuclear Magnetic Resonance Measurements. ACS Publications. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Purity by Absolute qNMR Instructions. [Link]

  • Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

  • Quantitative analysis via NMR for concentration and purity/potency determination. Mestrelab Research. [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • (PDF) Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. ResearchGate. [Link]

  • qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research Analytical Chemistry Software. [Link]

  • qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Quantitative NMR Analysis Using JASON SMILEQ: Novel Methods for Improving Accuracy, Part 1. Evaluation of Uncertainty Factors. JEOL. [Link]

  • Evaluating sampling uncertainty in the quantitative 1H nuclear magnetic resonance analysis of lignin. BioResources. [Link]

  • Uncertainty measurement for automated macro program-processed quantitative proton NMR spectra. PubMed. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. PMC. [Link]

  • QNMR for Reference Material Preparation. Encyclopedia.pub. [Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. [Link]

  • High-Accuracy Quantitative Nuclear Magnetic Resonance Using Improved Solvent Suppression Schemes. PMC. [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. BIPM. [Link]

  • Quantitative NMR Assays (qNMR). Bruker. [Link]

  • Benzonitrile, 3-amino-5-fluoro-4-hydroxy-. NextSDS. [Link]

  • 3-Amino-5-fluorobenzonitrile. PubChem. [Link]

  • Validation of a Generic Quantitative H-1 NMR Method for Natural Products Analysis. [Link]

  • 3-Amino-4-fluorobenzonitrile. PubChem. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. [Link]

  • 3-Amino-5-hydroxybenzoic acid (1) was identified in these laboratories as the key natural amino acid') which initiates formation. [Link]

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Safety & Regulatory Compliance

Safety

3-Amino-5-fluoro-4-hydroxybenzonitrile proper disposal procedures

An authoritative, procedural guide for the safe handling, segregation, and disposal of 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8). Designed for research scientists and environmental health and safety (EHS)...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, procedural guide for the safe handling, segregation, and disposal of 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS: 862730-29-8).

Designed for research scientists and environmental health and safety (EHS) professionals, this document synthesizes physicochemical hazard profiling with EPA-compliant waste management protocols.

Physicochemical Hazard Profiling & Causality

To safely manage chemical waste, one must first understand the molecular causality behind its hazards. 3-Amino-5-fluoro-4-hydroxybenzonitrile is a multifunctional aromatic compound. Its disposal protocols are dictated by the specific reactivity of its functional groups:

  • The Fluorine Atom (Halogenated Hazard): The presence of fluorine classifies this compound and any associated solvent mixtures as Halogenated Organic Waste . During combustion, fluorinated compounds generate highly corrosive and toxic hydrofluoric acid (HF) gas. Therefore, this waste must be segregated from non-halogenated streams to ensure it is processed in specialized incinerators equipped with alkaline scrubbers [3].

  • The Nitrile Group (-C≡N): Nitriles act as strong electron-withdrawing groups and can, under extreme thermal stress or highly acidic conditions, release toxic nitrogen oxides (NOx) or hydrogen cyanide (HCN). Complete thermal oxidation at temperatures exceeding 1000°C is required to safely break the carbon-nitrogen triple bond.

  • The Phenol (-OH) and Amine (-NH2) Groups: These moieties increase the compound's polarity and its ability to penetrate biological membranes, making the compound acutely toxic via dermal and oral routes (Class 6.1 Toxic Substance).

Table 1: Hazard Classification & Regulatory Profile
Property / ClassificationDetailOperational Implication
CAS Number 862730-29-8Unique identifier for EHS manifesting.
Molecular Formula C7H5FN2OIndicates presence of Halogen (F) and Nitrogen (N).
Hazard Class Class 6.1 (Toxic)Requires strict PPE; no benchtop handling without a fume hood.
Waste Designation Halogenated OrganicCritical: Must never be mixed with non-halogenated solvents[4].
EPA Waste Code D001 / F002 (if mixed)Subject to RCRA Subpart K regulations in academic/research labs [5].

Operational Waste Segregation Protocols

The most critical point of failure in laboratory waste management is improper segregation at the benchtop. Mixing halogenated waste (like 3-Amino-5-fluoro-4-hydroxybenzonitrile) with non-halogenated waste dilutes the BTU (combustion) value and overwhelms the scrubber capacity of standard incinerators, potentially leading to catastrophic equipment corrosion and the release of toxic gases [3].

Protocol A: Liquid Waste Segregation & Satellite Accumulation
  • Identify the Stream: Determine the solvent used to dissolve the compound (e.g., DCM, Methanol, DMSO). Regardless of the bulk solvent, the presence of the fluorinated solute mandates the entire mixture be treated as halogenated.

  • Primary Containment: Transfer the liquid waste into a chemically compatible, sealable container (e.g., High-Density Polyethylene (HDPE) carboy or a red safety can). Causality: Glass can shatter, and certain metals may corrode if the mixture becomes acidic.

  • Immediate Labeling: Affix a hazardous waste tag the moment the first drop of waste is added. The label must explicitly state the chemical name ("3-Amino-5-fluoro-4-hydroxybenzonitrile"), the primary hazard ("Toxic"), and the waste category ("Halogenated Solvent Waste") [1].

  • Satellite Accumulation Area (SAA): Store the container in a designated SAA within the line of sight of the generation point. The container cap must remain tightly closed at all times unless actively pouring waste [5].

Protocol B: Solid Waste & Spill Cleanup
  • Spill Containment: In the event of a powder spill, do not sweep , as this aerosolizes the toxic dust. Cover the spill with damp absorbent paper or inert vermiculite.

  • Avoid Combustibles: Never use sawdust or combustible absorbents. Causality: Halogenated organics can react with combustibles to create highly flammable, mixed-hazard waste.

  • Collection: Use non-sparking tools to scoop the absorbed material into a rigid, sealable HDPE container.

  • Consumables: Place all contaminated weighing papers, pipette tips, and nitrile gloves into a transparent, heavy-duty plastic bag. Double-bag the waste and place it in a designated "Solid Hazardous Waste" bin[4].

Table 2: Waste Segregation Matrix
Waste TypePrimary ContainerLabeling RequirementsIncompatible With
Liquid (Solvent Mix) HDPE Carboy / Red Safety Can"Halogenated Organic Waste", ToxicNon-halogenated solvents, Strong Acids
Solid (Powder/Spill) Rigid HDPE Tub"Toxic Solid Waste, Halogenated"Combustible absorbents (sawdust)
Consumables (PPE) Double-bagged clear plastic"Contaminated Debris (Toxic)"General municipal trash

Institutional EHS Transfer and Final Destruction

Once a waste container in the SAA is full, or the regulatory time limit is reached, it must be transferred to a Central Accumulation Area (CAA) for EHS manifesting and eventual off-site destruction by a licensed contractor [1].

WasteWorkflow Start Waste Generation (3-Amino-5-fluoro-4-hydroxybenzonitrile) Decision Waste State? Start->Decision Liquid Liquid Waste (Solvent Mixture) Decision->Liquid Solution Solid Solid Waste (PPE, Silica, Vials) Decision->Solid Solid/Consumables Halogenated Halogenated Waste Container (Red Can/Specific Label) Liquid->Halogenated Segregate from Non-Halogenated SolidBin Contaminated Solid Waste Bin (Double Bagged) Solid->SolidBin SAA Satellite Accumulation Area (SAA) Max 55 Gallons Halogenated->SAA SolidBin->SAA CAA Central Accumulation Area (CAA) EHS Manifesting SAA->CAA Transfer when full or 90/180 day limit Incinerator Licensed High-Temp Incineration (Scrubber Equipped) CAA->Incinerator EPA/RCRA Transport

Fig 1: Step-by-step decision matrix and workflow for halogenated nitrile waste segregation.

The Incineration Mechanism

The ultimate disposal method for 3-Amino-5-fluoro-4-hydroxybenzonitrile is high-temperature thermal oxidation. Because it is a halogenated nitrile, the incinerator must possess a specific architecture:

  • Primary Chamber (800°C - 1000°C): Volatilizes the liquid/solid waste and initiates combustion.

  • Secondary Chamber / Afterburner (>1100°C): Ensures complete destruction of the robust aromatic ring and the carbon-nitrogen triple bond, preventing the formation of toxic dioxins or furans.

  • Alkaline Wet Scrubber: The combustion of the fluorine atom yields hydrofluoric acid (HF). The exhaust gas is passed through a scrubber containing sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂), which neutralizes the acid into harmless salts (e.g., Calcium Fluoride, CaF₂) before the exhaust is released into the atmosphere[3].

IncinerationPathway Waste Halogenated Nitrile Waste Primary Primary Chamber (800-1000°C) Volatilization Waste->Primary Secondary Secondary Chamber (>1100°C, 2s residence) Complete Destruction Primary->Secondary Thermal Oxidation Gases Combustion Gases (CO2, H2O, HF, NOx) Secondary->Gases Exhaust Flow Scrubber Alkaline Wet Scrubber (NaOH/Ca(OH)2) Neutralizes HF Gases->Scrubber Exhaust Clean Exhaust & Neutralized Salts Scrubber->Exhaust Safe Release

Fig 2: Mechanism of high-temperature thermal oxidation and alkaline scrubbing for fluorinated waste.

References

  • "Managing Hazardous Chemical Waste in the Lab." Lab Manager. URL:[Link]

  • "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US Environmental Protection Agency (EPA). URL:[Link]

  • "Laboratory Hazardous Waste Management and Disposal Manual." University of Toronto Facilities & Services. URL:[Link]

  • "Regulations for Hazardous Waste Generated at Academic Laboratories (Subpart K)." US Environmental Protection Agency (EPA). URL:[Link]

Handling

Personal protective equipment for handling 3-Amino-5-fluoro-4-hydroxybenzonitrile

As a Senior Application Scientist, I approach the handling of 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS ) not merely as a procedural checklist, but as an exercise in predictive toxicology and rigorous risk mitigation....

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of 3-Amino-5-fluoro-4-hydroxybenzonitrile (CAS ) not merely as a procedural checklist, but as an exercise in predictive toxicology and rigorous risk mitigation. In drug development and synthetic chemistry, this compound presents a trifecta of hazards: an aromatic amine, a highly electronegative fluorine atom, and a reactive nitrile group.

Understanding why we deploy specific Personal Protective Equipment (PPE) and operational protocols is just as critical as the equipment itself. This guide provides the authoritative, self-validating systems required to handle this compound safely, ensuring both scientific integrity and operator security.

I. Mechanistic Toxicology & Risk Assessment

To design an effective PPE matrix, we must first deconstruct the molecule's toxicological profile. The hazards of 3-Amino-5-fluoro-4-hydroxybenzonitrile are directly linked to its functional groups.

  • The Aromatic Amine (-NH2): The primary acute threat of handling aminobenzonitrile derivatives is their ability to induce[1]. When absorbed, hepatic CYP450 enzymes N-hydroxylate the free amino group. These toxic metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), severely impairing oxygen transport and leading to tissue hypoxia and cyanosis[2].

  • The Fluorine Atom (-F): The substitution of fluorine at the 5-position significantly alters the molecule's pKa and increases its lipophilicity[3]. This structural modification drastically enhances its ability to penetrate the stratum corneum (the skin's outermost layer), rendering standard thin nitrile gloves insufficient for prolonged exposure.

  • The Phenolic Hydroxyl (-OH): This group acts as a corrosive agent, capable of denaturing epidermal proteins and disrupting lipid bilayers upon direct contact, causing severe irritation.

  • The Nitrile Group (-CN): While covalently bound, extreme thermal decomposition (e.g., a lab fire) or strong acidic conditions can liberate highly toxic hydrogen cyanide (HCN) gas.

MetHb_Pathway Exposure 3-Amino-5-fluoro- 4-hydroxybenzonitrile (Dermal/Inhalation) Metabolism Hepatic N-hydroxylation (CYP450 enzymes) Exposure->Metabolism Absorption Oxidation Oxidation of Fe2+ to Fe3+ in Hemoglobin Metabolism->Oxidation Toxic Metabolites MetHb Methemoglobinemia (Impaired O2 Transport) Oxidation->MetHb Heme Alteration Hypoxia Tissue Hypoxia & Cyanosis MetHb->Hypoxia O2 Starvation

Figure 1: Mechanistic pathway of methemoglobinemia induced by fluorinated aminobenzonitriles.

II. Personal Protective Equipment (PPE) Matrix

To combat these specific mechanisms, we employ a self-validating PPE system. Every layer of defense is chosen to counteract a specific physicochemical property of the compound.

Protection ZoneRecommended EquipmentMaterial SpecificationMechanistic Justification
Hands Double-layered glovesInner: Nitrile (4 mil)Outer: Butyl rubber (14 mil)Butyl rubber prevents the permeation of highly lipophilic fluorinated aromatics that easily bypass standard latex/nitrile[3].
Respiratory Half-face or Full-face respiratorP100 particulate filter + Organic Vapor (OV) cartridgePrevents inhalation of aerosolized micro-dust and sublimated toxic vapors[1].
Body Disposable chemical suitTyvek® 400 or equivalentPrevents electrostatic powder accumulation on personal clothing, eliminating secondary exposure.
Eyes/Face Chemical splash gogglesPolycarbonate, indirectly ventedProtects against micro-particulate aerosolization and solvent splashes during dissolution[2].

III. Operational Workflow & Experimental Protocols

Handling highly potent, lipophilic powders requires strict static control and containment. The fine powder of 3-Amino-5-fluoro-4-hydroxybenzonitrile is prone to aerosolization. An electrostatic discharge can scatter the powder, leading to catastrophic inhalation exposure.

Protocol: Safe Weighing and Solution Preparation

This protocol is designed as a closed-loop system to ensure zero environmental release.

Step 1: Fume Hood Preparation & Verification Before opening the primary container, verify the fume hood face velocity is operating at >100 feet per minute (fpm). Line the working surface with an absorbent, plastic-backed bench mat to catch micro-spills.

Step 2: Static Discharge Control Fluorinated powders often carry strong static charges. Use an anti-static zero-stat gun on your micro-spatula and the anti-static weigh boat to neutralize surface charges. This prevents the powder from "jumping" and aerosolizing during transfer.

Step 3: Closed-System Weighing Place a pre-tared glass vial inside an analytical balance enclosure (ideally located within the fume hood or a specialized powder-weighing hood). Transfer the powder using the neutralized micro-spatula, closing the balance doors between each addition to prevent micro-draft dispersion.

Step 4: In-Situ Dissolution (Critical Step) Never transport the dry powder across the laboratory. Once the desired mass is achieved, add the primary reaction solvent (e.g., DMSO, DMF, or Methanol) directly to the vial inside the fume hood. Seal the vial tightly with a PTFE-lined cap.

Step 5: Decontamination & Transfer Wipe down the exterior of the sealed vial and the balance area with a 10% bleach solution, followed by water. The hypochlorite acts as an oxidizing agent to degrade residual trace amines. The compound is now safe to transfer in its dissolved state.

Workflow Start Pre-Operation: Verify Fume Hood Flow (>100 fpm) PPE Don High-Barrier PPE (Double Nitrile, Tyvek, P100) Start->PPE Static Static Discharge Control (Anti-static gun/mat) PPE->Static Weigh Weighing (Closed Analytical Balance) Static->Weigh Solvent Solvent Addition (In-situ dissolution) Weigh->Solvent Decon Decontamination (10% Bleach / Base Wash) Solvent->Decon Finish Safe Transfer (Secondary Containment) Decon->Finish

Figure 2: Step-by-step operational workflow for handling highly toxic fluorinated powders.

IV. Emergency Response & Decontamination

In the event of an operational failure, immediate, scientifically grounded action is required.

  • Dermal Exposure: If skin contact occurs, wash the area with copious amounts of water and a mild soap for at least 15 minutes[1]. Crucial Insight: Do not use organic solvents (like ethanol or acetone) to clean the skin. Solvents will strip the skin's natural lipid barrier and exponentially increase the transdermal absorption rate of the fluorinated compound.

  • Systemic Toxicity Monitoring: In cases of suspected inhalation or significant dermal exposure, monitor the patient for cyanosis (blue discoloration of lips, nail beds, and mucous membranes)[1]. Symptoms may be delayed 2 to 4 hours[2].

  • Medical Intervention: The specific clinical antidote for severe, confirmed methemoglobinemia is (1-2 mg/kg of body weight), which acts as an electron donor to reduce Fe³⁺ back to functional Fe²⁺[4].

V. Waste Disposal & Logistics

The disposal of 3-Amino-5-fluoro-4-hydroxybenzonitrile must account for its environmental persistence and reactivity.

  • Solid Waste: All contaminated PPE, weigh boats, and bench mats must be segregated into clearly labeled, sealed chemical waste bags. Do not mix with general lab trash.

  • Liquid Waste: Liquid waste containing this compound should be kept slightly basic (pH > 8) if possible. This prevents the theoretical release of hydrogen cyanide (HCN) gas that can occur if the nitrile group undergoes severe acidic hydrolysis.

  • Destruction: Dispose of all associated waste via a certified hazardous waste contractor for high-temperature incineration (EPA standard), which is required to break the highly stable Carbon-Fluorine (C-F) bonds and prevent environmental contamination[3].

VI. References

  • Title: Material Safety Data Sheet - 3-Aminobenzonitrile (Toxicity and Methemoglobinemia) Source: Cole-Parmer URL: [Link]

  • Title: 3-Aminobenzonitrile Hazard Information & GHS Classification Source: LookChem URL: [Link]

  • Title: Fluoride Elimination upon Reaction of Pentafluoroaniline (Fluorinated Aniline Reactivity) Source: ACS Publications (The Journal of Physical Chemistry) URL: [Link]

Sources

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